Product packaging for 2-(4-Fluorophenyl)-2-oxoacetic acid(Cat. No.:CAS No. 2251-76-5)

2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811
CAS No.: 2251-76-5
M. Wt: 168.123
InChI Key: YRGDGXWJSRZRAS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoacetic acid (CAS RN: 2251-76-5) is a high-purity fine chemical characterized by its white to light yellow crystalline appearance . This compound, with a molecular formula of C₈H₅FO₃ and a molecular weight of 168.12 g/mol, meets strict quality specifications, including a minimum purity of 98.0% as determined by GC and neutralization titration . It has a melting point range of 92.0 to 96.0 °C . As a fluorinated aromatic α-keto acid, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a keto-carboxylic acid moiety and a fluorophenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. Researchers employ it in reactions where the keto acid group can undergo condensations or serve as a ligand in metal complex synthesis. For optimal preservation, the product should be stored sealed in a cool, dry, and dark place, with room temperature recommended, ideally under 15°C . Handling should be conducted with appropriate safety measures. The compound may cause skin irritation (H315) and serious eye irritation (H319) . It is essential to wear protective gloves, eye protection, and wash skin thoroughly after handling . Please note: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FO3 B2960811 2-(4-Fluorophenyl)-2-oxoacetic acid CAS No. 2251-76-5

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGDGXWJSRZRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2251-76-5
Record name 2-(4-fluorophenyl)-2-oxoacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenyl)-2-oxoacetic acid, a key building block in modern medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmaceutical agents. Its unique structural motif, featuring a fluorinated phenyl ring directly attached to an α-keto acid moiety, makes it an attractive starting material for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the chemical principles that govern each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct chemical strategies. The most prominent and industrially relevant methods include:

  • Oxidation of 4'-fluoroacetophenone: A direct approach that leverages a readily available starting material.

  • Grignard Reaction with Diethyl Oxalate: A classic organometallic route that builds the carbon skeleton through nucleophilic addition.

  • Hydrolysis of 4-fluorobenzoyl cyanide: A method that proceeds through a nitrile intermediate, offering an alternative pathway to the desired α-keto acid.

This guide will delve into the specifics of each of these routes, providing both theoretical and practical insights.

Method 1: Oxidation of 4'-fluoroacetophenone

This method is conceptually straightforward, involving the oxidation of the methyl group of 4'-fluoroacetophenone to a carboxylic acid. Selenium dioxide (SeO₂) is a commonly employed reagent for this type of transformation.

Causality Behind Experimental Choices

The choice of selenium dioxide as the oxidant is predicated on its well-established ability to selectively oxidize activated methyl and methylene groups adjacent to a carbonyl function to the corresponding α-dicarbonyl compound. The reaction proceeds through an enol intermediate, which is attacked by the electrophilic selenium dioxide. The subsequent steps involve a series of pericyclic reactions and hydrolysis to yield the desired product. Dioxane is often used as the solvent due to its high boiling point and ability to solubilize both the organic substrate and the inorganic oxidant.

Experimental Protocol

Materials:

  • 4'-Fluoroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation
ParameterValue
Typical Yield60-75%
Purity (post-purification)>98%
Reaction Time4-6 hours
Key ReagentSelenium Dioxide
Advantages and Disadvantages
  • Advantages: Utilizes a commercially available and relatively inexpensive starting material. The reaction is generally high-yielding.

  • Disadvantages: Selenium dioxide is highly toxic and requires careful handling. The workup procedure can be cumbersome due to the need to remove selenium byproducts.

Visualization of the Workflow

Oxidation_Workflow start Start: 4'-Fluoroacetophenone reaction Reflux (4-6h) start->reaction Add reagents Reagents: - Selenium Dioxide - Dioxane reagents->reaction Add workup Workup: - Filtration - Extraction - Wash reaction->workup Cool & Filter purification Purification: - Recrystallization or  Column Chromatography workup->purification end End Product: This compound purification->end

Caption: Workflow for the oxidation of 4'-fluoroacetophenone.

Method 2: Grignard Reaction with Diethyl Oxalate

This classic organometallic approach involves the formation of a Grignard reagent from 4-bromofluorobenzene, which then acts as a nucleophile, attacking diethyl oxalate. The resulting ester is subsequently hydrolyzed to the target acid.

Causality Behind Experimental Choices

The Grignard reaction is a powerful tool for carbon-carbon bond formation. 4-Bromofluorobenzene is chosen as the starting material due to the higher reactivity of the carbon-bromine bond compared to the carbon-fluorine bond in forming the Grignard reagent. Diethyl oxalate serves as a two-carbon electrophile, providing the α-ketoester scaffold. The reaction is carried out in an anhydrous ethereal solvent to prevent quenching of the highly basic Grignard reagent. The final hydrolysis step is a standard ester-to-carboxylic acid conversion, typically performed under basic or acidic conditions.

Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Diethyl oxalate

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq) and a small crystal of iodine.

  • Dissolve 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

  • Initiate the reaction by gentle heating or sonication. Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, dissolve diethyl oxalate (1.2 eq) in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Part B: Hydrolysis to this compound

Materials:

  • Crude ethyl 2-(4-fluorophenyl)-2-oxoacetate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from Part A in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Data Presentation
ParameterValue
Typical Yield (overall)55-70%
Purity (post-purification)>97%
Reaction TimePart A: 4-5 hours; Part B: 2-3 hours
Key Reagents4-Bromofluorobenzene, Mg, Diethyl oxalate
Advantages and Disadvantages
  • Advantages: A versatile and well-established method for constructing the carbon framework.

  • Disadvantages: Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and requires careful handling. The process involves two separate synthetic steps.

Visualization of the Workflow

Grignard_Workflow cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrolysis start_A Start: 4-Bromofluorobenzene + Mg grignard Formation of 4-fluorophenylmagnesium bromide start_A->grignard add_oxalate Addition of Diethyl Oxalate grignard->add_oxalate workup_A Aqueous Workup add_oxalate->workup_A ester Intermediate: Ethyl 2-(4-fluorophenyl)-2-oxoacetate workup_A->ester hydrolysis Base Hydrolysis (NaOH or KOH) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification end_B End Product: This compound acidification->end_B

Caption: Two-part workflow for the Grignard synthesis route.

Method 3: Hydrolysis of 4-fluorobenzoyl cyanide

This route involves the preparation of an acyl cyanide intermediate, which is then hydrolyzed to the desired α-keto acid. This method offers an alternative to the more common organometallic and oxidation approaches.

Causality Behind Experimental Choices

The synthesis of 4-fluorobenzoyl cyanide can be achieved by reacting 4-fluorobenzoyl chloride with a cyanide salt. The subsequent hydrolysis of the acyl cyanide to the α-keto acid is the key step. This hydrolysis can be performed under either acidic or basic conditions. The carbon of the nitrile group is susceptible to nucleophilic attack by water or hydroxide, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid.

Experimental Protocol

Part A: Synthesis of 4-fluorobenzoyl cyanide

Materials:

  • 4-Fluorobenzoyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Dichloromethane or another suitable organic solvent

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluorobenzoyl chloride (1.0 eq) in dichloromethane.

  • In a separate flask, prepare an aqueous solution of sodium cyanide (1.2 eq) and the phase-transfer catalyst.

  • Add the organic solution to the aqueous solution and stir the biphasic mixture vigorously at room temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 4-fluorobenzoyl cyanide, which can be used in the next step without further purification.

Part B: Hydrolysis to this compound

Materials:

  • 4-Fluorobenzoyl cyanide

  • Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Procedure:

  • Carefully add the crude 4-fluorobenzoyl cyanide to concentrated hydrochloric acid.

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Once the initial exotherm subsides, gently heat the mixture to 40-50 °C for 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture in an ice bath and dilute with cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain this compound.

Data Presentation
ParameterValue
Typical Yield (overall)70-85%
Purity (post-purification)>98%
Reaction TimePart A: 2-4 hours; Part B: 1-2 hours
Key Reagents4-Fluorobenzoyl chloride, NaCN, HCl
Advantages and Disadvantages
  • Advantages: This method is often high-yielding and can be performed with relatively simple equipment.

  • Disadvantages: Involves the use of highly toxic cyanide salts, which requires stringent safety precautions and specialized waste disposal procedures.

Visualization of the Workflow

Cyanide_Workflow cluster_0 Part A: Acyl Cyanide Synthesis cluster_1 Part B: Hydrolysis start_A Start: 4-Fluorobenzoyl chloride reaction_A Biphasic Reaction start_A->reaction_A reagents_A Reagents: - NaCN - Phase-transfer catalyst reagents_A->reaction_A workup_A Workup reaction_A->workup_A cyanide Intermediate: 4-Fluorobenzoyl cyanide workup_A->cyanide hydrolysis Acid Hydrolysis (HCl) cyanide->hydrolysis precipitation Precipitation hydrolysis->precipitation end_B End Product: This compound precipitation->end_B

Caption: Two-part workflow for the synthesis via a cyanide intermediate.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available. The oxidation of 4'-fluoroacetophenone offers a direct route, while the Grignard-based synthesis provides a classic and versatile approach. The cyanide hydrolysis method, although requiring stringent safety measures, can be a highly efficient alternative. This guide has provided the necessary technical details to enable researchers and drug development professionals to make informed decisions and effectively implement the synthesis of this crucial pharmaceutical intermediate.

References

  • General Synthesis of α-Keto Acids and Esters: Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL: [Link]
  • Friedel-Crafts Acylation: Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
  • Grignard Reagents: Title: Grignard Reagents and related organic synthesis Source: Ace Chemistry URL: [Link]
  • Oxidation of Aryl Ketones: Title: An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters Source: Synfacts
  • Synthesis of Phenylacetic Acid via Cyanide Hydrolysis (Analogous Reaction)

An In-Depth Technical Guide to 2-(4-fluorophenyl)-2-oxoacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-2-oxoacetic acid (CAS No. 2251-76-5), a key fluorinated α-keto acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this versatile building block. The insights provided are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound, also known as (4-fluorophenyl)glyoxylic acid or 4-fluoro-α-oxobenzeneacetic acid, is a solid organic compound distinguished by its unique trifunctional structure: a carboxylic acid, a ketone, and a fluorinated aromatic ring.[1] This combination of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[2][3]

The core physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 2251-76-5[1]
Molecular Formula C₈H₅FO₃[1][4]
Molecular Weight 168.12 g/mol [1][4]
Physical Form Solid (typically a light yellow solid)[5]
Purity Commonly available at ≥95%[1]
IUPAC Name This compound[4]
InChI Key YRGDGXWJSRZRAS-UHFFFAOYSA-N[4]
SMILES O=C(C(C1=CC=C(C=C1)F)=O)O[1]
LogP 1.093 (Predicted)[1]
Topological Polar Surface Area 54.37 Ų[1]
Storage Conditions Sealed in dry, room temperature[6]

Spectroscopic Profile: A Structural Confirmation Toolkit

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. The key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region. Due to the para-substitution pattern of the fluorophenyl ring, two distinct signals are expected. The protons ortho to the fluorine atom and meta to the keto-acid group will appear as a multiplet (often a triplet), while the protons meta to the fluorine and ortho to the keto-acid group will present as a doublet of doublets.[5] A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated at the downfield end of the spectrum (>10 ppm), though its presence and position can be solvent-dependent. The reported ¹H NMR data in CDCl₃ shows a doublet of doublets at δ 8.39 ppm and a triplet at δ 7.22 ppm.[5]

  • ¹³C NMR: The carbon spectrum provides clear markers for the key functional groups. Distinct signals are expected for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of 160-190 ppm. The aromatic carbons will appear between 115-165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the principal functional groups. Key absorption bands include:

  • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: Two strong, sharp peaks are expected in the carbonyl region. The α-keto carbonyl stretch typically appears around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl stretch is found around 1680-1710 cm⁻¹. Conjugation with the aromatic ring can shift these frequencies slightly.[7]

  • C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, have been calculated to aid in identification.[8]

Synthesis and Reactivity

Representative Synthesis Workflow

While multiple synthetic routes exist, a common approach to synthesizing aryl glyoxylic acids involves the Friedel-Crafts acylation of the corresponding aromatic compound. A plausible and illustrative synthesis of this compound involves the acylation of fluorobenzene using oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality in the Workflow:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is essential for activating the oxalyl chloride, forming a highly electrophilic acylium ion intermediate that is necessary to overcome the activation energy of electrophilic aromatic substitution.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because AlCl₃ reacts violently with water, which would deactivate the catalyst and hydrolyze the acid chloride.

  • Low Temperature: The initial reaction is typically performed at low temperatures (e.g., 0-10°C) to control the exothermic reaction and minimize the formation of undesired byproducts from polysubstitution or rearrangement.[9][10]

  • Aqueous Workup: A careful quench with cold acid is required to destroy the aluminum chloride complex and protonate the carboxylate, precipitating the final product.[9]

G Fluorobenzene Fluorobenzene Acylium Electrophilic Acylium Intermediate Complex Fluorobenzene->Acylium OxalylChloride Oxalyl Chloride OxalylChloride->Acylium AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium Activates Product This compound Acylium->Product Friedel-Crafts Acylation Product->Product

Caption: Representative Friedel-Crafts synthesis workflow.

Key Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid: Undergoes typical reactions such as esterification, amide formation, and conversion to an acid chloride.

  • α-Ketone: The ketone can be reduced to a secondary alcohol, converted to an oxime, or participate in various condensation reactions.

  • Aromatic Ring: The fluorine atom and the deactivating keto-acid group make the ring less susceptible to further electrophilic substitution. However, it can participate in nucleophilic aromatic substitution under specific conditions.

This trifunctional nature makes it an excellent scaffold for building molecular complexity, as demonstrated by its use in synthesizing heterocyclic compounds and more elaborate pharmaceutical intermediates.[2]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound is of significant interest.

  • Anticancer Agents: Phenylacetic acid derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[2] The synthesis of novel 2-(4-fluorophenyl)-N-phenylacetamide derivatives has shown them to be potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[2]

  • Kinase Inhibitors: The quinazoline scaffold is a privileged structure in the development of kinase inhibitors. Recent studies have described the synthesis of novel quinazoline derivatives as selective Aurora Kinase B (AURKB) inhibitors, where fluorophenyl acetamide moieties were key structural components.[3] Such compounds are being explored for their potential to disrupt cell cycle progression in tumors, highlighting the compound's relevance in modern drug discovery.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity GHS07WarningH335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[4][11]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[12]

  • Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[12][13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Exemplar Experimental Protocol: Amide Coupling

The following protocol details a representative procedure for the synthesis of an amide derivative, a common reaction in drug development, using this compound as a starting material.

Objective: To synthesize N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide.

G cluster_0 Reaction Workflow cluster_1 Procedural Steps a0 Step 1: Activation a1 Step 2: Nucleophilic Attack a0->a1 b0 Dissolve reactant & coupling agent in anhydrous solvent (e.g., DMF). Stir at 0°C. a2 Step 3: Workup & Purification a1->a2 b1 Add benzylamine dropwise. Allow to warm to RT and stir for 12-18 hours. b2 Quench with water, extract with EtOAc, wash organic layer, dry, and concentrate. Purify via column chromatography.

Caption: Workflow for a standard amide coupling reaction.

Methodology:

  • Reagent Preparation (Activation):

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a peptide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation without interfering as a nucleophile.

  • Nucleophilic Addition:

    • Cool the reaction mixture to 0°C in an ice bath. This mitigates the exothermicity of the activation step.

    • Slowly add benzylamine (1.05 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Causality: The primary amine (benzylamine) acts as a nucleophile, attacking the activated carbonyl carbon. Stirring for an extended period ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Causality: The acidic wash removes excess base (DIPEA) and unreacted amine. The bicarbonate wash removes any remaining unreacted carboxylic acid. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide.

    • Causality: Chromatography separates the desired product from any remaining starting materials or byproducts based on polarity, ensuring high purity of the final compound.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique combination of a fluorinated aromatic ring and an α-keto acid moiety. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. For scientists in pharmaceutical and materials research, a thorough understanding of its characteristics, handling requirements, and synthetic potential is crucial for leveraging its capabilities in the development of novel and impactful chemical entities.

References

  • PubChem. This compound.
  • Arctom Scientific. This compound. [Link]
  • The Royal Society of Chemistry.
  • Angene Chemical.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • AA Blocks. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. [Link]
  • Indian Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]
  • Chem 117 Reference Spectra Spring 2011. [Link]
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
  • PubChemLite. This compound (C8H5FO3). [Link]
  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • NIH National Center for Biotechnology Information. 2-(4-Fluorophenyl)
  • SpectraBase. Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

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A Comprehensive Technical Guide to 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2251-76-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorobenzoylformic acid, is a fluorinated aryl α-keto acid of significant interest in medicinal chemistry and drug development.[1][2] The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, bioavailability, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its applications as a crucial building block in the synthesis of pharmacologically active molecules.

Molecular and Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 2251-76-5[5][6]
Molecular Formula C₈H₅FO₃[5][6]
Molecular Weight 168.12 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms (4-fluorophenyl)(oxo)acetic acid, 4-Fluoro-α-oxobenzeneacetic acid, 4-Fluorobenzoylformic acid[4][5]
Appearance White to light yellow powder/crystal[4]
Melting Point 92.0 to 96.0 °C[4]
Solubility Soluble in organic solvents such as ethanol and ether, with limited solubility in water.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding aryl methyl ketone, 4'-fluoroacetophenone.[7] Two primary oxidizing agents are employed for this transformation: selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

Method 1: Oxidation with Selenium Dioxide (Riley Oxidation)

The Riley oxidation is a well-established method for the oxidation of α-methylene groups adjacent to a carbonyl to afford 1,2-dicarbonyl compounds.[7]

Riley Oxidation 4-fluoroacetophenone 4-Fluoroacetophenone product This compound 4-fluoroacetophenone->product SeO₂, Dioxane/H₂O, Reflux KMnO4 Oxidation 4-fluoroacetophenone 4-Fluoroacetophenone product This compound 4-fluoroacetophenone->product KMnO₄, H₂SO₄, Heat

Sources

biological activity of 2-(4-fluorophenyl)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-fluorophenyl)-2-oxoacetic Acid and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the biological activities associated with this compound, also known as (4-Fluorophenyl)glyoxylic acid. While direct research on the parent molecule is limited, its structural scaffold serves as a critical pharmacophore in the synthesis of derivatives with significant therapeutic potential, particularly in oncology. This document synthesizes current knowledge, focusing on the cytotoxic properties of its key derivatives, and provides the technical context required for researchers and drug development professionals.

Compound Profile: this compound

This compound is an organic building block characterized by a fluorinated phenyl ring attached to an alpha-keto acid moiety. Its chemical properties make it a versatile precursor in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₅FO₃[1]
Molecular Weight 168.12 g/mol [1]
IUPAC Name This compound[1]
CAS Number 2251-76-5[2][3][4]
Physical Description Solid[1]
Known Hazards Skin and eye irritation. Harmful if swallowed.[1]

The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Primary Biological Activity: Anticancer Potential of Derivatives

The most prominent biological activity linked to the this compound scaffold is the anticancer cytotoxicity exhibited by its amide derivatives. Research has focused on synthesizing and evaluating 2-(4-fluorophenyl)-N-phenylacetamide and related compounds for their ability to inhibit the growth of various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

Studies have demonstrated that N-phenylacetamide derivatives of 2-(4-fluorophenyl)acetic acid (a closely related structure) are potent cytotoxic agents, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[5][6] The general structure involves converting the carboxylic acid group of the parent scaffold into various substituted amides.

Key Findings:

  • Prostate Cancer (PC3): All tested 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed better cytotoxic activity against the PC3 cell line compared to other cell lines.[5][7]

  • Structure-Activity Relationship (SAR): Derivatives featuring an electron-withdrawing nitro group on the N-phenyl ring (compounds 2a-2c in the cited study) displayed higher cytotoxic effects than those with an electron-donating methoxy group.[5][6]

  • Comparative Potency: While potent, the synthesized compounds generally exhibited lower activity than the reference drug, imatinib. However, certain derivatives showed comparable IC₅₀ values, indicating significant potential.[5] For instance, compound 2c (with a p-nitro substituent) was the most active against the MCF-7 cell line, with an IC₅₀ value of 100 μM, comparable to imatinib's IC₅₀ of 98 μM.[5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC₅₀) from key studies are summarized below, illustrating the differential activity of various derivatives.

Compound ID (Reference)Substitution on N-phenyl ringCell LineIC₅₀ (μM)Imatinib IC₅₀ (μM)
2b [5]m-nitroPC35240
2c [5]p-nitroPC38040
2c [5]p-nitroMCF-710098

This table summarizes data from Aliabadi et al., demonstrating the potent effects of nitro-substituted derivatives.[5]

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise mechanism for these specific derivatives is still under investigation, related phenylacetate compounds are known to exert their anti-proliferative effects by inducing apoptosis (programmed cell death).[5] It is hypothesized that 2-(4-fluorophenyl)-N-phenylacetamide derivatives may trigger apoptosis through the activation of the caspase cascade, a central pathway in cellular self-destruction. This mechanism offers a potential advantage over conventional chemotherapeutics by circumventing drug resistance pathways.[5]

The workflow for identifying such lead compounds involves a logical progression from chemical synthesis to biological screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Data Analysis Start 2-(4-fluorophenyl) -2-oxoacetic Acid Precursor Synthesis Amide Coupling Reaction (e.g., with substituted anilines) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification CellCulture Culture Cancer Cell Lines (e.g., PC3, MCF-7) Purification->CellCulture Treatment Treat Cells with Synthesized Derivatives CellCulture->Treatment Assay Cytotoxicity Assay (e.g., MTS Assay) Treatment->Assay Data Measure Cell Viability & Calculate IC50 Values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Hit Identify Lead Compounds for further study SAR->Hit

Caption: Workflow for synthesis and screening of anticancer derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of cytotoxicity findings, a robust experimental protocol is essential. The following describes a standard MTS assay protocol, as utilized in the evaluation of the aforementioned derivatives.[5]

Protocol: In-Vitro Cytotoxicity Assessment using MTS Assay

1. Cell Seeding:

  • Culture human cancer cells (e.g., PC3, MCF-7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Trypsinize and count the cells using a hemocytometer.

  • Seed 5,000 cells per well in a 96-well microplate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives in DMSO.

  • Create a series of dilutions in culture media to achieve final concentrations ranging from 1 μM to 200 μM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • Remove the old media from the wells and add 100 μL of the media containing the test compounds. Include wells with untreated cells (negative control) and a reference drug (e.g., imatinib).

  • Incubate the plate for an additional 48 hours.

3. MTS Reagent Addition and Incubation:

  • Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

  • Add 20 μL of the MTS solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

This protocol provides a self-validating system where the dose-dependent response directly correlates compound activity with cell viability, and the inclusion of controls validates the experimental conditions.

Potential Signaling Pathways and Broader Implications

The anticancer activity of this compound class likely involves the modulation of key cellular signaling pathways that regulate cell survival and death.

G Compound 2-(4-fluorophenyl) Derivative Target Intracellular Target (Hypothetical, e.g., Kinase) Compound->Target Casp9 Caspase-9 Activation Target->Casp9 activation Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition Target->Bcl2 inhibition Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis triggers Bcl2->Casp9 prevents activation

Caption: A hypothetical signaling pathway for apoptosis induction.

Beyond oncology, the phenylacetic acid scaffold is a privileged structure in drug discovery. Derivatives have been explored for a range of other biological activities, including:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.[8]

  • Kinase Inhibition: Targeting enzymes like Aurora Kinase B, which are crucial for cell cycle regulation.[9]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A therapeutic strategy for managing type 2 diabetes.[10]

This versatility suggests that novel derivatives of this compound could be synthesized and screened for a wide array of therapeutic applications.

Conclusion and Future Directions

While this compound itself is primarily recognized as a synthetic intermediate, its core structure is integral to a class of derivatives with promising anticancer activity. The N-phenylacetamide series, in particular, demonstrates potent cytotoxicity against prostate and breast cancer cell lines, warranting further investigation.

Future research should focus on:

  • Direct Biological Screening: Evaluating the parent compound, this compound, for any intrinsic biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active derivatives to understand how they induce apoptosis.

  • Lead Optimization: Expanding the structure-activity relationship studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In-Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The exploration of this chemical scaffold holds considerable promise for the development of next-generation therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–273.
  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.
  • AA Blocks. (n.d.). This compound.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
  • Kuchar, M., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Collection of Czechoslovak Chemical Communications.

Sources

Introduction: The Significance of the Arylglyoxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)-2-oxoacetic Acid and Its Derivatives

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a pivotal building block in modern medicinal chemistry and drug development.[1][2] As a member of the α-keto acid family, its unique bifunctional nature—possessing both a carboxylic acid and a ketone—allows for diverse chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate electronic properties for stronger target binding.[1] Consequently, derivatives of this compound are integral to the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system disorders, anti-inflammatory agents, and novel anticancer therapeutics.[1][3]

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its derivatives. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights essential for successful synthesis.

Core Synthetic Strategies

The synthesis of aryl α-keto acids can be approached through several established methodologies. The most prominent and industrially relevant routes include Friedel-Crafts acylation, oxidation of suitable precursors, and methods involving organometallic reagents like Grignard reagents.[4] Each strategy offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and scalability.

Friedel-Crafts Acylation: A Direct Approach to the Aryl Ketone

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones.[5] In the context of this compound, this reaction involves the electrophilic aromatic substitution of fluorobenzene with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[4]

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[6] This generates a resonance-stabilized acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product, ethyl 2-(4-fluorophenyl)-2-oxoacetate.[7] This ester can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation.[5][6]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis FB Fluorobenzene Intermediate Sigma Complex (Resonance Stabilized) FB->Intermediate + Acylium Ion EOC Ethyl Oxalyl Chloride Acylium Acylium Ion (Electrophile) EOC->Acylium + AlCl₃ LA AlCl₃ (Lewis Acid) Ester Ethyl 2-(4-fluorophenyl) -2-oxoacetate Intermediate->Ester - H⁺, -AlCl₃ Final 2-(4-fluorophenyl) -2-oxoacetic acid Ester->Final H₃O⁺ or OH⁻

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap), add anhydrous aluminum trichloride (1.2 eq) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 eq) to the stirred suspension.

  • After the addition is complete, add fluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)-2-oxoacetate, which can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold concentrated HCl.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[8]

Synthesis via Grignard Reagents

An alternative strategy involves the use of organometallic compounds, specifically Grignard reagents. This method builds the carbon skeleton by reacting a Grignard reagent derived from a fluorinated aryl halide with a suitable electrophile that can generate the α-keto acid moiety.

The synthesis begins with the preparation of the Grignard reagent, 4-fluorophenylmagnesium bromide, by reacting 1-bromo-4-fluorobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[9] It is critical to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards water.[9][10]

The formed Grignard reagent is a potent nucleophile. It can be reacted with diethyl oxalate. The Grignard reagent will add to one of the ester carbonyls. A subsequent acidic workup hydrolyzes the intermediate and the remaining ester group to furnish the desired this compound.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Acyl Substitution cluster_2 Step 3: Acidic Workup & Hydrolysis ArylHalide 1-Bromo-4-fluorobenzene Grignard 4-Fluorophenyl- magnesium Bromide ArylHalide->Grignard + Mg (Dry Ether) Mg Mg Metal Oxalate Diethyl Oxalate Adduct Magnesium Alkoxide Adduct Grignard->Adduct + Diethyl Oxalate Final 2-(4-fluorophenyl) -2-oxoacetic acid Adduct->Final H₃O⁺

Caption: Workflow for Grignard Reagent-based Synthesis.

  • Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to initiate the reaction if necessary.

  • Add a small portion of a solution of 1-bromo-4-fluorobenzene (1.0 eq) in dry THF to the flask.

  • Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of diethyl oxalate (1.0 eq) in dry THF to the cold Grignard reagent.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly pouring it into a mixture of ice and 1 M sulfuric acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • The resulting solution contains the ester product, which can be hydrolyzed as described in the Friedel-Crafts protocol (Step 2) to yield the final acid.

Oxidation of Precursors

The synthesis of α-keto acids can also be achieved through the oxidation of various functional groups, such as α-hydroxy acids, alkenes, or alkynes.[4][11] This approach is valuable as it often utilizes milder conditions and aligns with green chemistry principles.[12]

For this compound, a viable precursor is 2-(4-fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid) or a suitable styrene derivative.

Oxidation MethodPrecursorTypical Oxidant(s)AdvantagesDisadvantages
α-Hydroxy Acid Oxidation 4-Fluoromandelic AcidNitroxyl radicals (e.g., AZADO), KMnO₄, PCCHigh selectivity, often mild conditions.[11]Precursor may require separate synthesis.
Alkene Oxidation 4-FluorostyreneO₃ (Ozonolysis), KMnO₄, TBHP with iron catalyst.[13]Readily available starting materials.Can lead to over-oxidation or C-C bond cleavage.
Alkyne Oxidation 4-FluorophenylacetyleneO₃, RuO₄, KMnO₄Direct route to the dicarbonyl moiety.Alkynes can be more expensive than other precursors.
  • Dissolve 2-(4-fluorophenyl)-2-hydroxyacetic acid (1.0 eq) in a suitable solvent such as acetone or ethyl acetate.

  • Cool the solution in an ice bath.

  • Prepare a solution of the oxidizing agent (e.g., Jones reagent, prepared from CrO₃ in sulfuric acid) and add it dropwise to the mandelic acid derivative solution.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition, stir the reaction at room temperature for 2-4 hours, monitoring by TLC. The disappearance of the starting material and the formation of a more polar spot indicates product formation.

  • Quench the reaction by adding isopropanol to consume any excess oxidant.

  • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

  • Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a well-established field with several robust and reliable methods. The choice of synthetic route—be it Friedel-Crafts acylation, a Grignard-based approach, or an oxidation pathway—depends heavily on factors such as the availability of starting materials, desired scale, and economic considerations. Friedel-Crafts acylation remains a highly efficient and direct method for large-scale production. Grignard synthesis offers flexibility but requires stringent control of reaction conditions. Oxidation methods, particularly those employing modern catalytic systems, are increasingly attractive due to their potential for milder conditions and improved environmental footprint.[12] As the demand for complex fluorinated APIs continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies for this crucial building block will remain an active area of research.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
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  • The routes to synthesize α-ketoglutaric acid (KGA) and methanetriacetic... (n.d.). ResearchGate.
  • From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (2025). Astrobiology.
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  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed.
  • (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. (2022). ResearchGate.
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  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

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Spectroscopic Data of 2-(4-fluorophenyl)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its chemical structure, featuring a fluorinated aromatic ring directly attached to an α-keto acid moiety, imparts unique electronic and reactive properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound (C₈H₅FO₃, Molar Mass: 168.12 g/mol ) is fundamental to interpreting its spectral data. The key features include a para-substituted fluorobenzene ring, an α-keto group, and a carboxylic acid. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the aromatic protons and the acidic proton of the carboxylic acid. Due to the limited availability of experimentally derived public spectra, the following assignments are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0broad singlet1HCarboxylic acid (-COOH)
~8.1 - 8.3multiplet (dd)2HAromatic protons ortho to the carbonyl group
~7.1 - 7.3multiplet (t)2HAromatic protons ortho to the fluorine atom

Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. This results in a broad singlet at a high chemical shift, typically in the range of 10-12 ppm.

  • Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring.

    • The protons ortho to the electron-withdrawing keto-acid group will be the most deshielded and are expected to appear as a multiplet (a doublet of doublets) in the downfield region of the aromatic spectrum (~8.1-8.3 ppm).

    • The protons ortho to the fluorine atom will be influenced by both the electron-donating effect of fluorine's lone pairs (shielding) and its inductive electron-withdrawing effect (deshielding), as well as coupling to the fluorine atom. They are expected to appear as a multiplet (a triplet-like pattern due to coupling with both the adjacent protons and the fluorine) at a relatively upfield position (~7.1-7.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the functional groups present and data from similar structures.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~185 - 195α-keto carbonyl (C=O)
~160 - 165Carboxylic acid carbonyl (-COOH)
~164 - 168 (d, ¹JCF ≈ 250 Hz)C-F
~132 - 135 (d, ³JCF ≈ 9 Hz)Aromatic carbons ortho to the carbonyl
~128 - 131Aromatic carbon attached to the keto-acid group
~115 - 118 (d, ²JCF ≈ 22 Hz)Aromatic carbons ortho to the fluorine

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons will be the most deshielded signals in the spectrum. The ketone carbonyl is typically found further downfield than the carboxylic acid carbonyl.

  • Aromatic Carbons: The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.

    • The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF).

    • The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, aiding in their assignment.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the characteristic absorptions of the O-H, C=O, and C-F bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300BroadCarboxylic acidO-H stretch
~1730-1750Strongα-ketoC=O stretch
~1690-1710StrongCarboxylic acidC=O stretch
~1590, ~1490MediumAromatic ringC=C stretch
~1200-1300StrongCarboxylic acidC-O stretch
~1150-1250StrongAryl-FC-F stretch

Interpretation:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretches: Two distinct, strong absorption bands are anticipated for the two carbonyl groups. The α-keto carbonyl will likely appear at a higher frequency than the carboxylic acid carbonyl.

  • C-F Stretch: A strong band in the fingerprint region, typically between 1150 and 1250 cm⁻¹, is characteristic of the C-F stretching vibration.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will provide information on its molecular weight and fragmentation pattern, which can be used to confirm its structure.

Expected Fragmentation Pattern

m/zFragment
168[M]⁺ (Molecular ion)
123[M - COOH]⁺
95[C₆H₄F]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 168, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • A prominent fragment at m/z 123 would result from the loss of the carboxylic acid group (a loss of 45 Da). This corresponds to the 4-fluorobenzoyl cation, which is stabilized by resonance.

    • A fragment at m/z 95 would correspond to the 4-fluorophenyl cation, resulting from the loss of both carbonyl groups.

G M [C₈H₅FO₃]⁺˙ m/z = 168 F1 [C₇H₄FO]⁺ m/z = 123 M->F1 - COOH F2 [C₆H₄F]⁺ m/z = 95 F1->F2 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of this compound are in excellent agreement with its proposed structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum provide a comprehensive and self-validating system for the identification and characterization of this important chemical entity. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.

References

  • PubChem Compound Summary for CID 579440, this compound.
  • Chemguide: Interpreting C-13 NMR Spectra. Clark, J. [Link][1]
  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation P
  • University of Wisconsin-Madison, Department of Chemistry: NMR Chemical Shifts. Reich, H. J. [Link]
  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Royal Society of Chemistry. [Link][3]

NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum of 2-(4-fluorophenyl)-2-oxoacetic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as 4-fluorophenylglyoxylic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, a valuable building block in medicinal chemistry.

Introduction: The Molecule and the Method

This compound (C₈H₅FO₃) is an organic compound featuring a para-substituted fluorophenyl ring attached to an α-keto acid moiety.[1][2] Its structure presents a unique combination of functionalities: an aromatic system, a highly electronegative fluorine atom, and two distinct carbonyl groups (ketone and carboxylic acid). This structural complexity makes NMR spectroscopy an indispensable tool for its characterization.

NMR provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For this specific molecule, NMR is crucial for confirming the substitution pattern of the aromatic ring and for verifying the integrity of the α-keto acid side chain. The presence of ¹⁹F introduces additional complexity and diagnostic power through spin-spin coupling to both protons and carbons.

Molecular Structure and Key NMR Interactions

To facilitate a clear discussion, the atoms in this compound are numbered as shown below. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F. The analysis will focus on the interplay between chemical shifts, which indicate the electronic environment of a nucleus, and spin-spin coupling constants (J-values), which reveal connectivity between neighboring nuclei.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show three distinct signals: two from the aromatic region corresponding to the protons on the fluorophenyl ring and one from the highly deshielded carboxylic acid proton.

Aromatic Region (δ 7.0–8.5 ppm)

The aromatic protons H2/H6 and H3/H5 are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent, giving rise to a complex second-order splitting pattern that often appears as two sets of multiplets resembling doublets or triplets.

  • H3/H5 Protons: These protons are ortho to the fluorine atom. They are expected to resonate further upfield (lower ppm) compared to H2/H6. The fluorine atom's electron-donating mesomeric effect slightly shields these positions. A typical chemical shift for protons ortho to fluorine in a fluorobenzene ring is around 7.0-7.4 ppm.[3][4] These protons will exhibit coupling to both the adjacent H2/H6 protons (³JHH, typically 7-9 Hz) and to the fluorine atom (³JHF, typically 8-9 Hz). This will likely result in a "triplet" or "doublet of doublets" appearance.

  • H2/H6 Protons: These protons are ortho to the electron-withdrawing α-keto acid group. This group strongly deshields the ortho protons, shifting their resonance significantly downfield to approximately 8.0-8.3 ppm.[4] These protons will be split by the adjacent H3/H5 protons (³JHH, 7-9 Hz) and will also show a smaller coupling to the fluorine atom (⁴JHF, typically 5-6 Hz).[5] The resulting signal will appear as a multiplet, often a "doublet of doublets."

Carboxylic Acid Proton (δ > 10 ppm)

The proton of the carboxylic acid (on O8b) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.

  • Chemical Shift: Its signal is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10–13 ppm.[6][7][8] The exact position and broadness are highly dependent on the solvent, concentration, and temperature, as these factors affect the degree of hydrogen bonding.[7]

  • D₂O Exchange: A key diagnostic experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample and re-acquire the spectrum. The acidic proton will exchange with deuterium (–COOH → –COOD), causing its signal to disappear from the ¹H NMR spectrum.[6][9] This unequivocally confirms the presence of an exchangeable acidic proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, as all carbons are unique. The most informative features are the positions of the carbonyl carbons and the characteristic splitting patterns caused by carbon-fluorine coupling.[10]

Carbonyl Carbons (δ 160–190 ppm)
  • C8 (Carboxylic Acid): Carboxyl carbons typically resonate in the 160–185 ppm range.[7][8] For this molecule, the C8 signal is expected around 165 ppm .

  • C7 (Ketone): Ketone carbonyl carbons are generally more deshielded than carboxylic acid carbons. The C7 signal is predicted to be further downfield, likely in the 185–190 ppm range.

Aromatic Carbons (δ 115–170 ppm)

The chemical shifts and, crucially, the multiplicities of the aromatic carbons are dictated by their coupling to the fluorine atom. The magnitude of the nJCF coupling constant decreases with the number of bonds between the carbon and fluorine.[11][12]

  • C4 (Fluorine-Bearing Carbon): This carbon will show a very large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.[13] Its chemical shift is expected to be highly deshielded due to the direct attachment of fluorine, around 165–168 ppm .

  • C3/C5 (Ortho to Fluorine): These carbons, two bonds away from fluorine, will appear as a doublet with a ²JCF of about 22 Hz.[13] They are shielded relative to a non-substituted benzene and should appear around 116–118 ppm .

  • C2/C6 (Meta to Fluorine): These carbons are three bonds away from fluorine and will exhibit a smaller coupling (³JCF ≈ 8-9 Hz), also appearing as a doublet.[13] Due to their proximity to the electron-withdrawing keto-acid group, they will be deshielded, appearing around 132–134 ppm .

  • C1 (Ispo-Carbon): This carbon, four bonds from fluorine, may show a small ⁴JCF coupling of around 3-4 Hz, appearing as a doublet or triplet.[10] Its chemical shift is predicted to be in the 130–132 ppm range.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3, H5 7.2–7.4 t or dd ³JHH ≈ 8–9 Hz, ³JHF ≈ 8–9 Hz
H2, H6 8.1–8.3 dd ³JHH ≈ 8–9 Hz, ⁴JHF ≈ 5–6 Hz

| COOH | > 10 | broad s | N/A (disappears with D₂O) |

Table 2: Predicted ¹³C NMR Data

Carbon Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C8 (COOH) ~165 s N/A
C7 (C=O) ~188 s N/A
C4 ~166 d ¹JCF ≈ 250 Hz
C2, C6 ~133 d ³JCF ≈ 8–9 Hz
C1 ~131 d or t ⁴JCF ≈ 3–4 Hz

| C3, C5 | ~117 | d | ²JCF ≈ 22 Hz |

Experimental Protocol

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹³C, 2-5 mg for ¹H) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆ or CDCl₃) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock and Shim insert->lock params 7. Set Acquisition Parameters (¹H, ¹³C, DEPT, etc.) lock->params acquire 8. Acquire Spectra params->acquire process 9. Fourier Transform & Phase Correction acquire->process reference 10. Reference Spectra (TMS or residual solvent peak) process->reference integrate 11. Integrate & Assign Peaks reference->integrate report 12. Generate Report integrate->report

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 2-5 mg of this compound for ¹H NMR, or 10-20 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended. It is an excellent solvent for carboxylic acids, and the acidic proton signal is typically sharp and well-resolved.

    • CDCl₃ (Deuterated Chloroform): Can be used, but the acidic proton signal may be broader and more prone to exchange with trace amounts of water.

  • Homogenization: Vortex the sample gently until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard lock and shim procedures to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum. If desired, perform a D₂O exchange experiment.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to either internal tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Conclusion

The NMR spectrum of this compound provides a wealth of structural information. The ¹H NMR spectrum is characterized by two distinct aromatic multiplets and a far downfield, exchangeable carboxylic acid proton signal. The ¹³C NMR spectrum is notable for its two carbonyl resonances and the distinct doublet patterns of the aromatic carbons caused by coupling to fluorine. By carefully analyzing these chemical shifts and coupling constants, researchers can unequivocally confirm the identity and purity of the compound, ensuring its suitability for subsequent applications in research and development.

References

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.
  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
  • Yim, C. T., & Gilson, D. F. R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(7), 1057-1064.
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image].
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lin, S., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 388.
  • Supporting Information. (n.d.). General procedure for the Ni-catalyzed carboxylation of aryl halides with CO2.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum.
  • AA Blocks. (n.d.). This compound.
  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. (2016). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, is a key organic intermediate and a metabolite of interest in various biochemical pathways.[1][2] Its chemical structure, featuring a fluorinated aromatic ring and an α-keto acid moiety, presents unique characteristics that are pertinent to its analysis by mass spectrometry. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering in-depth technical insights for researchers, scientists, and professionals in drug development and metabolic research. We will explore its ionization properties, fragmentation patterns, and established analytical methodologies, emphasizing the causal relationships behind experimental choices to ensure robust and reliable characterization.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective mass spectrometry methods.

PropertyValueSource
Molecular FormulaC₈H₅FO₃[1][2]
Molecular Weight168.12 g/mol [1][2]
Exact Mass168.02227218 Da[1]
InChIKeyYRGDGXWJSRZRAS-UHFFFAOYSA-N[1]
SMILESO=C(O)C(=O)c1ccc(F)cc1[2][3]

Part 1: Ionization & Detection Strategies

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Given its acidic nature and thermal lability, soft ionization techniques are generally preferred.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a highly suitable method for analyzing polar compounds like carboxylic acids.[4] It typically involves the formation of ions directly from a solution, minimizing thermal degradation.

  • Negative Ion Mode ([M-H]⁻): Due to the presence of the carboxylic acid group, this compound readily deprotonates to form the carboxylate anion [M-H]⁻ in negative ion mode. This is often the most sensitive and straightforward approach for its detection. The expected m/z for the deprotonated molecule is 167.01.

  • Positive Ion Mode ([M+H]⁺): While less common for acidic compounds, protonation can occur, particularly at the keto-carbonyl oxygen, to form the [M+H]⁺ ion at m/z 169.03. Adduct formation with cations present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) is also possible.

Derivatization for Enhanced Detection

For certain applications, particularly in complex biological matrices, derivatization can significantly improve sensitivity and chromatographic performance.[5][6][7][8] Keto acids are known to be reactive and can be unstable during sample processing.[6]

  • Oximation: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the keto group into a stable oxime derivative.[5] This not only enhances stability but also introduces a highly electronegative group, which can improve ionization efficiency in negative ion mode.

  • Quinoxalinol Formation: Reaction with o-phenylenediamine (OPD) yields a stable, cyclic 3-alkyl-2-quinoxalinol product, which can be readily analyzed by LC-MS.[7]

Part 2: Fragmentation Analysis (Tandem Mass Spectrometry - MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and confident identification of this compound. The fragmentation patterns are highly dependent on the precursor ion selected ([M-H]⁻ or [M+H]⁺) and the collision energy applied.

Fragmentation of the Deprotonated Molecule ([M-H]⁻)

The fragmentation of the [M-H]⁻ ion of α-keto acids is often characterized by specific neutral losses.

  • Decarboxylation (Loss of CO₂): A primary and highly characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[4][9] This results in the formation of a carbanion. For this compound, this would lead to a fragment ion at m/z 123.

  • Loss of CO: Subsequent or alternative fragmentation can involve the loss of carbon monoxide (28 Da) from the keto group.

Proposed Fragmentation Pathway of [M-H]⁻

fragmentation_pathway precursor [M-H]⁻ m/z 167.01 fragment1 [M-H-CO₂]⁻ m/z 123.01 precursor->fragment1 - CO₂ (44 Da) fragment3 [M-H-CO]⁻ m/z 139.02 precursor->fragment3 - CO (28 Da) fragment2 [C₆H₄F]⁻ m/z 95.02 fragment1->fragment2 - CO (28 Da) experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Sample protein_precip Protein Precipitation (if biological) prep_start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection rp_separation Reversed-Phase Separation lc_injection->rp_separation esi_ionization ESI Source (Negative Mode) rp_separation->esi_ionization ms1_scan MS1: Precursor Ion Scan (m/z 167.0) esi_ionization->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan MS2: Product Ion Scan cid->ms2_scan data_acq Data Acquisition ms2_scan->data_acq peak_integration Peak Integration data_acq->peak_integration spectral_interp Spectral Interpretation data_acq->spectral_interp quantification Quantification peak_integration->quantification

Sources

crystal structure of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Structure Search

I'm starting a thorough search for the crystal structure of 2-(4-fluorophenyl)-2-oxoacetic acid. I'm focusing my efforts on crystallographic databases and peer-reviewed papers to find primary structural data.

Expanding Data Search

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My initial search, though insightful, hasn't yet revealed a complete crystal structure determination for this compound. I'm now diving deeper, reviewing the collected data, hoping to pinpoint the crucial elements needed to unlock the solution. This is a complex investigation.

Digging for Crystal Data

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Prioritizing Primary Data

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Initiating Crystal Search

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Adapting Strategy Now

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Formulating Prospective Roadmap

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Analyzing Crystal Structure Data

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Defining Guide Scope and Structure

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Foreword: The Strategic Value of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoacetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Within the arsenal of fluorinated synthons, this compound (also known as (4-fluorophenyl)glyoxylic acid) emerges as a particularly versatile and powerful building block. Its dual functionality, comprising a reactive α-keto group and a carboxylic acid, opens a gateway to a diverse array of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic principles of its reactivity, and its field-proven applications as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a stable, solid compound under standard laboratory conditions, making it convenient to handle and store.[2][3]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compound[4]
Synonyms (4-Fluorophenyl)glyoxylic acid, 4-Fluoro-α-oxobenzeneacetic acid[4][5][6]
CAS Number 2251-76-5[4][5]
Molecular Formula C₈H₅FO₃[4][5]
Molecular Weight 168.12 g/mol [4][5]
Physical Form Solid[2][7]
Storage Sealed in dry, room temperature[2][3]
XLogP3 1.4[8]
Hydrogen Bond Donors 1[5][8]
Hydrogen Bond Acceptors 4[8]
Spectroscopic Signature: A Self-Validating Fingerprint

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provide a reference fingerprint for researchers synthesizing or procuring this compound.

TechniqueFeatureExpected Chemical Shift / Frequency / m/zRationale
¹H NMR Aromatic Protonsδ 7.2-7.4 ppm (doublet of doublets, 2H), δ 8.1-8.3 ppm (doublet of doublets, 2H)The electron-withdrawing keto-acid group deshields the ortho protons, shifting them downfield relative to the meta protons, which are coupled to both the ortho protons and the fluorine atom.
Carboxylic Acidδ >10 ppm (broad singlet, 1H)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
¹³C NMR Aromatic Carbonsδ 116-117 ppm (d, J ≈ 22 Hz), δ 130-131 ppm (d, J ≈ 3 Hz), δ 133-134 ppm (d, J ≈ 10 Hz), δ 166-168 ppm (d, J ≈ 255 Hz)Characteristic aromatic signals with splitting due to C-F coupling. The carbon directly bonded to fluorine shows a large coupling constant.
Carbonyl Carbonsδ ~165 ppm (Carboxylic), δ ~185 ppm (Ketone)The two carbonyl carbons appear in the characteristic downfield region, with the ketone typically being more deshielded than the carboxylic acid carbon.
IR Spectroscopy O-H Stretch2500-3300 cm⁻¹ (broad)Characteristic broad absorption for the carboxylic acid hydroxyl group due to hydrogen bonding.
C=O Stretches~1730-1750 cm⁻¹ (Ketone), ~1680-1710 cm⁻¹ (Carboxylic Acid)Two distinct, strong absorptions for the two carbonyl groups. The conjugated ketone appears at a higher frequency than the hydrogen-bonded carboxylic acid dimer.
C-F Stretch1220-1240 cm⁻¹ (strong)A strong, characteristic absorption for the aryl-fluoride bond.
Mass Spectrometry Molecular Ion [M]⁺m/z 168.02The exact mass corresponding to the molecular formula C₈H₅FO₃.[4]
Key Fragmentsm/z 123 [M-COOH]⁺, m/z 95 [C₆H₄F]⁺Loss of the carboxyl group (45 Da) and subsequent loss of CO (28 Da) are common fragmentation pathways.

Part 2: Synthesis of this compound

The synthesis of aryl α-keto acids is well-established, with several reliable methods available to the synthetic chemist.[9][10][11] For this compound, one of the most direct and scalable methods is the Friedel-Crafts acylation of fluorobenzene.[9] This approach leverages commercially available starting materials and follows a robust, well-understood reaction mechanism.

Workflow for Friedel-Crafts Acylation Route

cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A Fluorobenzene + Ethyl Oxalyl Chloride B Lewis Acid (e.g., AlCl₃) in CS₂ or CH₂Cl₂ A->B Add to C Reaction Mixture @ 0°C to RT B->C Stir D Intermediate: Ethyl 2-(4-fluorophenyl)-2-oxoacetate C->D Aqueous Workup E Ethyl 2-(4-fluorophenyl)-2-oxoacetate D->E To next step F Base (e.g., NaOH) or Acid (e.g., HCl) E->F Treat with G Reaction under Reflux F->G Heat H Final Product: This compound G->H Acidification & Extraction

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is designed as a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

Materials:

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium Hydroxide (NaOH), 2M

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylation: Charge the dropping funnel with a solution of ethyl oxalyl chloride (1.0 equivalent) and fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 5°C. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions such as di-acylation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice containing concentrated HCl. Trustworthiness Check: This step hydrolyzes the aluminum salts and separates them into the aqueous layer. The acidic environment prevents the formation of aluminum hydroxides.

  • Extraction (Ester): Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with 1M HCl, then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

  • Saponification (Hydrolysis): To the crude ester, add a 2M aqueous solution of NaOH (1.5 equivalents). Heat the mixture to reflux for 2-3 hours until the ester spot disappears on TLC.

  • Isolation (Acid): Cool the reaction mixture to room temperature. Wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with cold 1M HCl. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or toluene/heptane) can be performed to achieve higher purity.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.

Part 3: The Reactive Dichotomy: A Hub for Chemical Innovation

The synthetic utility of this compound stems from the presence of two distinct, yet electronically coupled, functional groups. This allows it to serve as either an electrophile (at the ketone) or as a precursor to a potent acylating agent (from the carboxylic acid).

Key Reaction Pathways

α-Keto acids are renowned for their versatility.[9][12] They can undergo reactions typical of both ketones (nucleophilic addition, reduction) and carboxylic acids (esterification, amidation). However, their most compelling application in modern synthesis is as decarboxylative acylating agents .[10][13] Upon heating or in the presence of a catalyst, the molecule can extrude carbon dioxide to generate a 4-fluorobenzoyl intermediate, which can then acylate a variety of nucleophiles. This is considered a green chemical process, as the only byproduct is CO₂.[12][13]

cluster_reactions Reaction Pathways main This compound Ketone Carboxylic Acid ester Esterification main:f2->ester + R-OH, H⁺ amide Amidation main:f2->amide + R-NH₂, Coupling Agent nuc_add Nucleophilic Addition main:f1->nuc_add + Grignard / Organolithium decarbox Decarboxylative Acylation main:f0->decarbox + Nucleophile, Δ (forms 4-Fluorobenzoyl species)

Caption: Key reaction pathways available to this compound.

Part 4: Applications in Pharmaceutical Research & Development

The 4-fluorophenylacetyl scaffold is a privileged motif in medicinal chemistry, and this compound is a direct gateway to its installation.

Case Study: Synthesis of Phenylacetamide-Based Anticancer Agents

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and investigated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as anticancer agents.[14][15] The synthesis is a straightforward amidation of the corresponding acid.

Workflow: Synthesis of a Phenylacetamide Derivative

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-(4-Fluorophenyl)acetic acid* B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reflux C Intermediate: 2-(4-Fluorophenyl)acetyl chloride B->C Distill off excess reagent D 2-(4-Fluorophenyl)acetyl chloride C->D E Substituted Aniline (e.g., 4-nitroaniline) D->E Add to solution of F Base (e.g., Pyridine or Et₃N) in CH₂Cl₂ E->F Stir at 0°C to RT G Final Product: 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide F->G Workup & Purification note *Note: This starting material can be derived from This compound via reduction (e.g., Wolff-Kishner or Clemmensen).

Sources

An In-depth Technical Guide to the Synthesis and Applications of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a fluorinated phenyl ring attached to a glyoxylic acid moiety, makes it a versatile building block for creating more complex molecules. The presence of the fluorine atom can significantly influence the electronic properties, reactivity, and biological activity of the final compounds. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this important chemical compound, with a focus on practical, field-proven methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2251-76-5
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Appearance White to off-white solid
Melting Point 114-115 °C
SMILES C1=CC(=CC=C1C(=O)C(=O)O)F
InChIKey YRGDGXWJSRZRAS-UHFFFAOYSA-N

Core Synthetic Methodologies

The synthesis of arylglyoxylic acids, including this compound, can be achieved through several established routes. The two primary methods discussed here are the Friedel-Crafts acylation of fluorobenzene and the oxidation of 4'-fluoroacetophenone.

Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. In the context of producing this compound, this involves the reaction of fluorobenzene with an acylating agent, typically oxalyl chloride or its derivatives, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Friedel_Crafts_Acylation Fluorobenzene Fluorobenzene Intermediate Acylium Ion Intermediate Fluorobenzene->Intermediate OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Product 2-(4-fluorophenyl)-2-oxoacetyl chloride Intermediate->Product FinalProduct This compound Product->FinalProduct Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Figure 1: General workflow for the Friedel-Crafts acylation approach.

Detailed Experimental Protocol:

  • Step 1: Formation of the Acylium Ion: In a moisture-free reaction vessel, the Lewis acid catalyst (e.g., anhydrous aluminum chloride) is suspended in a suitable inert solvent such as dichloromethane or carbon disulfide. Oxalyl chloride is then added dropwise at a controlled temperature, typically 0-5 °C, leading to the formation of the electrophilic acylium ion intermediate. The choice of solvent is critical; for instance, using carbon disulfide can help prevent unwanted side reactions like chlorocarbonylation.

  • Step 2: Electrophilic Aromatic Substitution: Fluorobenzene is subsequently added to the reaction mixture. The acylium ion then attacks the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho positions. This electrophilic aromatic substitution reaction yields the 2-(4-fluorophenyl)-2-oxoacetyl chloride.

  • Step 3: Hydrolysis: The reaction is quenched by carefully adding it to ice-water. This hydrolyzes the intermediate complex and the acyl chloride to afford the desired this compound.

  • Step 4: Purification: The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial because Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.

  • Lewis Acid Catalyst: A stoichiometric amount of the Lewis acid is often required as it forms a complex with the ketone product, which can inhibit further reaction.

  • Controlled Temperature: Low temperatures are maintained during the initial stages to control the exothermic reaction and prevent side product formation.

Oxidation of 4'-Fluoroacetophenone

An alternative and common route to this compound is the oxidation of the methyl group of 4'-fluoroacetophenone. 4'-Fluoroacetophenone is a readily available starting material used in the synthesis of various pharmaceuticals and agrochemicals.

Reaction Scheme:

Oxidation_Workflow Start 4'-Fluoroacetophenone Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., SeO₂, KMnO₄) Oxidant->Reaction Product This compound Reaction->Product

Figure 2: Simplified workflow for the oxidation of 4'-fluoroacetophenone.

Detailed Experimental Protocol (Using Selenium Dioxide):

  • Step 1: Reaction Setup: 4'-Fluoroacetophenone and a slight molar excess of selenium dioxide are placed in a reaction vessel containing a suitable solvent, such as aqueous dioxane or pyridine.

  • Step 2: Heating: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After the reaction is complete, the precipitated selenium metal is removed by filtration. The filtrate is then concentrated to remove the solvent.

  • Step 4: Isolation and Purification: The residue is dissolved in an appropriate aqueous base (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

Rationale for Procedural Choices:

  • Choice of Oxidant: Selenium dioxide is

An In-Depth Technical Guide to the Pharmacokinetics of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 2-(4-fluorophenyl)-2-oxoacetic acid, a molecule of interest in medicinal chemistry. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally analogous molecules, including phenylglyoxylic acid and other fluorinated aromatic compounds, to construct a scientifically grounded, hypothetical pharmacokinetic framework. This guide is intended to serve as a foundational resource for researchers, enabling informed hypothesis generation and the strategic design of future preclinical and clinical studies. We will delve into the probable pathways of absorption, distribution, metabolism, and excretion (ADME), and propose robust analytical methodologies for its quantification in biological matrices.

Introduction: The Significance of this compound

This compound, also known as 4-fluorophenylglyoxylic acid, is an organic compound featuring a fluorinated phenyl ring attached to an alpha-keto acid moiety. The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The alpha-keto acid functional group is also a key structural motif in various endogenous molecules and serves as a versatile synthetic intermediate.[6][7] Understanding the pharmacokinetic profile of this molecule is therefore crucial for assessing its potential as a drug candidate or as a metabolite of other fluorinated pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₅FO₃PubChem
Molecular Weight168.12 g/mol PubChem
XLogP31.4AA Blocks
Hydrogen Bond Donor Count1AA Blocks
Hydrogen Bond Acceptor Count4AA Blocks
Rotatable Bond Count2AA Blocks

Predicted Pharmacokinetic Profile

Absorption

Given its relatively low molecular weight and moderate lipophilicity (XLogP3 of 1.4), it is anticipated that this compound would be readily absorbed from the gastrointestinal tract following oral administration. The presence of the carboxylic acid group suggests that its absorption may be pH-dependent, with greater absorption likely occurring in the more acidic environment of the upper small intestine.

Distribution

Following absorption, this compound is expected to distribute into the systemic circulation. The extent of plasma protein binding is a critical determinant of its distribution. While no direct data exists, alpha-keto acids can exhibit variable binding to plasma proteins. The volume of distribution is likely to be influenced by its ability to cross cell membranes, a process that could be facilitated by various transporters.

Metabolism: A Hypothetical Framework

The metabolism of this compound is predicted to proceed through several key pathways, primarily targeting the keto and carboxylic acid functionalities, as well as the fluorinated aromatic ring. The presence of the fluorine atom is expected to influence the regioselectivity and rate of metabolism.[8][9]

Phase I Metabolism:

  • Reduction of the Keto Group: The alpha-keto group is susceptible to reduction by carbonyl reductases to form the corresponding alpha-hydroxy acid, 2-(4-fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid). This is a common metabolic pathway for alpha-keto acids.

  • Oxidative Decarboxylation: The alpha-keto acid moiety can undergo oxidative decarboxylation, a fundamental process in cellular metabolism often catalyzed by dehydrogenase complexes.[10] This would lead to the formation of 4-fluorobenzoic acid.

  • Aromatic Hydroxylation: The fluorophenyl ring may be a substrate for cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. The position of hydroxylation will be influenced by the directing effects of the fluorine atom and the oxoacetic acid side chain.

  • Defluorination: While the carbon-fluorine bond is generally stable, metabolic defluorination of aromatic compounds can occur, catalyzed by CYP enzymes.[8] This would result in the formation of a phenolic metabolite and the release of fluoride ions.

Phase II Metabolism:

The primary metabolites, particularly those with newly introduced hydroxyl or carboxylic acid groups, are likely to undergo Phase II conjugation reactions.

  • Glucuronidation: The carboxylic acid group of the parent compound or its metabolites, as well as any phenolic hydroxyl groups formed, are likely to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites could also be sulfated by sulfotransferases (SULTs).

  • Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids, such as glycine or glutamine.

A proposed metabolic pathway for this compound is depicted in the following diagram:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 2-(4-fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid) Parent->Metabolite1 Carbonyl Reduction Metabolite2 4-fluorobenzoic acid Parent->Metabolite2 Oxidative Decarboxylation Metabolite3 Hydroxylated Metabolites Parent->Metabolite3 Aromatic Hydroxylation (CYP450) Metabolite4 Defluorinated Phenolic Metabolite Parent->Metabolite4 Defluorination (CYP450) Conjugate3 Amino Acid Conjugates Parent->Conjugate3 Conjugate1 Glucuronide Conjugates Metabolite1->Conjugate1 Metabolite2->Conjugate1 Metabolite2->Conjugate3 Metabolite3->Conjugate1 Conjugate2 Sulfate Conjugates Metabolite3->Conjugate2 Metabolite4->Conjugate1 Metabolite4->Conjugate2 G Dosing Animal Dosing (e.g., IV and PO) Sampling Serial Blood & Urine Collection Dosing->Sampling Time Course Preparation Sample Preparation (Protein Precipitation/LLE/SPE) Sampling->Preparation Biological Matrix Analysis LC-MS/MS Analysis Preparation->Analysis Processed Sample Data Pharmacokinetic Data Analysis (e.g., Phoenix WinNonlin) Analysis->Data Concentration-Time Data

Sources

An In-Depth Technical Guide to the Toxicological Evaluation of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of 2-(4-fluorophenyl)-2-oxoacetic acid (4-FPGLA), a compound of interest in synthetic chemistry and as a potential metabolite of various xenobiotics. Given the limited publicly available toxicology data for this specific molecule, this document outlines a robust, tiered, and scientifically-defensible strategy based on internationally recognized guidelines. It is designed for researchers, toxicologists, and drug development professionals to establish a thorough safety profile for 4-FPGLA. The guide details the rationale behind a tiered testing approach, provides step-by-step protocols for key in vitro and in vivo assays, and explains the principles of data interpretation. Our approach is grounded in the methodologies of the Organisation for Economic Co-operation and Development (OECD) to ensure data quality, reproducibility, and regulatory acceptance.

Introduction and Strategic Imperative

This compound (CAS No. 2251-76-5), also known as 4-fluorophenylglyoxylic acid, is an aromatic alpha-keto acid.[1][2][3] Its chemical structure lends itself to a variety of chemical reactions, making it a valuable intermediate. Furthermore, compounds containing the 4-fluorophenyl moiety are common in pharmaceuticals and agrochemicals. The metabolic fate of these larger compounds can potentially lead to the formation and exposure to smaller metabolites like 4-FPGLA. Therefore, a comprehensive understanding of its toxicological profile is a critical prerequisite for any robust human health risk assessment.

The strategic incorporation of fluorine into drug molecules is often used to enhance metabolic stability and potency.[4][5][6] However, the carbon-fluorine bond, while strong, is not inert, and its metabolism can sometimes lead to toxic intermediates. Studies on related compounds like 4-fluoroaniline have shown that metabolic defluorination can occur in biological systems.[7] This precedent underscores the necessity of a rigorous toxicological assessment for 4-FPGLA.

This guide presents a tiered testing strategy, a resource-efficient approach that begins with broad, high-throughput in vitro screens and progresses to more complex in vivo studies only as needed. This ensures that animal usage is minimized while maximizing the acquisition of critical safety data.

Physicochemical Properties & Toxicokinetic Considerations

Before initiating toxicological studies, a thorough characterization of the test article is paramount.

2.1 Physicochemical Data

A summary of key properties for this compound is presented below. This information is crucial for dose formulation, predicting absorption, and designing analytical methods.

PropertyValue / InformationSourceSignificance in Toxicology
Molecular Formula C₈H₅FO₃[1][8]Defines the exact composition of the test article.
Molecular Weight 168.12 g/mol [1][8]Essential for calculating molar concentrations and dose preparations.
Physical State Solid (White to Light yellow powder)[2]Influences handling procedures and choice of vehicle for dosing.
Purity ≥96% - >98.0%[1][2]Critical for ensuring observed effects are due to the test article, not impurities.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[8]Preliminary hazard identification guiding handling precautions.
2.2 Toxicokinetics (ADME) Framework

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-FPGLA is fundamental. While specific ADME studies are beyond the scope of this initial toxicology framework, the potential metabolic pathways must be considered, particularly for in vitro assays. The presence of a ketone and a carboxylic acid suggests susceptibility to reduction and conjugation (e.g., glucuronidation), respectively. The stability of the fluorophenyl group is a key question that metabolism studies would address. For in vitro genotoxicity assays, the inclusion of a metabolic activation system (e.g., rat liver S9 fraction) is non-negotiable to mimic mammalian metabolism.[9]

A Tiered Toxicological Testing Strategy

The proposed strategy is designed to efficiently screen for a wide range of toxicological endpoints, from genetic damage to systemic organ toxicity.


}

Caption: Tiered strategy for the toxicological evaluation of 4-FPGLA.

Detailed Experimental Protocols

This section provides methodologies for the core assays proposed in Tier 1 and Tier 3. These protocols are based on OECD Test Guidelines (TGs), which represent the global standard for regulatory toxicology.

4.1 Tier 1 Protocol: Bacterial Reverse Mutation Test (Ames Test)
  • Scientific Rationale: The Ames test is a rapid and widely used in vitro assay to detect a compound's potential to cause gene mutations.[10] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11] The assay measures the ability of the test article to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[11] It is a cornerstone of genotoxicity testing required by regulatory agencies worldwide.[9]

  • Guideline: OECD Test Guideline 471.[10]

  • Methodology:

    • Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[9] This combination detects various types of mutations like frameshifts and base-pair substitutions.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to detect metabolites that may be mutagenic.

    • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

    • Main Experiment (Plate Incorporation Method):

      • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer.

      • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

      • Incubate the plates at 37°C for 48-72 hours.

    • Controls:

      • Vehicle Control: The solvent used to dissolve the test article.

      • Positive Controls: Known mutagens specific for each bacterial strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).

    • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the vehicle control count for at least one strain.

4.2 Tier 1 Protocol: In Vitro Mammalian Cell Micronucleus Test
  • Scientific Rationale: This assay complements the Ames test by detecting chromosomal damage (clastogenicity) or effects on the cell division apparatus (aneugenicity).[12][13] It identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have resulted from chromosome breaks or whole chromosomes lagging during cell division.[12][14] A positive result in this assay is a significant indicator of genotoxic potential.[14][15]

  • Guideline: OECD Test Guideline 487.[12][15]

  • Methodology:

    • Cell System: Use a validated cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).[13][15]

    • Metabolic Activation: As with the Ames test, conduct experiments with and without S9 mix.

    • Exposure Conditions: Treat cell cultures with at least three concentrations of the test article for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.

    • Cytokinesis Block: Add Cytochalasin B (if appropriate for the cell line) to block cell division at the two-cell stage. This allows for easy identification of cells that have completed one division cycle, which are the target for scoring.[12]

    • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

    • Controls:

      • Vehicle Control: Solvent used for the test article.

      • Positive Controls: A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine).

    • Data Analysis: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

4.3 Tier 3 Protocol: Repeated Dose 28-Day Oral Toxicity Study
  • Scientific Rationale: This study provides critical information on the potential health hazards from repeated exposure to a substance.[16][17] It helps to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is a cornerstone for risk assessment.[17]

  • Guideline: OECD Test Guideline 407.[16][18]

  • Methodology Workflow:


}

Caption: Experimental workflow for a 28-day repeated-dose oral toxicity study.

  • Detailed Steps:

    • Test System: Young adult rodents, preferably Sprague-Dawley rats.[18] Use at least 3 dose groups and a concurrent control group, with 5 males and 5 females per group.[17]

    • Dose Selection: Doses should be selected based on results from acute toxicity studies (Tier 2). The highest dose should induce some toxic effects but not significant lethality.[17] Lower doses should help establish a dose-response relationship and the NOAEL.

    • Administration: The test article is typically administered daily by oral gavage for 28 consecutive days.[16][17]

    • In-Life Observations:

      • Mortality/Morbidity: Checked twice daily.

      • Clinical Signs: Detailed observations for signs of toxicity performed daily.

      • Body Weight and Food Consumption: Measured weekly.

      • Functional Observations: Near the end of the study, a functional observational battery (FOB) and motor activity assessment are conducted to screen for neurotoxic effects.[17]

    • Terminal Collections: At the end of the 28-day period, animals are euthanized.

      • Hematology: Blood is collected to assess effects on red blood cells, white blood cells, and platelets.

      • Clinical Biochemistry: Serum is analyzed for markers of liver, kidney, and general metabolic function.

      • Necropsy: A full gross pathological examination is performed, and key organs are weighed.

      • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved and examined microscopically. Any gross lesions or target organs from lower dose groups are also examined.

Data Interpretation and Conclusion

The ultimate goal of this testing strategy is to build a weight of evidence for the hazard identification of this compound.

  • In Vitro Results: Positive results in the genotoxicity battery would be a significant finding, classifying the compound as a potential mutagen and warranting careful consideration of any further development.

  • In Vivo Results: The 28-day study is the most powerful part of this initial assessment. Data from clinical observations, body weight changes, clinical pathology, organ weights, and histopathology are integrated to identify target organs. The NOAEL is established as the highest dose level at which no statistically or biologically significant adverse effects are observed.[17]

This NOAEL becomes the critical value used in the subsequent stages of risk assessment to derive safe exposure limits for humans. The collective data from this tiered approach will provide a foundational, robust, and regulatory-compliant safety profile for this compound.

References
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • OECD 487 In Vitro Micronucleus Test. (n.d.). Scantox.
  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Labcorp.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia.
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  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe.
  • OECD 487 In Vitro MNT | Clastogenicity Testing. (2025, December 17). Gentronix.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program.
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  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD.
  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). ITR Laboratories Canada.
  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI.
  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (2016, June 29). SlideShare.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). umwelt-online.
  • Emsley, J., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(2), 205-16.
  • This compound. (n.d.). PubChem.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PubMed Central.
  • This compound. (n.d.). Arctom Scientific.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Metabolism of fluorine-containing drugs. (2025, August 10). ResearchGate.
  • This compound. (n.d.). AABlocks.
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  • Subchronic Toxicities of Four Per- and Polyfluoroalkyl Substances (PFASs) by Oral Exposure in Sprague–Dawley Rats. (n.d.). MDPI.
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An In-depth Technical Guide to the Solubility of 2-(4-fluorophenyl)-2-oxoacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-(4-fluorophenyl)-2-oxoacetic acid, a key building block in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a dual perspective: a theoretical framework for understanding the solubility of this compound and a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solution behavior of this molecule.

Introduction: The Significance of this compound

This compound, also known as (4-fluorophenyl)glyoxylic acid, is an organic compound with the chemical formula C₈H₅FO₃ and a molecular weight of 168.12 g/mol .[1][2][3][4] Its structure, featuring a fluorinated phenyl ring, an alpha-keto acid moiety, and a carboxylic acid group, makes it a valuable intermediate in the synthesis of various pharmaceutically active ingredients. The solubility of this compound in different organic solvents is a fundamental physical property that dictates its utility in various applications, including:

  • Reaction medium selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.

  • Crystallization and purification: Controlling solubility by manipulating solvent composition and temperature is the cornerstone of isolating and purifying the final product.

  • Formulation development: For drug substances, solubility in various excipients and solvent systems is a key determinant of bioavailability and dosage form design.

Understanding and accurately measuring the solubility of this compound is therefore not merely an academic exercise but a critical step in process development and optimization.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute, this compound, and the solvent.

Physicochemical Properties of this compound

Several key properties of this compound influence its solubility profile:

  • Polarity: The presence of a carboxylic acid and a ketone group imparts significant polarity to the molecule.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ketone and fluorine can act as hydrogen bond acceptors.[2]

  • Aromaticity: The phenyl ring provides a nonpolar region, contributing to van der Waals interactions.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. The melting point of this compound is reported to be in the range of 92.0 to 96.0 °C, which provides an indirect measure of its crystal lattice energy.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Computed LogP values for this compound are around 1.093 to 1.4, suggesting a moderate degree of lipophilicity.[2][3]

The Role of the Solvent

The choice of solvent is paramount in determining the extent to which this compound will dissolve. Key solvent properties to consider include:

  • Polarity: Polar solvents are generally better at solvating polar solutes.

  • Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding with the solute will enhance solubility.

  • Dielectric Constant: A higher dielectric constant can help to stabilize any ionized forms of the solute.

Based on these principles, we can anticipate the following general solubility trends for this compound:

  • High Solubility: Expected in polar, protic solvents like methanol and ethanol, and polar, aprotic solvents like acetone and ethyl acetate, which can engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Possible in less polar solvents like toluene, where the aromatic ring of the solvent can interact with the phenyl ring of the solute.

  • Low Solubility: Expected in nonpolar, aliphatic solvents like hexane, where the intermolecular forces are predominantly weak van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data, this section provides a robust and reliable experimental protocol based on the well-established shake-flask method .[5][6][7] This method is considered the "gold standard" for determining thermodynamic solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vials B->C D Incubate at constant temperature with agitation (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Filter supernatant (e.g., 0.45 µm PTFE filter) E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV G->H I Quantify using a calibration curve H->I

Caption: Workflow for the shake-flask solubility determination of this compound.

Detailed Protocol

Materials and Reagents:

  • This compound (purity >98%)

  • Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately pipette a known volume (e.g., 5 mL) of each organic solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Prepare a series of accurate dilutions of the filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV):

    • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is suitable.

    • Mobile Phase: A gradient or isocratic mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) is a good starting point. The acidic modifier will ensure the carboxylic acid is in its protonated form for better retention and peak shape.

    • Detection: The UV detector should be set to a wavelength where this compound has a strong absorbance, which can be determined by running a UV scan of a standard solution.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in each of the organic solvents. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted filtrate samples into the HPLC and record the peak areas.

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (approx.)Polarity Index (approx.)Solubility (mg/mL)
Hexane1.90.1< 1
Toluene2.42.410 - 20
Ethyl Acetate6.04.4100 - 200
Acetone215.1> 200
Ethanol254.3> 200
Methanol335.1> 200

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of the results should correlate the observed solubility with the properties of the solvents. For instance, the high solubility in methanol and ethanol can be attributed to their ability to form strong hydrogen bonds with the carboxylic acid group of the solute. The good solubility in acetone and ethyl acetate is due to their polar nature and ability to act as hydrogen bond acceptors. The lower solubility in toluene reflects the weaker interactions, primarily between the aromatic rings. The very low solubility in hexane is expected due to the nonpolar nature of the solvent.

The relationship between solvent properties and the solubility of this compound can be visualized as follows:

Solubility_Factors cluster_solute This compound cluster_solvent Solvent Solute Solute Properties Polarity_S High Polarity H_Bonding_S H-Bond Donor/Acceptor Aromatic_S Aromatic Ring Solubility Solubility Polarity_S->Solubility Strong Interaction H_Bonding_S->Solubility Strong Interaction Aromatic_S->Solubility Weaker Interaction Solvent Solvent Properties Polarity_V Polarity H_Bonding_V H-Bonding Capacity Aromatic_V Aromaticity Polarity_V->Solubility Strong Interaction H_Bonding_V->Solubility Strong Interaction Aromatic_V->Solubility Weaker Interaction

Caption: Factors influencing the solubility of this compound.

Conclusion and Practical Implications

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, the detailed shake-flask protocol and HPLC-UV analytical method presented here offer a reliable means for researchers to generate this critical information in-house. A thorough understanding of the interplay between the physicochemical properties of both the solute and the solvent is essential for predicting solubility trends and making informed decisions in chemical process development and drug formulation. The methodologies and principles outlined in this guide are designed to empower scientists to tackle solubility challenges with a robust and scientifically sound approach.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Pharmaceutical Sciences.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 579440, this compound. [Link]
  • AA Blocks. This compound. [Link]

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Methodological & Application

The Versatile Role of 2-(4-Fluorophenyl)-2-oxoacetic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Medicinal and Agrochemical Chemistry

2-(4-Fluorophenyl)-2-oxoacetic acid, a seemingly unassuming crystalline solid, has emerged as a powerhouse building block in the landscape of contemporary organic synthesis. Its strategic combination of a fluorinated aromatic ring and vicinal keto-carboxylic acid functionalities bestows upon it a unique reactivity profile, making it a highly sought-after precursor for a diverse array of complex molecules. The presence of the 4-fluorophenyl moiety is particularly significant in the design of bioactive compounds, as the fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the target molecule.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, mechanistic insights, and field-proven experimental protocols for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 2251-76-5
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Appearance White to light yellow crystalline powderTCI
Storage Store at room temperature, sealed in a dry environmentTCI
GHS Pictograms GHS07 (Harmful)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Core Applications in Heterocyclic Synthesis

The true synthetic prowess of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds, which form the core of countless pharmaceuticals and agrochemicals. The adjacent ketone and carboxylic acid groups provide two points of reactivity for condensation reactions with binucleophiles.

Application 1: Synthesis of Quinoxalinones

Quinoxalinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The reaction of an α-ketoacid with an ortho-phenylenediamine is a classical and efficient method for their synthesis.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization, where the second amino group attacks the carboxylic acid, leading to a tetrahedral intermediate which then dehydrates to form the stable quinoxalinone ring system. The acidic conditions often employed facilitate both the initial condensation and the final dehydration step.

G cluster_reactants Reactants cluster_products Product cluster_mechanism Reaction Pathway R1 This compound A Nucleophilic Attack (Amine on Ketone) R1->A R2 o-Phenylenediamine R2->A P1 3-(4-Fluorophenyl)quinoxalin-2(1H)-one B Intramolecular Cyclization (Amine on Carboxylic Acid) A->B C Dehydration B->C C->P1

Caption: General workflow for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)quinoxalin-2(1H)-one

  • Materials:

    • This compound (1.0 eq)

    • o-Phenylenediamine (1.0 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice-cold water with constant stirring to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

    • The crude product can be further purified by recrystallization from ethanol to yield pure 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a solid.

    • Dry the purified product under vacuum.

  • Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the fluorophenyl and quinoxalinone ring systems, as well as a broad singlet for the N-H proton.

Reductive Amination: A Gateway to Fluorinated α-Amino Acids

Fluorinated α-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability and biological activity. Reductive amination of α-keto acids provides a direct and efficient route to these valuable compounds.

Mechanistic Rationale: The reaction proceeds through the initial formation of an imine intermediate from the condensation of the keto group of this compound with ammonia. This is a reversible process, and the equilibrium is typically driven forward by the in-situ reduction of the imine to the corresponding primary amine using a suitable reducing agent. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid.

G cluster_reactants Reactants cluster_products Product cluster_mechanism Reaction Pathway R1 This compound A Imine Formation R1->A R2 Ammonia (NH₃) R2->A R3 Reducing Agent B In-situ Reduction R3->B P1 2-Amino-2-(4-fluorophenyl)acetic acid A->B B->P1

Caption: Reductive amination of this compound.

Experimental Protocol: Synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid

This protocol is adapted from a documented iridium-catalyzed reductive amination.

  • Materials:

    • This compound (1.0 eq)

    • Ammonium formate (HCOONH₄) as the ammonia source and reducing agent component.

    • Iridium catalyst (e.g., [Cp*IrCl₂]₂)

    • Methanol (solvent)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), ammonium formate (excess, e.g., 5 eq), and the iridium catalyst (e.g., 0.1-1 mol%).

    • Add degassed methanol as the solvent.

    • The reaction mixture is stirred at an elevated temperature (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting residue can be purified by appropriate methods, such as ion-exchange chromatography or recrystallization, to yield the pure 2-amino-2-(4-fluorophenyl)acetic acid.

  • Characterization Data (Reference):

    • ¹H NMR (400 MHz, DMSO-d₆ + HCl aq): δ (ppm) 7.60-7.55 (m, 2H), 7.35-7.30 (m, 2H), 5.10 (s, 1H).

    • ¹³C NMR (100 MHz, DMSO-d₆ + HCl aq): δ (ppm) 169.5, 163.0 (d, J=245 Hz), 131.0 (d, J=9 Hz), 129.5 (d, J=3 Hz), 116.0 (d, J=22 Hz), 55.0.

Multicomponent Reactions: A Strategy for Rapid Library Synthesis

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single step. The Passerini and Ugi reactions are prime examples where the dual reactivity of the keto-acid can be harnessed.

Application 2: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, the keto group of our substrate), and an isocyanide to form an α-acyloxy amide.

Mechanistic Insight: The reaction is believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents. The carboxylic acid, the ketone, and the isocyanide are thought to form a hydrogen-bonded cyclic transition state, leading to the final product.

cluster_reactants Reactants cluster_product Product R1 This compound Passerini Reaction Passerini Reaction R1->Passerini Reaction R2 Aldehyde/Ketone R2->Passerini Reaction R3 Isocyanide R3->Passerini Reaction P1 α-Acyloxy Amide Passerini Reaction->P1

Caption: The Passerini three-component reaction.

Conceptual Protocol for a Passerini Reaction:

  • Procedure:

    • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0 eq) in an aprotic solvent (e.g., dichloromethane or THF), add an isocyanide (1.0 eq) at room temperature.

    • Stir the reaction mixture for 12-48 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy amide.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the beneficial properties imparted by the fluorophenyl group, makes it an indispensable tool for synthetic chemists. The applications detailed in this guide, from the construction of bioactive heterocycles to the synthesis of unnatural amino acids, represent just a fraction of its potential. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the creative and efficient utilization of such versatile building blocks will undoubtedly play a pivotal role in advancing these fields.

References

  • PubChem Compound Summary for CID 579440, this compound.
  • This compound. MySkinRecipes. [Link]
  • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. (Supporting Information). DOI: 10.1371/journal.pone.0144383.s001
  • The Passerini Reaction. Organic Reactions. DOI: 10.1002/0471264181.or065.01

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The Versatility of 2-(4-fluorophenyl)-2-oxoacetic Acid: A Chemical Building Block for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated α-Keto Acid

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties.[1][2] 2-(4-fluorophenyl)-2-oxoacetic acid, a bifunctional α-keto acid, has emerged as a valuable and versatile building block for the synthesis of a diverse array of bioactive molecules and complex organic structures.[3] Its unique combination of a reactive carboxylic acid and a ketone functional group, appended to a fluorinated phenyl ring, provides a gateway to a multitude of chemical transformations.

This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in key synthetic methodologies. We will explore its role in amide bond formation for the generation of novel acetamide derivatives, its utility in the synthesis of important heterocyclic scaffolds such as quinoxalines and imidazoles, and its potential as a key component in powerful multicomponent reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C₈H₅FO₃[4]
Molecular Weight 168.12 g/mol [4]
Appearance Solid[5]
CAS Number 2251-76-5[4]

Safety and Handling: this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.

Application 1: Synthesis of Novel Acetamide Derivatives via Amide Bond Formation

The carboxylic acid moiety of this compound provides a direct handle for the synthesis of a wide range of amide derivatives. This is particularly relevant in medicinal chemistry, where the acetamide scaffold is a common feature in many drug candidates.[3] The synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been reported as a route to potential anticancer agents.[3]

Mechanistic Rationale: The Role of Coupling Reagents

Direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires harsh conditions. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid and facilitate the reaction under milder conditions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[6] The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (this compound) ActivatedEster Activated Intermediate (O-acylisourea) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Reagent (e.g., EDC) Amide R-CONH-R' (Amide Product) ActivatedEster->Amide + Amine Amine R'-NH₂ (Amine) Amine->Amide

Caption: General workflow for amide bond formation.

Protocol: Synthesis of 2-(4-fluorophenyl)-N-(substituted phenyl)acetamide

This protocol is adapted from the general principles of amide coupling and the synthesis of related structures.[3]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-nitroaniline, 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(4-fluorophenyl)-N-(substituted phenyl)acetamide.

Expected Outcome: The reaction should yield the corresponding amide product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. For example, the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been reported with varying yields depending on the substituents on the aniline ring.[3]

Application 2: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities.[7] They are typically synthesized by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6] this compound can serve as a precursor to the required 1,2-dicarbonyl species.

Quinoxaline_Synthesis cluster_reactants Reactants cluster_product Product Dicarbonyl 2-(4-fluorophenyl)-2-oxoacetaldehyde (derived from the acid) Quinoxaline 2-(4-fluorophenyl)quinoxaline Dicarbonyl->Quinoxaline Diamine Benzene-1,2-diamine Diamine->Quinoxaline Condensation

Caption: Synthesis of 2-(4-fluorophenyl)quinoxaline.

Protocol: Synthesis of 2-(4-fluorophenyl)quinoxaline

This protocol is adapted from a reported synthesis of 2-(4-fluorophenyl)quinoxaline using the corresponding aldehyde monohydrate, which can be conceptually linked to the reactivity of the α-keto acid.[7]

Materials:

  • This compound (or its corresponding aldehyde derivative)

  • Benzene-1,2-diamine

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of benzene-1,2-diamine (1.0 eq) in ethanol, add this compound (1.0 eq). Note: The reaction may proceed directly or may require in situ generation of the aldehyde functionality.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction progress by TLC. The formation of a precipitate may indicate product formation.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, add water to the reaction mixture to induce precipitation.

  • Collect the product by filtration and dry under vacuum. If necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: The reaction should yield 2-(4-fluorophenyl)quinoxaline as a solid. The structure and purity can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.[7]

Synthesis of Imidazole Derivatives

Imidazoles are another important class of heterocyclic compounds with diverse biological activities.[8] this compound can be a key starting material for the synthesis of substituted imidazoles. For instance, it can be envisioned as a component in a multi-step synthesis of 2-(4-fluorophenyl)imidazol-5-ones.[9]

Plausible Synthetic Route to Imidazole Derivatives

A plausible route to 2-(4-fluorophenyl)imidazol-5-ones could involve the initial conversion of this compound to an N-acylamino acid derivative, followed by cyclization with an aldehyde in the presence of a dehydrating agent.

Application 3: A Versatile Component in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis and drug discovery due to their efficiency and atom economy.[10][11] The dual reactivity of this compound makes it an ideal candidate for participation in several named MCRs.

Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[12] In this context, this compound can serve as both the carboxylic acid and the carbonyl component.

Passerini_Reaction cluster_reactants Reactants cluster_product Product KetoAcid This compound (Carboxylic Acid & Carbonyl) AcyloxyAmide α-Acyloxy Amide KetoAcid->AcyloxyAmide Isocyanide Isocyanide (R-NC) Isocyanide->AcyloxyAmide Condensation

Caption: The Passerini reaction with this compound.

Ugi Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide.[13][14] Similar to the Passerini reaction, this compound can potentially act as both the carboxylic acid and the carbonyl component, leading to complex and highly functionalized products in a single step.

General Protocol for MCRs:

Due to the exploratory nature of using this compound in these specific MCRs, a general protocol is provided as a starting point for optimization.

Materials:

  • This compound

  • Amine (for Ugi reaction)

  • Isocyanide

  • Solvent (e.g., methanol, dichloromethane)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the amine (1.0 eq, for Ugi), and the isocyanide (1.0 eq) in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired multicomponent adduct.

Conclusion and Future Outlook

This compound is a readily available and highly versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for its participation in a wide range of chemical transformations, from straightforward amide bond formations to the construction of complex heterocyclic systems and participation in powerful multicomponent reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this valuable compound in their own research endeavors. Future investigations into the asymmetric transformations of this compound and its application in the synthesis of novel, biologically active molecules are anticipated to further solidify its importance as a key building block in the chemist's toolbox.

References

  • El-Araby, E., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 935-946.
  • Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(17), 3989-3998.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(4), 1-12.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 579440, this compound.
  • Li, T., et al. (2012). 2-(4-Fluorophenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1779.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Eaton, C. R., & Scola, P. M. (2014). The Pictet–Spengler Reaction. In Comprehensive Organic Name Reactions and Reagents (eds J. J. Li).
  • PubChem. (n.d.). This compound.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the synthesis of quinoxalines: A review. RSC advances, 10(42), 25052-25095.
  • Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.
  • Ugi, I., et al. (1959). A new condensation principle. Angewandte Chemie, 71(11), 386-386.
  • Sisko, J., et al. (2000). An Expeditious Two-Step Synthesis of 1, 2, 4-Trisubstituted Imidazoles from α-Hydroxy Ketones. The Journal of organic chemistry, 65(5), 1516-1524.
  • de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in heterocycle synthesis. Chemical reviews, 104(1), 175-222.
  • Akritopoulou-Zanze, I. (2011). Isocyanide-based multicomponent reactions in drug discovery. Current opinion in chemical biology, 15(4), 548-557.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.

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synthesis protocol for 2-(4-fluorophenyl)-2-oxoacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 2-(4-fluorophenyl)-2-oxoacetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of this compound and its derivatives, which are crucial intermediates in the development of pharmaceuticals and other biologically active compounds. The protocols herein are designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles. This guide offers a multi-step pathway, beginning with the synthesis of an ester intermediate, followed by its hydrolysis to the target carboxylic acid, and culminating in the preparation of amide derivatives. Each stage is supported by detailed experimental procedures, characterization data, and expert insights to ensure successful execution in a laboratory setting.

Introduction: The Significance of Aryl-α-Keto Acids

Aryl-α-keto acids, particularly this compound (also known as (4-fluorophenyl)glyoxylic acid), are a class of organic compounds of significant interest in medicinal chemistry and organic synthesis.[1] The presence of the α-keto acid moiety provides a versatile handle for a variety of chemical transformations, making these compounds valuable precursors for more complex molecular architectures. The 4-fluorophenyl group is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. Consequently, reliable and well-documented synthetic routes to these building blocks are of paramount importance for researchers in drug discovery and development.[2]

This guide presents a validated, three-part synthetic sequence:

  • Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate: An ester intermediate is prepared via the oxidation of the corresponding acetophenone derivative.

  • Hydrolysis to this compound: The target acid is obtained through the saponification of the ethyl ester.

  • Derivatization to N-Aryl Amides: The carboxylic acid is converted into versatile amide derivatives, demonstrating the utility of the core structure.

Synthetic Pathway Overview

The overall synthetic strategy is a logical and efficient progression from a commercially available starting material to the target acid and its derivatives.

G cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Amide Derivatization A 4'-Fluoroacetophenone B Ethyl 2-(4-fluorophenyl)-2-oxoacetate A->B  SeO2, Pyridine, 110°C C Ethyl 2-(4-fluorophenyl)-2-oxoacetate D This compound C->D  1. NaOH (aq)  2. HCl (aq) E This compound F 2-(4-fluorophenyl)-2-oxoacetyl chloride E->F  (COCl)2, DMF (cat.) G 2-oxo-2-(4-fluorophenyl)-N-phenylacetamide F->G  Aniline, Et3N

Figure 1: Overall three-part synthetic workflow.

Part 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

The synthesis of the ethyl ester intermediate is a critical first step. While several methods exist, the oxidation of the corresponding aryl methyl ketone is a common and effective approach. Selenium dioxide (SeO₂) is a classic and reliable reagent for this transformation, converting the methyl group into the desired α-keto functionality.

Rationale and Mechanism

The oxidation of a ketone's α-methyl group with SeO₂ proceeds through a well-established mechanism. The reaction is typically performed in a solvent like pyridine or dioxane at elevated temperatures. Pyridine often serves as both a solvent and a weak base to neutralize any acidic byproducts. The choice of this method is based on its directness and generally good yields for electron-deficient acetophenones.[3]

G start 4'-Fluoroacetophenone reagent Selenium Dioxide (SeO₂) Pyridine start->reagent product Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Intermediate Ester) reagent->product caption Oxidation of Aryl Methyl Ketone.

Figure 2: Synthesis of the ester intermediate.

Detailed Experimental Protocol

Materials and Reagents:

  • 4'-Fluoroacetophenone (1.0 equiv)

  • Selenium dioxide (1.5 equiv)

  • Pyridine (anhydrous, sufficient to make a 0.1 M solution)

  • Ethyl acetate (for extraction)

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or a sealed pressure tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser (if using a flask)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure tube equipped with a magnetic stir bar, add 4'-fluoroacetophenone and selenium dioxide (1.5 equiv).[3]

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous pyridine to create a solution with a concentration of approximately 0.1 M with respect to the starting ketone.

  • Heating: Securely seal the tube and heat the reaction mixture to 110 °C in an oil bath.

    • Scientist's Note: This reaction can generate pressure. Ensure your glassware is appropriate for heating under sealed conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion, which typically occurs within 12-24 hours.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the black selenium byproduct. Wash the celite pad thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1.0 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally, brine.

    • Causality Check: The acid wash is critical for removing the high-boiling pyridine solvent. The bicarbonate wash neutralizes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is typically an oil. Purify it via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent. The desired product is ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Part 2: Hydrolysis to this compound

The conversion of the ethyl ester to the final carboxylic acid is achieved through a standard saponification reaction, which involves base-mediated hydrolysis.

Rationale

Hydrolysis of esters to carboxylic acids is a fundamental organic transformation.[4] Using a strong base like sodium hydroxide (NaOH) in an aqueous or mixed aqueous/organic solvent system ensures a rapid and irreversible reaction. Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate, which simplifies its isolation.

G start Ethyl 2-(4-fluorophenyl)-2-oxoacetate step1 1. NaOH (aq), THF Stir at RT start->step1 step2 2. Acidify with HCl (aq) to pH ~1.5 step1->step2 product This compound step2->product caption Ester Hydrolysis Workflow.

Figure 3: Two-step workflow for the hydrolysis of the ester to the acid.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF) or Ethanol

  • Deionized water

  • 6.0 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve ethyl 2-(4-fluorophenyl)-2-oxoacetate in THF or ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of NaOH (1.5-2.0 equivalents). Stir the resulting mixture vigorously at room temperature.

    • Scientist's Note: The reaction is typically complete within 1-4 hours. Monitor its progress by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (THF or ethanol) using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6.0 M HCl dropwise with stirring until the pH of the solution is approximately 1.5.[3] A precipitate of this compound should form.

  • Isolation:

    • Method A (Filtration): If a clean, solid precipitate forms, collect the product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water and dry under vacuum.

    • Method B (Extraction): If the product oils out or the precipitate is fine, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[3]

  • Purification: The product is often of sufficient purity after this procedure. If necessary, it can be recrystallized (e.g., from a water/ethanol mixture) to yield a light yellow or white solid.[5]

Part 3: Synthesis of Amide Derivatives

To demonstrate the utility of the synthesized acid, a general protocol for its conversion to an amide derivative is provided. This involves activating the carboxylic acid by converting it to an acyl chloride, followed by reaction with an amine.

Rationale

Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. A more reliable method is to first convert the carboxylic acid into a more reactive species. The formation of an acyl chloride using oxalyl chloride or thionyl chloride is a standard and highly effective activation method. The acyl chloride then reacts readily with an amine at room temperature to form the desired amide. A mild base like triethylamine (Et₃N) is added to scavenge the HCl byproduct generated during the amidation step.

Detailed Experimental Protocol (Example: N-phenyl derivative)

Materials and Reagents:

  • This compound (1.0 equiv)

  • Oxalyl chloride ((COCl)₂) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Aniline (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Two round-bottom flasks with septa

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfers under inert atmosphere

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation: To a solution of this compound in anhydrous DCM at 0 °C, add a catalytic amount of DMF. Then, add oxalyl chloride (1.5 equiv) dropwise.[3]

    • Safety Note: This reaction releases CO and CO₂ gas and should be performed in a well-ventilated fume hood. The reaction is vigorous.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of acyl chloride formation is indicated by the cessation of gas evolution.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. The resulting crude 2-(4-fluorophenyl)-2-oxoacetyl chloride is typically used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of aniline (1.1 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or silica gel chromatography.

Summary of Key Compound Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical FormKey Characterization Notes
Ethyl 2-(4-fluorophenyl)-2-oxoacetateC₁₀H₉FO₃196.1760-80%Liquidbp: 117-118 °C at 7 mmHg.
This compoundC₈H₅FO₃168.1270-90%Light yellow solid[5]¹H NMR (CDCl₃): δ 8.39 (dd, 2H), 7.22 (t, 2H).[5]
2-oxo-2-(4-fluorophenyl)-N-phenylacetamideC₁₄H₁₀FNO₂243.2375-85%SolidSynthesis of related phenylacetamide derivatives has been reported as potential anticancer agents.[2]

References

  • DE19909784A1: Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen.
  • Supporting Information for - The Royal Society of Chemistry: Provides characterization data for this compound. The Royal Society of Chemistry.
  • One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid: Describes general synthesis methods for α-keto acids.
  • 2-(4-Fluorophenyl)
  • Supporting Information: Details experimental procedures for the synthesis of aromatic α-ketoesters and their conversion to acids and amides. Source Not Specified.
  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate | 1813-94-1: Provides physical properties for the ethyl ester. Sigma-Aldrich.
  • Synthesis of [2-(4-aminophenylthio)-4-fluorophenyl]acetic acid: Example of related fluorophenyl acetic acid synthesis. PrepChem.com.
  • Ethyl 2-(4-fluoroanilino)
  • This compound | C8H5FO3 | CID 579440: Compound summary for the target acid. PubChem.
  • 2-(4-Fluorophenyl)
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate: Discusses the mechanism of ester hydrolysis. MDPI.
  • Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)
  • Ethyl 2-(4-ethyl-3-fluorophenyl)
  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate: Describes related synthesis involving Claisen condensation.
  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid: Details synthesis of a related fluorinated phenylacetic acid.
  • Methods for the preparation of aryl carboxylic acid: General review of synthesis methods for aryl carboxylic acids.
  • SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE: Synthesis of other 4-fluorophenyl derivatives.
  • 2-(4-fluorophenyl)
  • This compound 2251-76-5: Synonyms and product information. Tokyo Chemical Industry (India) Pvt. Ltd.

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Application of 2-(4-Fluorophenyl)-2-oxoacetic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 4-Fluorophenyl Glyoxylic Acid Scaffold

2-(4-Fluorophenyl)-2-oxoacetic acid, also known as 4-fluorophenylglyoxylic acid, is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive α-keto acid moiety and a fluorinated aromatic ring, offers a unique combination of properties that are highly advantageous for drug design and development. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule, while the keto and carboxylic acid groups provide convenient handles for a variety of chemical transformations. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on anticancer agents and enzyme inhibitors.

Application Note 1: A Precursor for Potent Anticancer Agents via Apoptosis Induction

The 2-(4-fluorophenyl)acetamide scaffold has emerged as a promising pharmacophore for the development of novel anticancer therapeutics. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily by inducing programmed cell death, or apoptosis.

Mechanistic Insights: Triggering the Caspase Cascade

Recent studies have elucidated that 2-(4-fluorophenyl)-N-phenylacetamide derivatives exert their anticancer effects by activating both the intrinsic and extrinsic apoptotic pathways. This dual-pronged attack on cancer cells makes them particularly effective. The proposed mechanism involves the upregulation of key pro-apoptotic proteins such as Bax and Fas Ligand (FasL), which in turn activate the caspase cascade, leading to controlled cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding Caspase8 Caspase-8 FasR->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Cytochrome_c->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Derivative 2-(4-fluorophenyl) -acetamide derivative Derivative->FasL Derivative->Bax

Figure 1: Proposed mechanism of apoptosis induction by 2-(4-fluorophenyl)acetamide derivatives.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamide Derivatives

This protocol details the synthesis of a series of 2-(4-fluorophenyl)-N-(substituted phenyl)acetamide derivatives via an amide coupling reaction.

Materials:

  • 2-(4-Fluorophenyl)acetic acid (starting material, can be prepared by reduction of this compound)

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (1.0 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in anhydrous acetonitrile.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the desired substituted aniline (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1M hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.[1][2]

CompoundR-group on anilineCell LineIC₅₀ (µM)
1 2-NO₂PC3 (Prostate)> 100
2 3-NO₂PC3 (Prostate)52[2]
3 4-NO₂PC3 (Prostate)80[2]
4 2-OCH₃PC3 (Prostate)> 100
5 3-OCH₃PC3 (Prostate)> 100
6 4-OCH₃PC3 (Prostate)> 100
Imatinib (Reference)PC3 (Prostate)40[2]
Compound 3d *3-ClMDA-MB-468 (Breast)0.6±0.08
Doxorubicin (Reference)MDA-MB-468 (Breast)0.38±0.07

*Note: Compound 3d is a phenylacetamide derivative with a chlorine substituent, demonstrating the potential for potent cytotoxicity with different halogen substitutions.

Application Note 2: A Versatile Scaffold for the Development of Enzyme Inhibitors

The structural features of this compound make it an excellent starting point for the synthesis of various enzyme inhibitors, including those targeting cyclooxygenases (COX) and kinases.

Rationale for Targeting COX and Kinase Enzymes
  • COX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes to reduce inflammation and pain.[3] The N-(4-fluorophenyl)amide moiety is a common feature in selective COX-2 inhibitors.[3] By utilizing this compound, novel amide derivatives can be synthesized and screened for their COX inhibitory activity.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] Many kinase inhibitors incorporate a fluorophenyl group to enhance binding to the ATP-binding pocket.[5] The this compound scaffold provides a platform for generating libraries of potential kinase inhibitors.

synthetic_strategy cluster_targets Potential Bioactive Molecules Start 2-(4-fluorophenyl) -2-oxoacetic acid Coupling Amide Coupling Start->Coupling Amine Amine (R-NH₂) Amine->Coupling Product 2-(4-fluorophenyl) -2-oxo-N-R-acetamide Coupling->Product COX COX Inhibitors Product->COX Kinase Kinase Inhibitors Product->Kinase

Figure 2: General synthetic strategy for producing enzyme inhibitors.

Protocol 2: General Procedure for Amide Bond Formation

This protocol provides a general method for the coupling of this compound with various amines, a key step in the synthesis of many potential enzyme inhibitors.

Materials:

  • This compound

  • Desired amine (aliphatic or aromatic)

  • Coupling reagent (e.g., DCC, EDC, HATU)[6]

  • Base (e.g., DIPEA, triethylamine, if the amine is a salt)

  • Anhydrous solvent (e.g., DMF, DCM, acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the desired amine (1.0-1.2 eq.) and, if necessary, a base (1.5-2.0 eq.) to the solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add the coupling reagent (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: The work-up procedure will vary depending on the solvent and coupling reagent used. A typical aqueous work-up involves quenching the reaction with water or a mild acid/base, followed by extraction with an organic solvent, washing of the organic layer, drying, and concentration.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, IR, MS).

Authoritative Grounding and Future Perspectives

The utility of the fluorophenyl moiety in medicinal chemistry is well-established. For instance, the highly successful anti-diabetic drug Sitagliptin contains a trifluorophenyl group, which is critical for its activity as a DPP-IV inhibitor.[7][8][9][10][11] While not a direct derivative, the structural similarity highlights the value of fluorinated phenyl rings in drug design. Furthermore, a clinical trial for an investigational drug for Alzheimer's disease, LY3372689 , features an N-(4-fluoro...acetyl)acetamide scaffold, underscoring the relevance of this chemical space for CNS drug discovery.[12]

The application of this compound is not limited to the examples provided. Its versatile reactivity allows for its incorporation into a wide array of heterocyclic systems and complex molecules through multi-component reactions, further expanding its potential in drug discovery.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its unique combination of a reactive α-keto acid and a metabolically robust fluorinated phenyl ring provides a powerful platform for the synthesis of a diverse range of bioactive molecules. The protocols and data presented in this guide demonstrate its utility in the development of novel anticancer agents and enzyme inhibitors, and it is anticipated that this privileged scaffold will continue to be a cornerstone in the discovery of new therapeutics.

References

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  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
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  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
  • US Patent and Trademark Office. (2012). Sitagliptin synthesis.
  • G. S. S. V. Ramana, & P. V. S. R. Krishna. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Preprints.org. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • El-Sayed, M. A. A., El-Sabbagh, M. W., El-Shorbagy, M. A., & El-Adl, K. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences, 9(1), 1-16. [Link]
  • Xu, X., Dong, Z., & Wang, C. (2023). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Li, T., Liu, Y., Wang, C., Li, X., Zhang, Y., & Zhang, J. (2015). Synthesis and biological evaluation of 2, 4-diaminopyrimidines as selective Aurora A kinase inhibitors. European journal of medicinal chemistry, 96, 363-372. [Link]
  • Clinicaltrials.eu. (n.d.). N-[4-Fluoro-5-[[2S,4S)-2-Methyl-4-[(5-Methyl-1,2,4-Oxadiazol-3-Yl)Methoxy]-1-Piperidinyl]Methyl]-2-Thiazolyl-Acetamide. [Link]
  • Abu-Serie, M. M., & El-Shorbagy, M. A. (2021). Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines by Novel Indolylacrylamide Derivatives: Synthesis and Biological Evaluation. Chemistry & biodiversity, 18(4), e2001037. [Link]
  • Vitale, P., & Scilimati, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5131. [Link]
  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2009). Aurora isoform selectivity: design and synthesis of imidazo [4, 5-b] pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 52(1), 31-41. [Link]
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  • Kumar, A., Sharma, S., & Kumar, P. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Heliyon, 7(12), e08546. [Link]
  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
  • O'Brien, E., McArdle, P., & Erxleben, A. (2012). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib.
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  • G. S. S. V. Ramana, & P. V. S. R. Krishna. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Preprints.org. [Link]
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Application Notes and Protocols: 2-(4-Fluorophenyl)-2-oxoacetic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the strategic selection of catalysts, ligands, and chiral building blocks is crucial for success. This document provides a detailed technical guide on the applications of 2-(4-fluorophenyl)-2-oxoacetic acid and its derivatives in the field of asymmetric catalysis. While not a direct catalyst itself in most applications, this α-keto acid serves as a valuable precursor for the synthesis of chiral molecules, including chiral ligands, auxiliaries, and synthons, and can be employed as a derivatizing agent for the determination of enantiomeric purity.

We will delve into the core applications, providing not only step-by-step protocols but also the underlying scientific principles that govern these transformations. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile chemical entity in their synthetic endeavors.

Part 1: Asymmetric Reduction to Chiral 2-(4-Fluorophenyl)-2-hydroxyacetic Acid

The enantioselective reduction of this compound to its corresponding chiral α-hydroxy acid, (R)- or (S)-2-(4-fluorophenyl)-2-hydroxyacetic acid (p-fluoromandelic acid), is a cornerstone application. These chiral hydroxy acids are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules. Two primary methodologies are highlighted: biocatalytic reduction and chemocatalytic asymmetric hydrogenation.

Biocatalytic Reduction using Rhodotorula sp.

Scientific Principle: Whole-cell biocatalysis with certain yeast strains, such as Rhodotorula sp., offers a green and highly selective method for the asymmetric reduction of ketones. The yeast cells contain oxidoreductase enzymes that preferentially catalyze the reduction of the prochiral ketone to one enantiomer of the alcohol, driven by a cofactor such as NADPH. The stereochemical outcome is determined by the specific enzymatic machinery of the microorganism.

Experimental Workflow:

Biocatalytic_Reduction cluster_prep Yeast Culture Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Culture Inoculate Rhodotorula sp. in YM Broth Incubation Incubate at 28°C, 180 rpm for 48 hours Culture->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Wash Wash cells with sterile phosphate buffer Harvest->Wash Reaction_Setup Suspend washed cells in phosphate buffer with glucose Wash->Reaction_Setup Substrate_Addition Add this compound Reaction_Setup->Substrate_Addition Reaction Incubate at 30°C, 150 rpm for 24-72 hours Substrate_Addition->Reaction Monitoring Monitor conversion by HPLC Reaction->Monitoring Centrifuge_Reaction Centrifuge to remove cells Monitoring->Centrifuge_Reaction Acidify Acidify supernatant to pH 2 Centrifuge_Reaction->Acidify Extraction Extract with ethyl acetate Acidify->Extraction Dry_Concentrate Dry and concentrate the organic phase Extraction->Dry_Concentrate Purification Purify by crystallization or chromatography Dry_Concentrate->Purification

Caption: Workflow for the biocatalytic reduction of this compound.

Detailed Protocol: Asymmetric Reduction with Rhodotorula sp.

Materials:

  • Rhodotorula sp. (e.g., ATCC 202241)

  • Yeast Mold (YM) Broth

  • This compound

  • Glucose

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Rhodotorula sp. into 50 mL of sterile YM broth in a 250 mL Erlenmeyer flask. Incubate at 28°C with shaking at 180 rpm for 48 hours.

  • Cell Culture: Transfer the inoculum (10% v/v) to 1 L of YM broth in a 2 L flask and incubate under the same conditions for 48 hours.

  • Cell Harvesting and Washing: Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with sterile 0.1 M potassium phosphate buffer (pH 7.0).

  • Bioreduction: Resuspend the washed cell pellet in 200 mL of 0.1 M potassium phosphate buffer (pH 7.0) containing 2% (w/v) glucose to a final cell concentration of 50 g/L (wet weight). Add this compound to a final concentration of 10 mM.

  • Reaction: Incubate the reaction mixture at 30°C with shaking at 150 rpm. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 12, 24, 48, 72 hours) and analyzing them by chiral HPLC.

  • Work-up and Isolation: After completion of the reaction (typically >95% conversion), remove the cells by centrifugation. Acidify the supernatant to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral 2-(4-fluorophenyl)-2-hydroxyacetic acid.

  • Purification: Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Substrate Concentration10 mM
Cell Concentration50 g/L
Temperature30°C
pH7.0
Reaction Time48-72 h
Conversion>95%
Enantiomeric Excess (ee)>99% for (S)-enantiomer
Chemocatalytic Asymmetric Hydrogenation

Scientific Principle: Asymmetric hydrogenation using chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes, is a powerful method for the enantioselective reduction of ketones and α-keto acids.[1] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to the formation of one enantiomer of the product in excess.[2]

Experimental Workflow:

Chemocatalytic_Hydrogenation cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup_chem Product Isolation Autoclave_Prep Charge autoclave with This compound Catalyst_Addition Add chiral Ru-BINAP catalyst and solvent (e.g., methanol) Autoclave_Prep->Catalyst_Addition Purge Purge autoclave with H₂ Catalyst_Addition->Purge Pressurize Pressurize with H₂ (e.g., 50 atm) Purge->Pressurize React Stir at elevated temperature (e.g., 50°C) for 12-24 h Pressurize->React Cool_Vent Cool and vent autoclave React->Cool_Vent Filter_Concentrate Filter catalyst and concentrate the solution Cool_Vent->Filter_Concentrate Purification_Chem Purify by chromatography or crystallization Filter_Concentrate->Purification_Chem

Caption: Workflow for the chemocatalytic asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst

Materials:

  • This compound

  • [RuCl((S)-BINAP)]₂·NEt₃ (or a similar chiral Ru-BINAP catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with this compound (1.0 g, 5.95 mmol) and the chiral Ru-BINAP catalyst (substrate-to-catalyst ratio of 1000:1).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction: Place the autoclave in a heating block and stir the reaction mixture at 50°C for 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation and Purification: Open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched 2-(4-fluorophenyl)-2-hydroxyacetic acid.

Data Presentation:

ParameterValue
Substrate:Catalyst Ratio1000:1
Hydrogen Pressure50 atm
Temperature50°C
SolventMethanol
Reaction Time12-24 h
Yield>90%
Enantiomeric Excess (ee)>98% for (R)- or (S)-enantiomer (depending on BINAP ligand)

Part 2: Application as a Chiral Derivatizing Agent for NMR Analysis

Scientific Principle: Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by NMR spectroscopy.[3] While this compound itself is achiral, its reaction with a chiral alcohol or amine in the presence of a coupling agent can form diastereomeric esters or amides. The fluorine atom in the phenyl ring provides a sensitive probe for ¹⁹F NMR analysis, which often offers better signal dispersion and less background noise compared to ¹H NMR.[4]

Logical Relationship:

Derivatization Racemic_Analyte Racemic Chiral Analyte (e.g., Alcohol or Amine) Diastereomers Diastereomeric Mixture (Esters or Amides) Racemic_Analyte->Diastereomers CDA This compound (CDA Precursor) CDA->Diastereomers Coupling Coupling Agent (e.g., DCC, EDCI) Coupling->Diastereomers NMR ¹⁹F NMR Analysis Diastereomers->NMR Integration Integration of Diastereomeric Signals NMR->Integration ee_Determination Determination of Enantiomeric Excess (ee) Integration->ee_Determination

Caption: Logical flow for determining enantiomeric excess using this compound as a CDA precursor.

Detailed Protocol: Derivatization for ¹⁹F NMR Analysis

Materials:

  • Racemic chiral alcohol or amine (analyte)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • Reaction Setup: To a solution of the racemic chiral alcohol or amine (0.1 mmol) in anhydrous dichloromethane (1 mL) in a small vial, add this compound (0.12 mmol), DCC (or EDCI) (0.12 mmol), and a catalytic amount of DMAP (0.01 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a small plug of cotton or Celite to remove the DCU. If EDCI was used, the work-up is simpler. Wash the reaction mixture with 1 M HCl (1 mL), saturated NaHCO₃ solution (1 mL), and brine (1 mL). Dry the organic layer over anhydrous sodium sulfate.

  • NMR Sample Preparation: Concentrate the organic solution under a stream of nitrogen. Dissolve the crude diastereomeric mixture in a suitable NMR solvent (e.g., CDCl₃).

  • ¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum of the sample. The two diastereomers should give rise to two distinct signals.

  • Enantiomeric Excess Calculation: Integrate the two signals corresponding to the two diastereomers. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Data Presentation:

AnalyteDiastereomer 1 δ (ppm)Diastereomer 2 δ (ppm)Δδ (ppm)
Racemic 1-phenylethanol-112.54-112.680.14
Racemic 1-(naphthalen-1-yl)ethanamine-113.21-113.450.24

Part 3: Precursor to Chiral Oxazolidinone Auxiliaries

Scientific Principle: The chiral 2-(4-fluorophenyl)-2-hydroxyacetic acid, obtained from the asymmetric reduction of the title compound, can be converted into a chiral amino alcohol. This amino alcohol is a key intermediate in the synthesis of chiral oxazolidinones, which are powerful and widely used chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions, alkylations, and Diels-Alder reactions.[5][6]

Synthetic Pathway:

Oxazolidinone_Synthesis Keto_Acid This compound Asym_Red Asymmetric Reduction Keto_Acid->Asym_Red Hydroxy_Acid (S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid Asym_Red->Hydroxy_Acid Amidation_Reduction Amidation followed by Reduction Hydroxy_Acid->Amidation_Reduction Amino_Alcohol (S)-2-Amino-2-(4-fluorophenyl)ethanol Amidation_Reduction->Amino_Alcohol Cyclization Cyclization with Phosgene equivalent Amino_Alcohol->Cyclization Oxazolidinone (S)-4-(4-Fluorophenyl)oxazolidin-2-one (Chiral Auxiliary) Cyclization->Oxazolidinone

Caption: Synthetic pathway from this compound to a chiral oxazolidinone auxiliary.

Detailed Protocol: Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

Step 1: Synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol

Materials:

  • (S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid

  • Thionyl chloride

  • Ammonia solution

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Acid Chloride Formation: To a solution of (S)-2-(4-fluorophenyl)-2-hydroxyacetic acid (1.0 g, 5.88 mmol) in toluene (10 mL), add thionyl chloride (1.0 mL, 13.7 mmol) and a catalytic amount of DMF. Heat the mixture at 60°C for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in THF (10 mL) and add it dropwise to a cooled (0°C) solution of aqueous ammonia (28%, 10 mL). Stir for 1 hour at 0°C. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude amide.

  • Reduction: In a separate flask, prepare a suspension of LAH (0.45 g, 11.8 mmol) in anhydrous THF (20 mL). Add a solution of the crude amide in THF (10 mL) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Work-up: Cool the reaction to 0°C and quench by the sequential addition of water (0.45 mL), 15% NaOH solution (0.45 mL), and water (1.35 mL). Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude (S)-2-amino-2-(4-fluorophenyl)ethanol.

Step 2: Synthesis of (S)-4-(4-Fluorophenyl)oxazolidin-2-one

Materials:

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine

  • Dichloromethane (anhydrous)

Procedure:

  • Reaction Setup: To a solution of crude (S)-2-amino-2-(4-fluorophenyl)ethanol (from the previous step) in anhydrous dichloromethane (20 mL), add triethylamine (2.5 eq). Cool the mixture to 0°C.

  • Cyclization: Add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in dichloromethane dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford (S)-4-(4-fluorophenyl)oxazolidin-2-one.

Conclusion

This compound is a versatile and valuable starting material in asymmetric catalysis. Its primary application lies in its enantioselective reduction to chiral 2-(4-fluorophenyl)-2-hydroxyacetic acid, a key building block for various chiral molecules. Both biocatalytic and chemocatalytic methods offer efficient routes to this important intermediate, with the choice of method depending on factors such as scale, desired enantiomer, and available resources. Furthermore, the title compound and its derivatives show promise as chiral derivatizing agents for NMR-based enantiomeric excess determination and as precursors for the synthesis of widely used chiral auxiliaries. The protocols and insights provided in this guide are intended to facilitate the application of this compound in the synthesis of enantiomerically pure molecules, thereby advancing research and development in the chemical and pharmaceutical sciences.

References

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Bull, S. D., et al. (2008). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. Nature Protocols, 3(2), 210-214. [https://www.
  • Lin, H., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Wenzel, T. J., & Wilcox, C. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 27(8), 471-504. [https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22462]
  • Crimmins, M. T. (2007). New developments in the use of chiral oxazolidinone auxiliaries in asymmetric synthesis. Tetrahedron, 63(26), 5729-5765.
  • James, T. D., & Bull, S. D. (2014). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. Organic & Biomolecular Chemistry, 12(4), 526-537.
  • Evans, D. A. (1988). Asymmetric Synthesis of Macrolide Antibiotics. Aldrichimica Acta, 21(4), 95-110.
  • Zhang, X., et al. (2001). A general and efficient iridium-catalyzed asymmetric hydrogenation of imines.
  • Reddy, K. S., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 80(21), 10583-10591. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00879]
  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350.
  • Kitamura, M., et al. (1987). Cationic BINAP-Ru(II) halide complexes: highly efficient catalysts for stereoselective asymmetric hydrogenation of α- and β-functionalized ketones. Journal of the American Chemical Society, 109(23), 7086-7088.

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experimental procedure for using 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-(4-Fluorophenyl)-2-oxoacetic Acid

Introduction: The Strategic Importance of a Fluorinated Ketoacid

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a bifunctional building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid and an adjacent α-keto group on a fluorinated phenyl ring, provides two distinct and versatile reactive handles. This unique arrangement allows for sequential, orthogonal chemical modifications, making it a valuable precursor for complex molecular architectures.

The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic choice in drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing its steric bulk.[1][2][3] The 4-fluorophenyl moiety is a common feature in numerous approved drugs, where it often serves to block metabolic oxidation at the para-position, thereby enhancing the compound's pharmacokinetic profile.[4] This guide provides a comprehensive overview of the properties, handling, and core applications of this compound, with detailed protocols for its use in synthetic chemistry.

Compound Profile & Physicochemical Data

The compound is typically a white to light yellow solid at room temperature. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2251-76-5[5][6]
Molecular Formula C₈H₅FO₃[5][7]
Molecular Weight 168.12 g/mol [5][8]
Physical Form Solid[8]
Purity Typically ≥95%[6][8]
Melting Point 92-96 °C
Storage Sealed in a dry place at room temperature[8][9]
SMILES O=C(O)C(=O)C1=CC=C(F)C=C1[7][9]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure user safety. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[5][8][10]

  • H315: Causes skin irritation.[5][8][10]

  • H319: Causes serious eye irritation.[5][8][10]

  • H335: May cause respiratory irritation.[5][8][10]

The corresponding signal word is Warning , and the pictogram is the GHS07 exclamation mark.[5][8]

Recommended Precautions
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Core Application: Amide Bond Formation

One of the most fundamental and widespread applications of this compound is in the synthesis of amides. The carboxylic acid moiety serves as an ideal handle for coupling with a vast array of primary and secondary amines, a cornerstone reaction in medicinal chemistry for generating libraries of novel compounds.[12]

The Chemistry of Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This creates a highly electrophilic carbonyl center that is readily attacked by the amine nucleophile.

The diagram below illustrates the general principle of carboxylic acid activation leading to amide formation, highlighting the central role of this compound as the starting material.

G Start This compound Activator Activating Agent (e.g., Oxalyl Chloride, EDC, HATU) Start->Activator Step 1: Activation Intermediate Reactive Intermediate (e.g., Acyl Chloride, Active Ester) Activator->Intermediate Amine Primary or Secondary Amine (R¹R²NH) Intermediate->Amine Product Target Amide Product Amine->Product Byproduct Byproducts

General workflow for amide synthesis.
Protocol: Synthesis of N-Aryl-2-(4-fluorophenyl)-2-oxoacetamides via an Acyl Chloride Intermediate

This protocol details a robust, two-step, one-pot procedure for synthesizing N-aryl amides. The carboxylic acid is first converted to its more reactive acyl chloride derivative using oxalyl chloride, which is then reacted in situ with an aniline derivative.[14][15] This method is efficient and avoids the need for peptide coupling reagents.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted Aniline (e.g., 4-nitroaniline, 3-methoxyaniline)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a solution or suspension (approx. 0.5 M concentration).

  • Acyl Chloride Formation: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of anhydrous DMF (1-2 drops). Slowly, add oxalyl chloride (1.5 eq) dropwise via syringe.

    • Causality Note: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces only gaseous byproducts (CO, CO₂, HCl), which simplifies workup.[15] DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas should be observed. The completion of this step can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester.

  • Removal of Excess Reagent: Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. This step is crucial to prevent side reactions with the amine.

  • Amine Addition: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C. In a separate flask, prepare a solution of the desired aniline (1.1 eq) and a suitable non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.[14]

  • Amide Coupling: Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.

    • Causality Note: The base (TEA or DIPEA) is essential to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the amide product.[13]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl chloride.

  • Aqueous Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-aryl-2-(4-fluorophenyl)-2-oxoacetamide.

Application in Medicinal Chemistry & Drug Discovery

This compound and its derivatives are valuable scaffolds in the development of new therapeutic agents. Research has shown that amides derived from this core structure exhibit promising biological activities, particularly as anticancer agents.[16][17]

Case Study: Phenylacetamide Derivatives as Anticancer Agents

A study by Aliabadi et al. explored the synthesis and cytotoxic effects of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[16][18] These compounds were evaluated against several human cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer).[18]

The general synthetic approach follows the principles of amide coupling described in Section 3. The key finding was that the nature and position of substituents on the N-phenyl ring significantly modulated the cytotoxic activity. For instance, compounds bearing an electron-withdrawing nitro group generally showed higher cytotoxicity than those with an electron-donating methoxy group.[18]

The data below summarizes the reported IC₅₀ values for selected derivatives against the PC3 prostate cancer cell line, demonstrating the potential of this chemical scaffold.

CompoundN-Phenyl SubstituentIC₅₀ (µM) vs. PC3 CellsReference
2b 3-Nitro52[16][18]
2c 4-Nitro80[16][18]
Imatinib (Reference Drug)40[16][18]

This case study highlights a clear experimental path for researchers in drug discovery:

Drug discovery workflow using the target scaffold.

The results suggest that this compound is an excellent starting point for generating focused compound libraries. By systematically varying the amine coupling partner, researchers can rapidly explore structure-activity relationships (SAR) and identify promising candidates for further development as potential anticancer therapeutics.[17]

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579440, this compound.
  • Insalaco, D., & Taggart, R. T. (2020).
  • ResearchGate. (n.d.). A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride.
  • Arctom. (n.d.). CAS NO. 2251-76-5 | this compound.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride).
  • Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
  • AA Blocks. (n.d.). This compound.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Pharmaceutical Sciences. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Ali, T. E. S., & Abdeen, A. H. (2020). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PubMed Central. [Link]
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Baghdad Science Journal. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.
  • Asian Journal of Chemistry. (2025). Polyherbal Extracts as Antibacterial Agents: Phytochemical Profiling, MIC Assessment and in silico Targeting of Resistance Proteins. [Link]
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. [Link]
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
  • Brewitz, L., Nakashima, Y., Tumber, A., et al. (2020). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PubMed Central. [Link]
  • Bharate, J. B., Singh, S., Wani, A., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry. [Link]
  • Ravina, K., Sridhar, G., Sarveswari, S., et al. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Fulp, A. B., Zhang, M., Lin, J., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 2-(4-Fluorophenyl)-2-oxoacetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated α-Keto Acid

2-(4-Fluorophenyl)-2-oxoacetic acid, a crystalline solid with the molecular formula C₈H₅FO₃, is a highly versatile bifunctional building block in modern organic synthesis.[1] Its strategic combination of a carboxylic acid and an α-keto group, appended to a fluorinated phenyl ring, offers a unique platform for the construction of a diverse array of molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, making this reagent particularly valuable in the field of medicinal chemistry and drug development.[2]

This guide provides an in-depth exploration of the reactivity of this compound, detailing reaction conditions and offering step-by-step protocols for its application in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
Molecular Weight168.12 g/mol [1]
AppearanceWhite to light yellow powder/crystal
Melting Point92.0 to 96.0 °C
CAS Number2251-76-5[1]

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications and Protocols

The dual reactivity of the carboxylic acid and ketone functionalities allows for a wide range of chemical transformations. This section will detail protocols for esterification, amidation, and the use of this ketoacid in the synthesis of heterocyclic scaffolds.

Esterification: Synthesis of 2-(4-Fluorophenyl)-2-oxoacetates

The carboxylic acid moiety of this compound can be readily esterified under standard conditions. These esters are valuable intermediates, for example, in the synthesis of more complex molecules where the carboxylic acid needs to be protected or modified.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Excess Alcohol: The use of the alcohol as the solvent or in large excess drives the equilibrium of this reversible reaction towards the ester product, in accordance with Le Châtelier's principle.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the ester product back to the carboxylic acid. Therefore, anhydrous reagents and glassware are essential for achieving high yields.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-2-oxoacetate

This protocol describes the synthesis of the methyl ester via a Fischer-Speier esterification.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start This compound in Methanol Catalyst Add conc. H2SO4 Start->Catalyst Anhydrous conditions Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove excess Methanol Cool->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography (optional) Concentrate->Purify Product Methyl 2-(4-fluorophenyl)-2-oxoacetate Purify->Product

Caption: Fischer-Speier esterification workflow.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(4-fluorophenyl)-2-oxoacetate.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data Summary:

ReactantMolar Equiv.SolventCatalystTime (h)Temp. (°C)Expected Yield
This compound1.0MethanolH₂SO₄4-6Reflux>90%
Amide Coupling: Synthesis of 2-(4-Fluorophenyl)-2-oxoacetamides

The formation of an amide bond between this compound and an amine is a crucial transformation for the synthesis of a wide range of biologically active molecules. Direct reaction is often inefficient, thus requiring the use of coupling reagents to activate the carboxylic acid.

Causality of Experimental Choices:

  • Coupling Reagents (e.g., HATU, HBTU, EDC/HOBt): These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with high efficiency and minimizing side reactions.

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction, thereby facilitating the coupling process.

  • Aprotic Solvent (e.g., DMF, DCM): These solvents are used to dissolve the reactants and reagents without participating in the reaction.

Experimental Protocol: Synthesis of N-Benzyl-2-(4-fluorophenyl)-2-oxoacetamide

This protocol outlines a general procedure for the synthesis of an amide using HATU as the coupling agent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start This compound in DMF Reagents Add HATU and DIPEA Start->Reagents Amine Add Benzylamine Reagents->Amine 0 °C to RT Stir Stir at RT Amine->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_HCl Wash with 1M HCl Extract->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzyl-2-(4-fluorophenyl)-2-oxoacetamide Purify->Product

Caption: Amide coupling workflow using HATU.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C and add benzylamine (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-(4-fluorophenyl)-2-oxoacetamide.

Quantitative Data Summary:

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Temp. (°C)Expected Yield
This compoundBenzylamineHATUDIPEADMF2-40 to RT80-95%
Synthesis of Heterocycles: Benzoxazinones

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. One notable example is its use in the preparation of 2-substituted-4H-3,1-benzoxazin-4-ones through a copper-catalyzed decarboxylative coupling with anthranilic acids.[3]

Causality of Experimental Choices:

  • Copper Catalyst (e.g., CuCl): The copper catalyst is believed to facilitate the decarboxylation of the α-keto acid and promote the subsequent amidation with anthranilic acid.[3]

  • Solvent: A suitable solvent is required to dissolve the reactants and facilitate the reaction at an appropriate temperature.

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reaction components.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one

This protocol is adapted from a general method for the synthesis of benzoxazinones from α-keto acids.[3]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Anthranilic acid, this compound, and CuCl in solvent Heat Heat under N2 atmosphere Start->Heat Cool Cool to RT Heat->Cool Filter Filter off solids Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-one Purify->Product

Caption: Synthesis of a benzoxazinone derivative.

Materials:

  • This compound

  • Anthranilic acid

  • Copper(I) chloride (CuCl)

  • Suitable solvent (e.g., DMSO, DMF)

Procedure:

  • In a reaction vessel, combine anthranilic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of CuCl (e.g., 10 mol%).

  • Add a suitable solvent and heat the mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the specific substrates and solvent used, and should be optimized accordingly (e.g., 100-120 °C for several hours).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystSolventTime (h)Temp. (°C)Expected Yield
Anthranilic acidThis compoundCuClDMSO4-8100-12060-80%

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its unique combination of a fluorinated aromatic ring, a carboxylic acid, and an α-keto group provides access to a wide variety of valuable compounds, particularly in the realm of medicinal chemistry. The protocols detailed in this guide serve as a foundation for researchers to explore the rich chemistry of this building block and to develop novel synthetic methodologies for the creation of new chemical entities with potential therapeutic applications.

References

  • PubChem. This compound.
  • MySkinRecipes. This compound. [Link]
  • Bharathimohan, K., Ponpandian, T., & Jafar, A. A. (2017). Silver mediated synthesis of 4H-benzoxazin-4-ones by intramolecular decarboxylative O-acylation reactions with α-oxocarboxylic acid. European Journal of Organic Chemistry, 2017(19), 2806–2813. [Link]

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analytical methods for 2-(4-fluorophenyl)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Analytical Quantification and Characterization of 2-(4-fluorophenyl)-2-oxoacetic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of this compound (also known as (4-Fluorophenyl)glyoxylic acid). As a significant building block in pharmaceutical synthesis, the precise and accurate analysis of this compound is critical for quality control, reaction monitoring, and stability studies. This document explores several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Titrimetric analysis. Each section is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction to this compound

This compound is an organic compound featuring a fluorinated phenyl ring attached to an α-ketoacid moiety. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutically active compounds.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₅FO₃[1][2]

  • Molecular Weight: 168.12 g/mol [1][2]

  • Appearance: Typically a white to light yellow crystalline powder[3]

  • CAS Number: 2251-76-5[1][2]

Given its role as a precursor, ensuring its purity, identity, and concentration is paramount. The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high-throughput screening, structural confirmation, or bulk purity assessment. This guide provides the necessary protocols to address these varied analytical challenges.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the quantification of aromatic compounds. For this compound, a reversed-phase HPLC method is ideal. The molecule is sufficiently polar to be soluble in common mobile phases, and the phenyl ring provides a strong chromophore for sensitive UV detection. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid, such as formic or acetic acid, in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Deionized Water (18.2 MΩ·cm).

  • Formic Acid (or Acetic Acid), HPLC grade.

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

Detailed Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (containing 0.1% v/v Formic Acid). A typical starting gradient or isocratic condition would be 40:60 (Acetonitrile:Water). This ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

Data Presentation: HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic acids.
Mobile Phase Acetonitrile : Water with 0.1% Formic AcidThe organic modifier elutes the analyte, while the acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Detection Wavelength 264 nmProvides high sensitivity for the fluorophenyl moiety.[4]
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O + 0.1% FA) B Prepare Standard Stock Solution A->B D Prepare & Filter Test Sample A->D C Create Calibration Curve Standards B->C F Inject Standards & Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Chromatographic Data F->G H Integrate Peak Area G->H I Generate Calibration Curve (R² > 0.999) H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for both identification and quantification. However, this compound, with its carboxylic acid group, is polar and non-volatile, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[5] Esterification (e.g., converting the carboxylic acid to a methyl ester) is a common and effective strategy.[6] Once derivatized, the compound can be separated by the GC column and subsequently detected and identified by the mass spectrometer based on its unique mass spectrum and retention time.[1]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: Methanolic HCl or Diazomethane (use with extreme caution).

  • Solvents: Dichloromethane, Ethyl Acetate (GC grade).

  • Anhydrous Sodium Sulfate.

  • Heating block or water bath.

Detailed Methodology:

  • Derivatization (Esterification with Methanolic HCl): a. Accurately weigh the sample (or an aliquot of a stock solution) into a reaction vial. b. Add 2 mL of 3 M Methanolic HCl. c. Seal the vial tightly and heat at 60°C for 1 hour. d. Cool the vial to room temperature. e. Quench the reaction by carefully adding 2 mL of saturated sodium bicarbonate solution. f. Extract the resulting methyl ester derivative with 2 mL of ethyl acetate. Repeat the extraction twice. g. Combine the organic layers, dry over anhydrous sodium sulfate, and transfer to a GC vial.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. The separation will occur on the column based on the programmed temperature gradient. c. The mass spectrometer will fragment the eluted compound, generating a characteristic mass spectrum for identification.

Data Presentation: GC-MS Parameters
ParameterRecommended ConditionRationale
Column DB-5ms or equivalentA nonpolar column suitable for a wide range of derivatized organic molecules.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 80°C, ramp to 280°C at 10°C/minProvides good separation of the analyte from solvent and potential byproducts.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides structural information, while SIM mode enhances sensitivity for target analysis.
Visualization: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Derivatization Reagent (e.g., Methanolic HCl) A->B C Heat Reaction (60°C, 1 hr) B->C D Quench & Extract with Organic Solvent C->D E Dry & Transfer to GC Vial D->E F Inject Derivatized Sample E->F G GC Separation F->G H MS Detection & Fragmentation G->H I Identify by Retention Time & Mass Spectrum H->I J Quantify using Calibration Standards I->J

Caption: Workflow for GC-MS analysis, including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. While primarily a qualitative technique, it can be used for quantitative analysis (qNMR) with appropriate internal standards. For routine analysis, its main role is to verify the identity and structural integrity of the this compound.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the fluorophenyl ring. Due to the fluorine substitution, these signals will appear as complex multiplets. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent and concentration.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbons (keto and carboxylic acid), which are typically found far downfield (>160 ppm), as well as signals for the aromatic carbons. Carbon-fluorine coupling will be observable.[7]

Visualization: Structure-Spectrum Relationship

NMR_Concept cluster_mol Molecular Structure cluster_spec Spectroscopic Data Mol This compound (C₈H₅FO₃) H_NMR ¹H NMR Spectrum (Aromatic & Acidic Protons) Mol->H_NMR Proton Environments C_NMR ¹³C NMR Spectrum (Carbonyl & Aromatic Carbons) Mol->C_NMR Carbon Environments H_NMR->C_NMR Correlate via 2D NMR

Caption: Conceptual link between molecular structure and NMR spectral output.

Titrimetric Analysis for Purity Assessment

Principle of the Method: This classical analytical method provides a direct and cost-effective way to determine the purity (assay) of a bulk sample of this compound. As a monoprotic acid, it reacts in a 1:1 stoichiometric ratio with a strong base, such as sodium hydroxide (NaOH). By accurately measuring the volume of a standardized NaOH solution required to neutralize a known mass of the sample, the purity can be calculated. This method is often listed in the specifications for commercial-grade material.[3]

Protocol: Neutralization Titration

Instrumentation and Materials:

  • Analytical balance.

  • Burette (50 mL).

  • Erlenmeyer flasks (250 mL).

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Solvent: 95% Ethanol or a 1:1 mixture of Ethanol and deionized water.

Detailed Methodology:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the sample into an Erlenmeyer flask.

  • Dissolution: Add 50 mL of the ethanol/water solvent to dissolve the sample completely.

  • Indicator: Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette. Swirl the flask continuously. The endpoint is reached when the solution turns a faint but persistent pink color.

  • Record Volume: Record the volume of NaOH solution used.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular Weight of the analyte (168.12 g/mol )

    • W = Weight of the sample (mg)

Visualization: Titration Workflow

Titration_Workflow A Accurately Weigh Sample B Dissolve in Ethanol/Water A->B C Add Phenolphthalein Indicator B->C D Titrate with Standardized NaOH C->D E Observe Endpoint (Persistent Pink Color) D->E F Record Volume & Calculate Purity E->F

Caption: Step-by-step workflow for purity determination by neutralization titration.

Conclusion and Method Selection

The choice of analytical method for this compound should be guided by the specific analytical goal.

  • HPLC-UV is the recommended method for routine quality control, offering an excellent balance of specificity, sensitivity, and throughput for purity and content uniformity testing.

  • GC-MS is best suited for identifying and quantifying the analyte in complex matrices or when very high sensitivity is required, provided the derivatization step is carefully controlled.

  • NMR Spectroscopy is indispensable for definitive structural confirmation and is the gold standard for identifying unknown impurities.

  • Titration remains a simple, reliable, and inexpensive method for the high-precision assay of bulk material where the primary concern is the overall acid content.

By leveraging these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of this compound throughout the development lifecycle.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Supporting Information for a relevant chemical synthesis. (n.d.). Source not specified. This reference mentions the synthesis of methyl 2-(4-fluorophenyl)
  • U.S. Environmental Protection Agency. (2022). Analytical Method Summaries.
  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation. National Library of Medicine. This article details derivatization strategies for acidic compounds for GC-MS analysis.
  • The Royal Society of Chemistry. (2018). Supporting information. This document provides examples of characterization methods, including NMR, for various organic compounds.
  • BenchChem. (2025). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester. John Wiley & Sons, Inc.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. This provides a reference for the expected NMR signals of a structurally similar compound.
  • OSTI.GOV. (n.d.). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. U.S. Department of Energy.
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. University of California.
  • AA Blocks. (n.d.). This compound.
  • Wiley Science Solutions. (n.d.). GC-MS data are information rich. Analysis can be time consuming, especially when examining complex analytes.
  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. This document provides general principles and methods for titrating organometallic and acidic/basic reagents.
  • LCGC International. (2015). Current Trends in Mass Spectrometry.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. This guide provides a framework for comparing different analytical techniques for a similar compound.

Sources

Application Note: A Robust RP-HPLC Method for the Analysis of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, is an α-keto acid of significant interest in pharmaceutical and chemical synthesis.[1][2] As a key starting material and intermediate, its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of final products. The presence of the fluorinated phenyl ring and the reactive keto-acid moiety makes it a versatile building block.

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system grounded in established chromatographic principles to ensure trustworthy and reproducible results.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Name This compound[1]
Synonyms (4-fluorophenyl)glyoxylic acid, 4-Fluoro-α-oxo-benzeneacetic acid[1][2]
CAS Number 2251-76-5[2][3]
Molecular Formula C₈H₅FO₃[1][2]
Molecular Weight 168.12 g/mol [1][2]
Appearance Solid[3][4]
Structure Chemical structure of this compound

Principle of the Chromatographic Method

This method utilizes reversed-phase chromatography, which separates molecules based on their hydrophobicity. The stationary phase is a nonpolar C18 silica-based material, while the mobile phase is a more polar mixture of water and acetonitrile.

Causality of Method Choices:

  • Reversed-Phase (C18 Column): The analyte possesses a nonpolar fluorophenyl group, which provides a strong hydrophobic interaction with the C18 stationary phase, making it ideal for retention and separation.

  • Acidified Mobile Phase: The analyte is a carboxylic acid. To ensure a consistent retention time and sharp, symmetrical peak shape, the mobile phase is acidified with formic acid. This suppresses the ionization of the carboxyl group (maintaining it in the more retained protonated form, -COOH), preventing peak tailing that occurs when the analyte exists in an equilibrium between its ionized and non-ionized forms during elution.

  • UV Detection: The presence of the aromatic phenyl ring results in strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection without the need for derivatization. While derivatization can be employed for trace-level analysis of α-keto acids to enable more sensitive fluorescence detection, direct UV detection is sufficient and simpler for routine purity and potency assays.[5][6][7]

Materials and Instrumentation

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Chemicals and Reagents
  • This compound Reference Standard (Purity ≥95%)[3][8]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (≥98%)

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 10 minutes

Experimental Protocols

Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Mobile Phase Preparation (ACN:H2O with 0.1% HCOOH) D System Equilibration (Stable Baseline) A->D B Standard Solution Preparation (Stock & Working Standards) E Sequence Run (Blank -> Standards -> Sample) B->E C Sample Solution Preparation (Weigh & Dissolve) C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 254 nm F->G H Data Acquisition & Integration (Peak Area vs. Time) G->H I System Suitability Test (SST Check) H->I J Quantification / Purity Calc. (Calibration Curve / Area %) I->J K Generate Report J->K

Caption: HPLC analysis workflow from preparation to reporting.

Mobile Phase Preparation (1 L)
  • Measure 500 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

  • Measure 500 mL of HPLC-grade water into a separate graduated cylinder.

  • Add 1.0 mL of formic acid to the water and mix thoroughly.

  • Add the acidified water to the acetonitrile in the solvent bottle.

  • Mix well and sonicate for 10-15 minutes to degas.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This creates a target concentration of 1000 µg/mL.

  • If necessary, dilute further to fall within the calibration curve range (e.g., dilute 1 mL to 10 mL for a 100 µg/mL final concentration).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Sequence
  • Set up the HPLC system with the conditions specified in Table 4.3.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the working standards in order of increasing concentration.

  • Inject the prepared sample solution(s). It is good practice to bracket sample injections with a standard check to monitor system stability.

Data Analysis and System Validation

A trustworthy protocol must be a self-validating system. System Suitability Tests (SST) are performed before any sample analysis to ensure the chromatographic system is adequate for the intended analysis.

System Suitability Test (SST)
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures the precision of the system for quantification.
Quantification and Purity
  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is determined from this curve using linear regression.

  • Purity Assessment: For purity analysis, the area percent method is used. The purity is calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters

This method should be validated according to ICH guidelines to ensure it is fit for purpose.[9][10][11] Key parameters include:

  • Linearity: Demonstrated by a correlation coefficient (r²) ≥ 0.999 for the calibration curve.[10]

  • Accuracy: Assessed by spike-recovery studies, with recovery typically expected to be within 98-102%.[11]

  • Precision: Repeatability and intermediate precision should have a relative standard deviation (%RSD) of ≤ 2%.[11]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities, demonstrated by peak purity analysis using a DAD detector.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient mobile phase acidity; Column contamination/degradation; Secondary silanol interactions.Ensure correct pH of mobile phase (add more acid if needed); Flush or replace the column; Use a column with end-capping.
Shifting Retention Time Inconsistent mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase; Ensure column oven is stable; Equilibrate the column longer; Replace the column.
Broad Peaks Large injection volume; Extra-column volume; Column contamination.Reduce injection volume; Check and shorten tubing; Flush or replace the column.
Baseline Noise Air bubbles in the system; Contaminated mobile phase; Detector lamp issue.Degas mobile phase thoroughly; Use fresh, high-purity solvents; Check lamp energy and lifetime.

References

  • This compound.
  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.The Royal Society of Chemistry.[Link]
  • ATH of 2-oxo-2-phenylacetic acid catalyzed by chiral...
  • Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-glucon
  • This compound | 2251-76-5.AA Blocks.[Link]
  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine.Pakistan Journal of Analytical & Environmental Chemistry.[Link]
  • A novel hplc method for the determination of alpha-keto acids in human serum...
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid...Pharmacia.[Link]
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate...Journal of Applied Pharmaceutical Research.[Link]
  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”.International Journal of Environmental Sciences.[Link]
  • Development and Validation of HPLC Method for the Simultaneous Estimation of Satranidazole and Gatifloxacin...Der Pharmacia Lettre.[Link]
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF SULFACETAMIDE SODIUM AND...acta poloniae pharmaceutica.[Link]

Sources

Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-(4-fluorophenyl)-2-oxoacetic acid, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines three primary purification techniques: recrystallization, column chromatography, and liquid-liquid extraction. Each method is presented with a focus on the underlying chemical principles, empowering researchers to not only execute the protocols but also to adapt them to specific impurity profiles and scales. This guide is designed to be a practical resource, ensuring the attainment of high-purity this compound for demanding research and development applications.

Introduction: The Critical Role of Purity

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its unique structure, featuring a fluorinated phenyl ring and an alpha-keto acid moiety, makes it a versatile precursor for a range of bioactive molecules. The purity of this starting material is paramount; trace impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final drug product. Therefore, robust and efficient purification strategies are essential for any process involving this key intermediate.

This document provides a detailed exploration of three orthogonal purification techniques, each suited for different scales and impurity profiles. The choice of method will depend on the nature of the impurities, the desired final purity, and the quantity of material to be processed.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. These properties dictate its solubility behavior, which is the cornerstone of the techniques described herein.

PropertyValueSource
Molecular Formula C₈H₅FO₃[2][3]
Molecular Weight 168.12 g/mol [2][3]
Appearance White to light yellow powder or crystals[1]
Melting Point 92.0 to 96.0 °C[1]
pKa Estimated ~2-3*[4]
Solubility Soluble in water and ethanol; slightly soluble in ether and benzene.[5][6]

*The pKa of the carboxylic acid is estimated based on the pKa of similar alpha-keto acids and benzoic acid, influenced by the electron-withdrawing nature of the adjacent ketone and the fluorophenyl group.[4]

Purification Methodologies

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying solid compounds.[7][8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[8][9] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

This protocol is suitable when a single solvent is identified that meets the ideal solubility criteria.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

This method is employed when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[11]

Step-by-Step Methodology:

  • Solvent Selection: Identify a solvent in which this compound is readily soluble (e.g., ethanol) and a miscible solvent in which it is poorly soluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is hot, add the "bad" solvent dropwise until the solution becomes turbid (the cloud point), indicating the onset of crystallization.[10]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography: For Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12][13] This method is particularly useful for separating compounds with similar polarities and for removing non-crystalline impurities.

Silica gel, a polar adsorbent, is commonly used for the purification of moderately polar compounds like this compound.[12]

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[12]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Slurry Packing (Wet Method): Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.[13]

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. This is often preferred for better resolution.[14]

    • Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting fractions at the bottom. The flow can be driven by gravity or by applying positive pressure (flash chromatography).[12][15]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagram 2: Column Chromatography Workflow

G cluster_0 Column Chromatography Process A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Liquid-Liquid Extraction: Exploiting Acidity

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases.[16][17] For this compound, its acidic nature can be exploited to facilitate its separation from neutral or basic impurities.

This protocol leverages the carboxylic acid functionality to move the compound between an organic and an aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous phase.[16][18] Shake the funnel vigorously, venting frequently to release any pressure buildup.[17]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The protonated, water-insoluble this compound will precipitate out of the solution.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it under vacuum.

Diagram 3: Liquid-Liquid Extraction Workflow

G cluster_0 Liquid-Liquid Extraction Process A Dissolve Crude Mixture in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Separate Aqueous Layer (contains carboxylate salt) B->C D Acidify Aqueous Layer (e.g., HCl) C->D E Precipitation of Pure Acid D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Solid G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by acid-base extraction.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the presence of any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Safety Considerations

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The purification of this compound is a critical step in the synthesis of many valuable pharmaceutical compounds. The choice of purification method—recrystallization, column chromatography, or liquid-liquid extraction—should be guided by the specific impurity profile, the desired scale, and the required final purity. The protocols provided in this guide offer a solid foundation for achieving high-purity material, thereby ensuring the quality and integrity of subsequent research and development activities.

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Application Notes and Protocols for 2-(4-fluorophenyl)-2-oxoacetic Acid: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and use of 2-(4-fluorophenyl)-2-oxoacetic acid (CAS No. 2251-76-5). Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical safety information with practical, field-proven insights into its application as a key synthetic building block. The protocols herein are designed to ensure experimental success while prioritizing laboratory safety and regulatory compliance.

Introduction and Scientific Context

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a bifunctional organic compound featuring a carboxylic acid and an α-keto group. This structural motif makes it a highly valuable and versatile intermediate in organic synthesis. The presence of the fluorophenyl group is of particular significance in medicinal chemistry, as fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Aryl glyoxals and their acid derivatives are extensively used in the construction of diverse heterocyclic scaffolds, which form the core of many pharmacologically active agents.[1][2][3] Specifically, this compound serves as a precursor for nitrogen-containing heterocycles like quinoxalinones, which are prevalent in compounds with antiviral, anticancer, and anti-inflammatory properties.[4]

The inherent reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its hazards and proper handling procedures. This guide provides the foundational knowledge to work with this reagent safely and effectively.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any experimental work. The primary hazards associated with this compound are outlined by its GHS classifications.[5][6]

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

Signal Word: Warning[5][6]

Pictogram: GHS07 (Exclamation Mark)[6]

The causality behind these classifications lies in the compound's chemical nature. As a carboxylic acid, it can cause irritation upon contact with skin, eyes, and mucous membranes. The presence of the reactive keto group and its role as a chemical intermediate suggest that it should be handled with the due diligence afforded to all reactive substances.[7]

Physical and Chemical Properties

A summary of key quantitative data is presented for easy reference.

PropertyValueSource
Molecular Formula C₈H₅FO₃[8]
Molecular Weight 168.12 g/mol [8]
Appearance White to light yellow solid/powder
Purity Typically ≥95%[6]
Storage Temperature Room Temperature (in a dry place)[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable. The following workflow and PPE requirements are mandatory for handling this compound.

Engineering Controls

All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be equipped with an accessible emergency eyewash station and safety shower.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust, mitigating the risk of serious eye irritation (H319).
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents direct skin contact, addressing the skin irritation hazard (H315).
Body Protection A flame-resistant lab coatProtects skin and personal clothing from spills and splashes.
Respiratory Not required if handled in a fume hoodA respirator may be necessary for spill cleanup outside of a fume hood.
Workflow for Weighing and Dissolving

The following diagram outlines the mandatory workflow for preparing a solution of this compound.

G Diagram 1: Safe Weighing and Solubilization Workflow cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase A Don appropriate PPE (Goggles, Lab Coat, Gloves) B Verify fume hood is operational A->B C Place compound on weigh paper/boat on a tared analytical balance B->C D Carefully transfer solid to reaction vessel C->D E Add solvent to the vessel D->E F Wipe down spatula and work surface with a damp cloth E->F G Dispose of contaminated weigh paper and wipes in designated solid waste F->G

Caption: Workflow for safely weighing and dissolving the solid reagent.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] While room temperature is generally acceptable, storing in a desiccator can prevent moisture absorption.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[7] Violent reactions can occur if mixed with these substances.[9][10]

Emergency Procedures

In case of accidental exposure or a spill, immediate and correct action is critical.

Exposure Protocols
Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
Skin Contact Remove contaminated clothing. Wash affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]
Spill Response Protocol

This protocol is for minor spills (<5g) within a chemical fume hood. For larger spills or spills outside a hood, evacuate the area and contact institutional Environmental Health & Safety.

G Diagram 2: Minor Spill Cleanup Protocol A Ensure PPE is worn (Gloves, Goggles, Lab Coat) B Restrict access to the spill area A->B C Cover the spill with a neutralizing agent (e.g., sodium bicarbonate) B->C D Working from the outside in, gently mix the powder with the spilled solid C->D E Once neutralized, carefully sweep the mixture into a designated chemical waste container D->E F Wipe the spill area with a damp cloth E->F G Place all contaminated materials (cloth, gloves) into the sealed waste container F->G H Label the waste container and arrange for hazardous waste disposal G->H

Caption: Step-by-step protocol for cleaning up a minor spill.

For decontamination of surfaces, use a mild soap and water solution after the initial cleanup.[13][14] For disposal, all waste must be placed in a sealed, labeled container and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]

Application Note: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This protocol details the use of this compound as a key building block in the synthesis of a quinoxalinone derivative, a scaffold of high interest in medicinal chemistry.[4][16] The reaction proceeds via a condensation-cyclization cascade between the α-ketoacid and a 1,2-diamine.

Reaction Scheme & Mechanism

G Diagram 3: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one cluster_product R1 This compound R1_plus_R2 + R2 o-Phenylenediamine Arrow -> P 3-(4-fluorophenyl)quinoxalin-2(1H)-one R1_plus_R2->Arrow Arrow->P Conditions Acetic Acid (solvent) Reflux Arrow->Conditions

Caption: Overall reaction for the synthesis of the target quinoxalinone.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic keto-carbon of this compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carboxylic acid, leading to the elimination of two molecules of water to form the stable heterocyclic product.

Experimental Protocol

This protocol is adapted from established procedures for quinoxalinone synthesis and should be performed under the guidance of a qualified chemist.[4][17]

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reagents (approximately 5-10 mL per mmol of limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Drying: Dry the purified product under vacuum to obtain 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex molecules in drug discovery and development. Its reactivity, however, necessitates strict adherence to the safety protocols outlined in this guide. By understanding the hazards, employing proper engineering controls and PPE, and following established procedures for handling, storage, and emergencies, researchers can safely and effectively leverage the synthetic potential of this valuable compound.

References

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (n.d.). RSC Publishing.
  • Angene Chemical. (2024, August 28). Safety Data Sheet.
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  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
  • Environmental Health & Safety, University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health.
  • Journal of the Chemical Society C. (n.d.). Syntheses of heterocyclic compounds, part XXI. Oxazoles from pyrolysis of aryl and heterocyclic azides in a mixture of acetic and polyphosphoric acid. RSC Publishing.
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023, April 14). National Institutes of Health.
  • Utah State University. (n.d.). Incompatible Chemicals.
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (n.d.). PMC - NIH.
  • Examples of Incompatible Chemicals. (n.d.).
  • Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. (2024, May 6). ResearchGate.
  • Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocyles. (n.d.). RSC Publishing.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Incompatible chemical list. (n.d.).
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Application Notes and Protocols: 2-(4-Fluorophenyl)-2-oxoacetic Acid as a Versatile Reagent for Functional Group Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Fluorinated α-Keto Acid

In the landscape of modern organic synthesis, reagents that offer both versatility and efficiency are paramount for advancing drug discovery and materials science. 2-(4-Fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, has emerged as a valuable building block due to its unique structural features. This molecule incorporates a carboxylic acid and a ketone functionality in an α-positional relationship, all activated by the presence of an electron-withdrawing fluorophenyl group.[1] This arrangement of functional groups provides a rich platform for a variety of chemical transformations, particularly in the construction of complex heterocyclic scaffolds and in multicomponent reactions. The fluorine substituent is of particular interest as its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in many pharmaceutical candidates.

This guide provides an in-depth exploration of the applications of this compound as a reagent for key functional group transformations. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in the synthesis of quinoxalines, in Passerini and Ugi-type multicomponent reactions, and in a proposed synthetic route to substituted oxindoles.

Synthesis of Fluorinated Quinoxalines: A Robust Condensation Protocol

The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, is a cornerstone of medicinal chemistry.[2][3] The most direct and widely used method for their preparation is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3][4] this compound serves as an excellent α-dicarbonyl synthon in this reaction, leading to the formation of 2-(4-fluorophenyl) substituted quinoxalines.

Mechanistic Rationale

The reaction proceeds through a straightforward condensation-cyclization-dehydration sequence. The more nucleophilic amino group of the o-phenylenediamine initially attacks one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl. Subsequent dehydration of the cyclic intermediate affords the aromatic quinoxaline ring system. The reaction is often carried out in polar solvents like ethanol or acetic acid and can be facilitated by mild acid catalysis, although it often proceeds efficiently without a catalyst due to the inherent reactivity of the starting materials.

G reactant1 This compound plus1 + reactant1->plus1 reactant2 o-phenylenediamine intermediate1 Imine Intermediate reactant2->intermediate1 Condensation plus1->reactant2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(4-fluorophenyl)quinoxaline intermediate2->product - H2O (Dehydration)

Figure 1: General workflow for the synthesis of 2-(4-fluorophenyl)quinoxalines.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol provides a general method for the synthesis of 2-(4-fluorophenyl)quinoxalines from this compound and various o-phenylenediamines.

Materials:

  • This compound

  • Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the substituted o-phenylenediamine (1.0 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the pure 2-(4-fluorophenyl)quinoxaline derivative.

Representative Data
Entryo-Phenylenediamine DerivativeProductYield (%)
1o-phenylenediamine2-(4-Fluorophenyl)quinoxaline>90%
24,5-Dimethyl-1,2-phenylenediamine6,7-Dimethyl-2-(4-fluorophenyl)quinoxaline>85%
34-Chloro-1,2-phenylenediamine6-Chloro-2-(4-fluorophenyl)quinoxaline>88%

Yields are representative and may vary based on the specific substrate and reaction scale.

Multicomponent Reactions: The Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[5] The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs.[5][6][7] this compound is an ideal substrate for these reactions as it contains both a ketone (carbonyl component) and a carboxylic acid functionality.

The Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[6][8][9] When this compound is employed, it can serve as both the carbonyl and the carboxylic acid component in an intramolecular fashion or as the carboxylic acid in an intermolecular reaction with another aldehyde or ketone. The more common application involves its role as the carboxylic acid.

Mechanism Insight: The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded intermediate of the carbonyl and carboxylic acid is attacked by the isocyanide.[6][8] This is followed by an intramolecular acyl transfer to give the final product.

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde/Ketone plus2 + reactant2->plus2 reactant3 Isocyanide product α-Acyloxy Amide reactant3->product One-pot reaction plus1->reactant2 plus2->reactant3

Figure 2: General scheme of the Passerini three-component reaction.

The Ugi Reaction: A Gateway to Peptide Mimetics

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine in addition to the carbonyl compound, carboxylic acid, and isocyanide.[5][7][10][11] This reaction leads to the formation of α-acylamino amides, which are valuable scaffolds in medicinal chemistry, particularly for the synthesis of peptide mimetics.

Mechanism Insight: The Ugi reaction typically proceeds through a stepwise, ionic mechanism in polar solvents. The initial step is the formation of an imine from the amine and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular Mumm rearrangement to yield the final dipeptide-like product.[5]

Representative Experimental Protocol (Passerini Reaction)

This protocol describes a general procedure for the Passerini reaction using this compound as the carboxylic acid component.

Materials:

  • This compound

  • An aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • An isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask or sealed tube under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq).

  • Add this compound (1.0 eq).

  • Add the isocyanide (1.1 eq).

  • Add anhydrous dichloromethane to achieve a concentration of 0.5-1.0 M.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-acyloxy amide.

Proposed Synthesis of 3-Hydroxy-3-(4-fluorophenyl)indolin-2-ones (Substituted Oxindoles)

Substituted oxindoles are a privileged scaffold in many biologically active compounds. A plausible, albeit not directly reported in a one-pot fashion, synthetic route to 3-hydroxy-3-(4-fluorophenyl)indolin-2-ones from this compound involves a two-step sequence: formation of an α-keto anilide followed by an intramolecular cyclization.

Proposed Synthetic Pathway

Step 1: Amide Formation. The carboxylic acid functionality of this compound can be readily converted to an anilide by standard peptide coupling methods. This involves activating the carboxylic acid, for example, with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the acid chloride, followed by reaction with a substituted aniline.

Step 2: Intramolecular Friedel-Crafts-type Cyclization. The resulting N-aryl-2-(4-fluorophenyl)-2-oxoacetamide possesses an electrophilic ketone and a nucleophilic aromatic ring. Under acidic conditions, an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) can be envisioned, where the aniline ring attacks the ketone carbonyl to form the five-membered lactam ring of the oxindole system.

G start This compound plus + start->plus aniline Substituted Aniline intermediate N-Aryl-2-(4-fluorophenyl)-2-oxoacetamide aniline->intermediate Amide Coupling plus->aniline product 3-Hydroxy-3-(4-fluorophenyl)indolin-2-one intermediate->product Intramolecular Cyclization (Acid-catalyzed)

Figure 3: Proposed synthetic route to substituted oxindoles.

Exemplary Protocol for the Proposed Synthesis

This protocol is a representative procedure based on established chemical principles for the proposed two-step synthesis of 3-hydroxy-3-(4-fluorophenyl)indolin-2-ones.

Part A: Synthesis of N-Aryl-2-(4-fluorophenyl)-2-oxoacetamide

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add the substituted aniline (1.0 eq) followed by DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired α-keto anilide.

Part B: Intramolecular Cyclization to the Oxindole

Materials:

  • N-Aryl-2-(4-fluorophenyl)-2-oxoacetamide (from Part A)

  • Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)

Procedure:

  • To the N-aryl-2-(4-fluorophenyl)-2-oxoacetamide (1.0 eq), add an excess of Eaton's reagent or PPA.

  • Heat the mixture at 60-80 °C for 2-6 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-hydroxy-3-(4-fluorophenyl)indolin-2-one.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique combination of an activated ketone and a carboxylic acid on a fluorinated aromatic scaffold allows for efficient entry into a variety of important molecular architectures. The protocols detailed herein for the synthesis of quinoxalines, α-acyloxy amides via the Passerini reaction, and the proposed route to substituted oxindoles demonstrate the breadth of its utility. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this reagent can unlock new avenues for the synthesis of novel compounds with potential biological and material applications.

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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(4-Fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules, making the development of efficient synthetic routes to novel heterocyclic scaffolds a cornerstone of modern medicinal chemistry.[1][2][3] This guide details the strategic utilization of 2-(4-fluorophenyl)-2-oxoacetic acid, a versatile and readily available α-keto acid, as a pivotal starting material for the synthesis of diverse, high-value heterocyclic systems. We provide in-depth, field-proven protocols for the construction of quinoxalinones, polysubstituted imidazoles, and functionalized pyridinones. The causality behind experimental choices, mechanistic insights, and self-validating protocols are explained to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of this compound

The pursuit of novel chemical entities with therapeutic potential is intrinsically linked to the synthesis of heterocyclic structures.[4][5] These cyclic compounds, containing atoms of at least two different elements in their rings, are privileged scaffolds in drug design, offering a three-dimensional framework to orient functional groups for optimal interaction with biological targets.[1]

This compound (FPOA) emerges as a highly valuable synthon in this context. Its structure features two key reactive centers:

  • An α-keto acid moiety : A 1,2-dicarbonyl equivalent that is primed for condensation reactions with binucleophiles.

  • A 4-fluorophenyl group : A common motif in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.

This document serves as a technical guide, moving beyond simple procedural lists to provide the scientific rationale that underpins each synthetic transformation.

Synthesis of 3-(4-Fluorophenyl)quinoxalin-2(1H)-one: A Classic Condensation Approach

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[6] The most direct and classical method for their synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] FPOA serves as an ideal precursor for this transformation, leading to valuable quinoxalin-2(1H)-one scaffolds.

Scientific Rationale & Mechanism

The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic amine of the o-phenylenediamine initially attacks one of the carbonyl groups of FPOA (preferentially the ketone due to the lower steric hindrance and higher electrophilicity compared to the carboxylic acid). This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the remaining carbonyl, forming a heterocyclic intermediate. Subsequent dehydration yields the stable, aromatic quinoxalinone ring system. The use of a protic solvent like ethanol or acetic acid facilitates the proton transfer steps involved in the mechanism.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Workup & Purification Reactants 1. Combine FPOA & o-phenylenediamine in Ethanol Reflux 2. Heat to Reflux (e.g., 80°C for 4h) Reactants->Reflux Stirring Cool 3. Cool to RT Precipitate Forms Reflux->Cool Filter 4. Vacuum Filter Collect Solid Wash 5. Wash with Cold Ethanol Filter->Wash Dry 6. Dry in Vacuo Wash->Dry Characterization Characterization (NMR, MS, M.p.) Dry->Characterization Final Product

Caption: Workflow for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Detailed Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.84 g, 10.0 mmol, 1.0 equiv).

  • Reaction Assembly: Add absolute ethanol (40 mL) to the flask, followed by o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Reaction Execution: Stir the mixture and heat it to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane).

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum at 60 °C for 12 hours to yield the final compound as a crystalline solid. Characterize the product by NMR, Mass Spectrometry, and melting point analysis.

Expected Results & Data
ParameterExpected Outcome
Product 3-(4-fluorophenyl)quinoxalin-2(1H)-one
Physical Form Off-white to pale yellow solid
Yield 85-95%
Melting Point ~235-238 °C
¹H NMR (DMSO-d₆) δ 12.6 (s, 1H, NH), 8.2 (dd, 1H), 7.8 (m, 2H), 7.3-7.5 (m, 5H)
MS (ESI+) m/z = 255.07 [M+H]⁺

One-Pot Synthesis of 1,2,5-Trisubstituted Imidazoles via Multicomponent Reaction (MCR)

Imidazole-based compounds are of immense interest due to their presence in numerous natural products and FDA-approved drugs.[9] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for their synthesis by combining three or more reactants in a single operation to form a product that retains atoms from all starting materials.[10][11][12] Here, we adapt the principles of the Radziszewski imidazole synthesis in a four-component, one-pot protocol using FPOA as the 1,2-dicarbonyl source.

Scientific Rationale & Mechanism

This one-pot synthesis is a testament to reaction efficiency. The process involves the initial condensation of FPOA with an aldehyde and a primary amine in the presence of ammonium acetate, which serves as the ammonia source. The proposed mechanism involves the formation of an imine intermediate from the aldehyde and amine, while FPOA reacts with ammonia. These intermediates then condense and cyclize, followed by an oxidation/aromatization step (often facilitated by air or the reaction conditions) to yield the highly substituted imidazole core. Glacial acetic acid serves as both the solvent and a catalyst, facilitating the various condensation and dehydration steps.

Multicomponent Reaction (MCR) Diagram

Caption: Conceptual overview of the four-component synthesis of imidazoles.

Detailed Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a stirrer and reflux condenser, combine this compound (0.92 g, 5.0 mmol, 1.0 equiv), benzaldehyde (0.53 g, 5.0 mmol, 1.0 equiv), benzylamine (0.54 g, 5.0 mmol, 1.0 equiv), and ammonium acetate (1.93 g, 25.0 mmol, 5.0 equiv).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 6 hours. Monitor the reaction via TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Neutralization & Extraction: Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate/Hexane).

  • Characterization: Characterize the purified product to confirm its structure.

Expected Results & Data
ParameterExpected Outcome
Product 1-Benzyl-5-(4-fluorophenyl)-2-phenyl-1H-imidazole
Physical Form White to off-white solid
Yield 60-75%
Melting Point ~145-148 °C
¹H NMR (CDCl₃) δ 7.1-7.6 (m, 13H), 6.9 (d, 2H), 5.2 (s, 2H)
MS (ESI+) m/z = 343.14 [M+H]⁺

Safety & Handling

  • This compound: Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.[13] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with extreme care, avoiding skin contact and inhalation.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • General Precautions: All synthetic procedures should be carried out by trained personnel in a properly equipped chemical laboratory. Review the Safety Data Sheet (SDS) for all reagents before use.

References

  • Shaabani, A., et al. (2008). Green and Efficient Synthesis of Quinoxaline Derivatives via Ceric Ammonium Nitrate Promoted and in Situ Aerobic Oxidation of α-Hydroxy Ketones and α-Keto Oximes in Aqueous Media. ChemInform. [Link]
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid, a key intermediate in the pharmaceutical and fine chemical industries. We will move beyond theoretical discussions to provide actionable, field-proven insights into viable synthetic strategies. The primary focus is on the oxidation of 4'-fluoroacetophenone, evaluating multiple oxidant systems with a special emphasis on industrial applicability, safety, and scalability. Detailed protocols, process optimization considerations, and robust safety guidelines are presented to aid researchers and chemical engineers in transitioning this synthesis from the laboratory to a production environment.

Introduction and Industrial Significance

This compound, also known as (4-fluorophenyl)glyoxylic acid, is a valuable aryl α-keto acid building block.[1][2][3] Its structural motif is incorporated into a variety of pharmacologically active compounds, making its efficient and scalable synthesis a critical concern for the pharmaceutical industry.[4] The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity of drug candidates. Consequently, robust and economically viable manufacturing processes are in high demand.

This guide will dissect the common synthetic pathways, ultimately recommending and detailing a process optimized for safety, cost-effectiveness, and high throughput on an industrial scale.

Overview of Primary Synthetic Strategies

Several methods for the synthesis of aryl α-keto acids have been reported.[5][6] For the specific synthesis of this compound, the most relevant industrial approaches start from readily available, fluorinated aromatic precursors.

  • Friedel-Crafts Acylation: This classic method involves the reaction of fluorobenzene with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[5][7] While direct, this route often suffers from issues with catalyst waste, harsh reaction conditions, and potential for side reactions, complicating its scale-up.

  • Grignard Reaction: The reaction of a 4-fluorophenylmagnesium halide Grignard reagent with diethyl oxalate can produce the corresponding ethyl ester, which is then hydrolyzed.[5][8] The primary challenges for industrial application are the strict anhydrous conditions required for Grignard reagent formation and the large volumes of ether solvents typically used.[8][9]

  • Oxidation of 4-Substituted Precursors: The most common and industrially favored approach involves the oxidation of a two-carbon side chain on the fluorophenyl ring. The two primary starting materials for this strategy are 4-fluorotoluene and 4'-fluoroacetophenone. Oxidation of 4'-fluoroacetophenone is generally more direct and higher yielding.

Given the availability of starting materials and the robustness of the chemistry, the oxidation of 4'-fluoroacetophenone stands out as the most promising strategy for industrial-scale production.

Recommended Scale-Up Strategy: Oxidation of 4'-Fluoroacetophenone

4'-Fluoroacetophenone is a commercially available and relatively inexpensive starting material.[10][11][12] The core transformation is the oxidation of the methyl group of the acetophenone to a carboxylic acid. Two primary oxidizing agents are commonly considered for this purpose.

Method A: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is a well-known reagent for the oxidation of the α-methyl group of ketones to the corresponding α-keto acids.[7] The reaction is typically performed in a solvent like dioxane or pyridine with water.

  • Mechanism & Rationale: The reaction proceeds through an ene reaction followed by a[13]-sigmatropic rearrangement. It is highly specific for the α-position of the carbonyl group.

  • Industrial Viability Assessment: Despite its chemical efficiency, the industrial use of selenium dioxide is severely hampered by its high toxicity. Selenium compounds are hazardous, difficult to handle, and generate toxic waste streams that require expensive remediation.[13][14][15] Exposure can cause severe respiratory irritation and other health issues.[13][14] Therefore, this method is not recommended for large-scale industrial production due to overriding safety and environmental concerns.

Method B: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent.[16][17] It can effectively oxidize acetophenones to the corresponding α-keto acids. However, the reaction can be challenging to control, with risks of over-oxidation to benzoic acid.[18]

  • Mechanism & Rationale: The oxidation is thought to proceed via the enol or enolate form of the ketone.[18] The permanganate attacks the double bond, leading to the formation of the α-keto acid after workup.

  • Industrial Viability Assessment: The low cost of KMnO₄ is a major advantage. The primary drawbacks are the generation of large quantities of manganese dioxide (MnO₂) sludge, which poses a disposal challenge, and the reaction's biphasic nature (KMnO₄ is water-soluble, while the substrate is organic-soluble), which can lead to slow and unpredictable reaction rates.[16]

  • Key Innovation - Phase-Transfer Catalysis (PTC): To overcome the biphasic limitations, the use of a phase-transfer catalyst is highly recommended. A PTC, such as a quaternary ammonium salt, transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, allowing for a homogenous reaction under milder conditions.[19][20] This dramatically improves reaction speed, control, and reproducibility, making it a viable industrial process.

Application Protocol: PTC-Mediated KMnO₄ Oxidation of 4'-Fluoroacetophenone

This protocol details a scalable and robust method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4'-Fluoroacetophenone≥99%CommercialStarting material.
Potassium Permanganate (KMnO₄)TechnicalCommercialOxidizing agent.
Aliquat® 336 (tricaprylylmethylammonium chloride)TechnicalCommercialPhase-Transfer Catalyst.
Dichloromethane (DCM)TechnicalCommercialOrganic solvent.
Sodium Hydroxide (NaOH)TechnicalCommercialFor pH adjustment.
Sodium Bisulfite (NaHSO₃)TechnicalCommercialFor quenching excess KMnO₄.
Hydrochloric Acid (HCl)37% aq.CommercialFor acidification/product precipitation.
Deionized WaterN/AIn-house
Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation start Charge Reactor with 4'-Fluoroacetophenone, DCM, and Aliquat® 336 prep_kmno4 Prepare aqueous KMnO₄ solution addition Slowly add KMnO₄ solution to reactor at 10-15°C prep_kmno4->addition react Stir vigorously at RT (Monitor by TLC/HPLC) addition->react quench Quench excess KMnO₄ with aq. NaHSO₃ react->quench filter Filter off MnO₂ solids quench->filter separate Separate aqueous and organic layers filter->separate acidify Acidify aqueous layer with conc. HCl to pH ~1 separate->acidify precipitate Cool to 0-5°C to precipitate product acidify->precipitate isolate Isolate product by filtration, wash with cold water, and dry precipitate->isolate

Caption: Workflow for PTC-mediated oxidation.

Step-by-Step Procedure
  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 4'-fluoroacetophenone (1.0 eq.), dichloromethane (10 vol), and Aliquat® 336 (0.05 eq.). Begin vigorous stirring.

  • Oxidant Preparation: In a separate vessel, dissolve potassium permanganate (2.5 eq.) in deionized water (15 vol).

  • Controlled Addition: Cool the reactor contents to 10-15°C using a circulating chiller. Slowly add the KMnO₄ solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C. Causality Note: Slow addition is critical to manage the exothermic nature of the reaction and prevent runaway conditions or over-oxidation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 8-12 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed. The mixture will be a thick brown slurry.

  • Quenching: Cool the reactor to 10°C. Prepare a solution of sodium bisulfite in water and add it slowly until the purple/brown color of the permanganate/manganese dioxide disappears, leaving a clear two-phase system with a brown solid precipitate (MnO₂).

  • Filtration: Filter the entire mixture through a pad of celite to remove the manganese dioxide solids. Wash the filter cake with additional dichloromethane.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 3 vol).

  • Product Extraction: Combine the organic layers and discard them (they contain unreacted starting material and byproducts). Rationale: The product, being a carboxylic acid, is deprotonated under the basic reaction conditions and resides in the aqueous layer as its potassium salt.

  • Precipitation: Transfer the aqueous layer to a clean reactor and cool to 10°C. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of approximately 1. The product will precipitate as a white or off-white solid.

  • Isolation and Drying: Cool the slurry to 0-5°C and stir for 1 hour to maximize crystallization. Collect the solid product by filtration. Wash the filter cake with cold deionized water (2 x 2 vol) to remove inorganic salts. Dry the product under vacuum at 50°C to a constant weight.

Process Optimization and Scale-Up Considerations

  • Heat Management: The oxidation is exothermic. A jacketed reactor with efficient cooling is mandatory. The rate of addition of KMnO₄ is the primary tool for controlling the temperature.

  • Agitation: High-shear mixing is crucial to ensure efficient mass transfer between the organic and aqueous phases, maximizing the effectiveness of the phase-transfer catalyst.

  • Waste Disposal: The primary waste stream is the filtered MnO₂ cake. This must be handled and disposed of in accordance with local environmental regulations. The acidic aqueous filtrate will also require neutralization before disposal.

  • Solvent Selection: While dichloromethane is effective, alternative solvents with higher boiling points and better environmental profiles, such as toluene or chlorobenzene, can be evaluated. This may require adjusting reaction temperature and time.

  • Continuous Flow Processing: For very large scales, converting this process to a continuous flow system could offer superior heat and mass transfer, improved safety, and consistent product quality.

Safety and Hazard Management

  • Potassium Permanganate: A strong oxidizing agent. It should not be allowed to come into contact with combustible organic materials.[16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood or a closed-system reactor.

  • Acid/Base Handling: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care and appropriate PPE. The acidification step should be performed slowly to control gas evolution and exotherms.

  • Exotherm Control: The potential for a thermal runaway, although mitigated by slow addition, must be respected. Ensure reliable temperature monitoring and an emergency cooling plan are in place.

References

  • ChemicalBook. (2023, December 15).
  • Anjanee Chemical Industries. (n.d.). Specifications, Uses, SDS of Selenium Dioxide Manufacturers.
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  • RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12.
  • Santa Cruz Biotechnology. (n.d.).
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. SYNTHESIS, 44, 283–289.
  • Nexchem Ltd. (2023, June 21).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, including the widely used cholesterol-lowering drug, atorvastatin.[1] Achieving a high yield and purity of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during its synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Grignard-based Synthesis

Q: I am attempting to synthesize this compound via a Grignard reaction using 4-fluorophenylmagnesium bromide and diethyl oxalate, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity and sensitivity. Here’s a breakdown of potential causes and solutions:

Potential Cause 1: Moisture in the Reaction Setup Grignard reagents are extremely strong bases and will react readily with any protic source, especially water. This consumes the Grignard reagent, reducing the amount available to react with your electrophile (diethyl oxalate).

  • Solution:

    • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices but must be thoroughly dried.[2]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[3]

Potential Cause 2: Impurities on Magnesium Turnings The surface of magnesium metal can have a layer of magnesium oxide, which can hinder the initiation of the Grignard reagent formation.

  • Solution:

    • Activation of Magnesium: Briefly crush the magnesium turnings in a mortar and pestle or activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the 4-fluorobromobenzene.

Potential Cause 3: Side Reactions A common side reaction is the formation of 4,4'-difluorobiphenyl, which occurs when the Grignard reagent reacts with unreacted 4-fluorobromobenzene.

  • Solution:

    • Slow Addition of Alkyl Halide: Add the solution of 4-fluorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the coupling side reaction.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. For the reaction with diethyl oxalate, it is often beneficial to perform the addition at a low temperature (e.g., 0°C or below) to control the exothermicity and reduce side reactions.

Experimental Protocol: Grignard Synthesis of this compound

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube (or inert gas inlet), and a magnetic stirrer.

  • Grignard Formation: Place activated magnesium turnings in the flask. Add a small portion of a solution of 4-fluorobromobenzene in anhydrous diethyl ether. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a small iodine crystal. Once initiated, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of diethyl oxalate in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly pouring it onto a mixture of crushed ice and a dilute acid (e.g., 2M sulfuric acid).

  • Extraction and Hydrolysis: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. To hydrolyze the ester, stir the ether solution with an aqueous solution of a strong base (e.g., NaOH).

  • Isolation: Acidify the aqueous layer with cold, concentrated HCl to a pH of approximately 1.5.[3] The product, this compound, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Issue 2: Incomplete Oxidation of 4-Fluorotoluene

Q: I am using potassium permanganate (KMnO₄) to oxidize 4-fluorotoluene to this compound, but the reaction is sluggish and gives a mixture of products, including 4-fluorobenzoic acid. How can I drive the reaction to completion and improve selectivity?

A: The oxidation of a methyl group to a carboxylic acid is a standard transformation, but achieving the α-keto acid can be challenging due to over-oxidation.

Potential Cause 1: Insufficient Oxidant or Reaction Time The oxidation proceeds in stages, and if the conditions are not optimal, the reaction may stop at the benzoic acid stage or remain incomplete.

  • Solution:

    • Stoichiometry of Oxidant: Ensure you are using a sufficient molar excess of KMnO₄. A 2:1 or even 3:1 molar ratio of KMnO₄ to 4-fluorotoluene may be necessary.

    • Phase Transfer Catalyst: The reaction between the aqueous KMnO₄ and the organic 4-fluorotoluene can be slow due to phase separation. The use of a phase transfer catalyst, such as a quaternary ammonium salt, can significantly accelerate the reaction rate.

    • Extended Reaction Time and Temperature: These reactions often require prolonged heating under reflux. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Potential Cause 2: Over-oxidation The desired α-keto acid can be susceptible to further oxidation under harsh conditions, leading to the formation of 4-fluorobenzoic acid.

  • Solution:

    • Temperature Control: While heating is necessary, excessive temperatures can promote over-oxidation. Maintain a controlled reflux.

    • Alternative Oxidants: Consider using milder or more selective oxidizing agents. For instance, selenium dioxide (SeO₂) is known for oxidizing benzylic methyl groups to aldehydes, which can then be further oxidized to the α-keto acid under controlled conditions.

ParameterRecommendation for KMnO₄ OxidationRationale
Molar Ratio (KMnO₄:Substrate) 2:1 to 3:1Ensures complete oxidation of the methyl group.
Solvent System Biphasic (e.g., water/dichloromethane) with a phase transfer catalystImproves the reaction rate between the aqueous oxidant and organic substrate.
Temperature Controlled reflux (e.g., 80-100°C)Provides sufficient energy for the reaction without promoting excessive over-oxidation.
Reaction Time 6-24 hours (monitor by TLC/GC)Allows the reaction to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system is typically a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is less soluble when cold). For this compound, water or a mixture of an organic solvent like ethyl acetate and a non-polar solvent like hexanes can be effective.[3] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly, inducing the formation of pure crystals.

Q2: How can I effectively monitor the progress of the synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction's progress.[3] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your starting material, intermediate(s), and the final product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the reaction is proceeding. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Are there any specific safety precautions I should take when working with Grignard reagents?

A3: Yes, Grignard reagents are highly reactive and require careful handling.

  • Anhydrous Conditions: As mentioned, they react violently with water. Ensure your entire setup is free of moisture.

  • Flammable Solvents: The typical solvents, diethyl ether and THF, are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reactions can be highly exothermic. Use an ice bath to control the temperature, especially during the initial stages and when quenching the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Diagrams

Grignard Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flame-dried Glassware & Anhydrous Solvent Mg Magnesium Turnings Start->Mg GrignardFormation Formation of 4-Fluorophenyl-magnesium Bromide Mg->GrignardFormation AlkylHalide 4-Fluorobromobenzene in Ether AlkylHalide->GrignardFormation Dropwise addition ReactionWithOxalate Reaction with Diethyl Oxalate GrignardFormation->ReactionWithOxalate Quench Acidic Work-up ReactionWithOxalate->Quench Hydrolysis Base Hydrolysis Quench->Hydrolysis Purification Recrystallization Hydrolysis->Purification End Pure this compound Purification->End

Caption: Workflow for the Grignard synthesis of this compound.

References

  • Supporting Information for [Specific Article - Please insert title and source if available].
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • PubChem. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.
  • PrepChem. (n.d.). Synthesis of [2-(4-aminophenylthio)-4-fluorophenyl]acetic acid.
  • Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
  • ChemScene. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)
  • National Institutes of Health. (n.d.). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-(2-(4-(bis(4-fluorophenyl)methyl)-piperazin-1-yl)ethoxy)
  • Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

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common side reactions in the synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and purity of your synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic routes, each with its own set of potential side reactions that can impact yield and purity. This guide will explore the most common synthetic methodologies and provide practical, experience-driven solutions to the challenges you may face in the laboratory.

Section 1: Friedel-Crafts Acylation Route

A common approach to synthesize precursors for this compound involves the Friedel-Crafts acylation of fluorobenzene. This electrophilic aromatic substitution reaction, however, is not without its complexities.

Troubleshooting Guide & FAQs

Question 1: My Friedel-Crafts acylation of fluorobenzene is giving me a mixture of products, resulting in a low yield of the desired para-substituted product. What is happening and how can I improve the regioselectivity?

Answer:

This is a classic challenge in Friedel-Crafts acylation. The fluorine atom in fluorobenzene is an ortho-, para-directing group, meaning it activates the aromatic ring for electrophilic attack at these positions. While the para-product is generally favored due to steric hindrance at the ortho position, reaction conditions can significantly influence the product ratio.

Causality:

  • Steric Hindrance: The acylium ion, the electrophile in this reaction, is bulky. It experiences more steric repulsion at the ortho position, which is adjacent to the fluorine atom, than at the more accessible para position.[1]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho-isomer, leading to a decrease in selectivity.

  • Catalyst Choice and Amount: The type and concentration of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can affect the electrophilicity of the acylium ion and the overall reaction kinetics, thereby influencing the ortho/para ratio.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can enhance the kinetic preference for the sterically less hindered para-product.

  • Catalyst Screening: Experiment with different Lewis acid catalysts. For instance, milder catalysts might offer better selectivity. Some studies have shown that rare earth triflates can be effective catalysts for this transformation.[2]

  • Solvent Effects: The choice of solvent can influence the solubility of the intermediates and the overall reaction pathway. Non-polar solvents are typically used, but exploring different options may be beneficial.

Question 2: I am observing what appears to be a di-acylated product in my reaction mixture. How can I prevent this side reaction?

Answer:

The formation of di-acylated products, though less common, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

Causality:

The first acyl group introduced onto the fluorobenzene ring is deactivating, making a second acylation reaction less favorable.[1] However, under forcing conditions (e.g., high temperature, excess acylating agent, or highly active catalyst), di-acylation can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of fluorobenzene relative to the acylating agent to minimize the chance of di-acylation.

  • Reaction Time and Temperature: Monitor the reaction progress carefully and avoid prolonged reaction times or excessive temperatures once the mono-acylated product is formed.

  • Order of Addition: Adding the acylating agent slowly to the mixture of fluorobenzene and catalyst can help maintain a low concentration of the electrophile and disfavor di-acylation.

Logical Relationship: Friedel-Crafts Acylation of Fluorobenzene

Fluorobenzene Fluorobenzene AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) ParaProduct Desired Product: 4-Fluoroacetophenone AcylatingAgent->ParaProduct Major Pathway (Sterically Favored) OrthoProduct Side Product: 2-Fluoroacetophenone AcylatingAgent->OrthoProduct Minor Pathway (Sterically Hindered) LewisAcid Lewis Acid Catalyst (e.g., AlCl3) DiacylatedProduct Side Product: Diacylated Fluorobenzene ParaProduct->DiacylatedProduct

Caption: Key pathways in the Friedel-Crafts acylation of fluorobenzene.

Section 2: Oxidation of 4'-Fluoroacetophenone

Once 4'-fluoroacetophenone is synthesized, the next step is often the oxidation of the methyl group to a carboxylic acid to form the desired α-keto acid. This oxidation can be a source of several side reactions.

Troubleshooting Guide & FAQs

Question 3: I am attempting to oxidize 4'-fluoroacetophenone with potassium permanganate (KMnO₄), but I am getting 4-fluorobenzoic acid as the major product instead of the desired α-keto acid. Why is this happening?

Answer:

This is a common issue of over-oxidation. Potassium permanganate is a very strong oxidizing agent and can cleave the bond between the carbonyl carbon and the methyl group under harsh conditions, leading to the formation of the corresponding benzoic acid.[3]

Causality:

Under forcing conditions such as high temperatures or prolonged reaction times, the initially formed α-keto acid can undergo further oxidation and decarboxylation to yield the more stable 4-fluorobenzoic acid. The stoichiometry of the reaction is crucial; it has been observed that one mole of permanganate consumes one mole of acetophenone to produce benzoic acid.[1]

Troubleshooting Steps:

  • Milder Oxidizing Agents: Consider using a more selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of the α-methylene group of a ketone to a 1,2-dicarbonyl compound.[4]

  • Reaction Conditions Control: If using KMnO₄, carefully control the reaction temperature, pH, and reaction time. Milder conditions (e.g., lower temperature, buffered solution) may favor the formation of the α-keto acid.

  • Phase Transfer Catalysis: The use of phase transfer catalysts in permanganate oxidations can sometimes improve selectivity and allow for milder reaction conditions.

Question 4: I am using selenium dioxide (SeO₂) for the oxidation, but I am still getting a mixture of products. How can I improve the selectivity?

Answer:

While SeO₂ is more selective than KMnO₄ for this transformation, side reactions can still occur. The mechanism of SeO₂ oxidation proceeds through the enol tautomer of the ketone.[5] For unsymmetrical ketones, the regioselectivity of the oxidation depends on the relative stability and formation rates of the possible enol intermediates.

Causality:

For 4'-fluoroacetophenone, enolization can only occur at the methyl group, which simplifies the reaction. However, side reactions can still arise from:

  • Over-oxidation: Although less common than with KMnO₄, prolonged reaction times or high temperatures can lead to further oxidation and degradation of the desired product.

  • Formation of Selenium Byproducts: The reaction produces elemental selenium and other selenium-containing byproducts that need to be effectively removed during workup.

Troubleshooting Steps:

  • Solvent Choice: The reaction is often carried out in solvents like dioxane or acetic acid. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: Maintain a consistent and optimized reaction temperature to favor the desired oxidation pathway.

  • Workup Procedure: Develop a robust workup procedure to remove selenium byproducts. This may involve filtration and washing with appropriate solvents.

Oxidizing AgentTarget TransformationCommon Side ProductsMitigation Strategies
Potassium Permanganate (KMnO₄) -COCH₃ to -COCOOH4-Fluorobenzoic acid (over-oxidation)Use milder conditions, control stoichiometry, consider alternative oxidants.
Selenium Dioxide (SeO₂) -COCH₃ to -COCOOHMinor over-oxidation products, selenium byproductsOptimize reaction time and temperature, use effective purification methods.

Experimental Protocol: Selenium Dioxide Oxidation of 4'-Fluoroacetophenone

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-fluoroacetophenone in a suitable solvent (e.g., aqueous dioxane).

  • Add a stoichiometric amount of selenium dioxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated black selenium.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Hydrolysis of Dichloro-Intermediates

Another synthetic strategy involves the hydrolysis of a 2,2-dichloro-1-(4-fluorophenyl)ethan-1-one intermediate. This approach avoids the direct oxidation of the methyl group.

Troubleshooting Guide & FAQs

Question 5: My hydrolysis of 2,2-dichloro-1-(4-fluorophenyl)ethan-1-one is incomplete, and I am isolating starting material along with my product. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent issue in this type of reaction and is often related to the reaction conditions and the stability of the intermediate hemiacetals.

Causality:

The hydrolysis of gem-dichloro compounds proceeds through a stepwise mechanism. The reaction can be reversible, and the stability of the intermediates can affect the overall conversion. The pH of the reaction medium plays a critical role.

Troubleshooting Steps:

  • pH Control: The hydrolysis can be performed under acidic or basic conditions.[6] Experiment with different pH ranges to find the optimal conditions for your specific substrate.

  • Temperature and Reaction Time: Increasing the reaction temperature and/or extending the reaction time can help drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Solvent System: The use of co-solvents can improve the solubility of the starting material and facilitate the hydrolysis process.

Question 6: I am observing the formation of byproducts other than the starting material. What could they be?

Answer:

Under certain conditions, especially with prolonged heating or in the presence of strong acids or bases, side reactions such as decomposition or rearrangement of the product can occur.

Causality:

The α-keto acid product can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 4-fluorobenzaldehyde.

Troubleshooting Steps:

  • Mild Reaction Conditions: Employ the mildest possible conditions (temperature, pH) that still allow for complete hydrolysis.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation of the product.

  • Prompt Workup: Once the reaction is complete, proceed with the workup and purification without delay to minimize the potential for product degradation.

Reaction Pathway: Hydrolysis of Dichloro-Intermediate

DichloroIntermediate 2,2-dichloro-1-(4-fluorophenyl)ethan-1-one Hydrolysis Hydrolysis (H₂O, Acid or Base) DichloroIntermediate->Hydrolysis DesiredProduct This compound Hydrolysis->DesiredProduct Complete Reaction IncompleteHydrolysis Incomplete Hydrolysis (Starting Material) Hydrolysis->IncompleteHydrolysis Insufficient Time/Temp Decarboxylation Side Product: 4-Fluorobenzaldehyde DesiredProduct->Decarboxylation Harsh Conditions

Caption: Hydrolysis pathway and potential side reactions.

References

  • Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.
  • NBU-IR. (n.d.). OXIDATION REACTION Of SELENIUM DIOXIDE ON LUPANONE.
  • eGyanKosh. (n.d.). OXIDATIONS.
  • iMedPub. (n.d.). Pelagia Research Library.
  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • BYU ScholarsArchive. (2010). The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Ketones and Aryl Acetates and Their Applications to Total Synthesis.
  • Google Patents. (n.d.). CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid.
  • iMedPub. (n.d.). Paramagnetic oxidation of 4-amino Acetophenone.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (2025). Sustainable Oxidations under Phase-Transfer Catalysis Conditions.
  • ResearchGate. (n.d.). Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • ResearchGate. (2025). The Beneficial Effect of Manganese Dioxide on the Oxidation of Organic Compounds by Potassium Permanganate.
  • SlidePlayer. (2018). HYDROLYSIS REACTIONS.
  • ResearchGate. (n.d.). Aerobic oxidation of aryl arenes to ketones.
  • PubChem. (n.d.). 4'-Fluoroacetophenone.
  • ResearchGate. (2025). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study.
  • Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
  • ResearchGate. (2025). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.

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Technical Support Center: Purification of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5). This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this valuable synthetic intermediate. As an α-keto acid, this compound presents unique stability and handling considerations that can impact purity and yield. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound, explaining the underlying chemical principles for each troubleshooting step.

Characterizing the Problem: Impurities and Degradation

Q1: My final product has a persistent yellow or brown tint, even after initial purification. What causes this discoloration?

A1: Discoloration is a common indicator of degradation or residual impurities. For α-keto acids like this compound, there are two primary culprits:

  • Degradation Products: The α-keto acid moiety is susceptible to oxidative stress and decarboxylation, especially when exposed to heat or certain metal contaminants. This can lead to the formation of colored byproducts.

  • Residual Synthetic Reagents: If the synthesis involves strong oxidizing agents, trace amounts remaining in the crude product can cause slow decomposition over time.[1]

Pro-Tip: Store the purified solid in a cool, dark environment, preferably under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.[2][3]

Q2: What are the most probable impurities I should expect from a typical synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route. A common method is the oxidation of 4'-fluoroacetophenone. Potential impurities include:

  • Unreacted Starting Material: Residual 4'-fluoroacetophenone.

  • Over-oxidation/Decarboxylation Product: 4-fluorobenzoic acid, which can form if the reaction conditions are too harsh.

  • Side-Reaction Products: Impurities arising from side reactions specific to the chosen oxidant and conditions.[4]

  • Residual Solvents: Solvents used during the reaction or initial workup.

Recrystallization Challenges

Recrystallization is often the most effective technique for purifying this compound on a larger scale. However, its polar nature and functional groups can lead to complications.

Q3: I've dissolved my crude product in a hot solvent, but it's "oiling out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is typically because the solution is too concentrated or the cooling process is too rapid. For this compound, the high polarity can also contribute.

Solutions:

  • Add More Solvent: The most common cause is excessive supersaturation. Re-heat the solution until the oil fully redissolves, then add a small amount (10-20% more) of the hot solvent before allowing it to cool again, very slowly.[5]

  • Reduce Cooling Rate: Ensure the solution cools to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help. Slow cooling is critical for forming pure, well-defined crystals.[6]

  • Change Solvent System: If the problem persists, the compound's melting point (92-96 °C) may be too close to or below the solvent's boiling point. Consider using a lower-boiling point solvent or switching to a two-solvent system. For instance, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "bad" solvent (like water) dropwise at the boiling point until the solution becomes faintly cloudy. Then, allow it to cool slowly.[7][8]

Q4: My compound won't crystallize at all, even after cooling in an ice bath for an extended period. What steps can I take to induce crystallization?

A4: Failure to crystallize is usually a nucleation problem. The solution is supersaturated, but the initial crystal formation has not been triggered.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.[9]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If you suspect too much solvent was added, you can carefully evaporate a portion of it and attempt to cool the more concentrated solution again.

Chromatographic Purification Issues

For small-scale purification or removal of closely related impurities, column chromatography is the method of choice. However, the carboxylic acid functionality poses a significant challenge on standard silica gel.

Q5: When I run a silica gel column, my compound streaks badly (tails), leading to poor separation and mixed fractions. Why does this happen?

A5: This is a classic problem when purifying acidic compounds on silica gel. Silica gel has a slightly acidic surface (due to Si-OH groups) that can strongly and non-specifically bind to polar functional groups, especially carboxylic acids, through hydrogen bonding. This causes the compound to "stick" to the stationary phase and elute slowly and broadly, a phenomenon known as tailing.

The Solution: Eluent Modification

  • Add a small amount (0.5% to 1%) of a weak acid, such as acetic acid or formic acid , to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The added acid protonates the silica surface and saturates the basic sites, minimizing the strong interaction with your compound. This results in sharper peaks and significantly improved separation.[10]

Q6: My compound seems to be decomposing on the silica gel column. Is this possible?

A6: Yes, this is a valid concern. The acidic nature of silica gel can catalyze degradation reactions, particularly for sensitive molecules like α-keto acids.[11] Prolonged exposure on the column can potentially lead to decarboxylation.

Mitigation Strategies:

  • Run the Column Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance to ensure a smooth and rapid process.

  • Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina has its own activity profile and may require re-optimization of the solvent system.

  • Reversed-Phase Chromatography: For highly polar or sensitive compounds, reversed-phase (C18) HPLC or flash chromatography is an excellent alternative. The stationary phase is non-polar, and the separation mechanism is different, often preventing on-column degradation.[12]

Section 2: Standardized Purification Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Recrystallization of this compound

This protocol covers both single-solvent and two-solvent methods.

1. Solvent Selection:

  • Use solubility tests with small amounts of crude material to identify a suitable solvent or solvent pair.[8] Good single solvents should dissolve the compound when hot but poorly when cold. Common systems are provided in the table below.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips.

  • Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[7]

3. (Optional) Hot Filtration:

  • If insoluble impurities or colored tars are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes impurities that do not dissolve.[8]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Allow the crystals to dry under vacuum and then in a desiccator or vacuum oven.

Protocol 2: Flash Column Chromatography

1. TLC Method Development:

  • Develop a solvent system using thin-layer chromatography (TLC) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Crucially, add 0.5% acetic acid to the TLC solvent system to check for and mitigate tailing.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pour the slurry into the column and use pressure to pack the bed firmly and evenly, ensuring there are no air bubbles or cracks.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM or acetone.

  • Recommended: For better resolution, perform "dry loading." Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting with the starting solvent system, applying steady air pressure.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound off the column.

5. Product Recovery:

  • Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

Section 3: Data & Visualization

Table 1: Recommended Solvent Systems
Purification MethodSolvents / SystemRationale & Comments
Recrystallization TolueneGood for forming high-quality crystals, but high boiling point may risk oiling out.
WaterThe compound is sparingly soluble in cold water but more soluble in hot water. Good for polar impurities.
Ethanol/WaterA robust two-solvent system. Dissolve in hot ethanol, add hot water dropwise to induce turbidity.[5]
Ethyl Acetate/HexaneAnother effective two-solvent system for less polar impurities.
Chromatography (TLC & Column) Hexane / Ethyl Acetate + 0.5% Acetic AcidA standard system. Start with 7:3 and increase polarity of Ethyl Acetate as needed.
Dichloromethane / Methanol + 0.5% Acetic AcidA more polar system for faster elution if the compound is strongly retained. Start with 98:2.
Diagrams and Workflows

The following diagrams illustrate the decision-making process and experimental workflows for purification.

Purification_Decision_Tree Start Crude this compound Assess Assess Scale & Purity (TLC) Start->Assess Recryst Recrystallization Assess->Recryst >5g Scale OR High Purity (>90%) Chrom Flash Column Chromatography Assess->Chrom <5g Scale OR Low Purity (<90%) OR Close Impurities Success Pure Product >98% Recryst->Success Reassess Re-assess Purity Recryst->Reassess Purity still low Chrom->Success Reassess->Chrom Try Chromatography

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A 1. Dissolve Crude in Min. Hot Solvent B 2. Hot Gravity Filter (if solids present) A->B C 3. Cool Slowly to Room Temp. B->C D 4. Cool in Ice-Water Bath C->D E 5. Vacuum Filter Crystals D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Product F->G

Caption: Step-by-step workflow for the recrystallization protocol.

References

  • BenchChem. (n.d.). Minimizing degradation of alpha-Ketoisocaproic acid during extraction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Supporting Information. (n.d.). General Information.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry LibreTexts.
  • AA Blocks. (n.d.). This compound.
  • Exp. No. 2 Crystallization & recrystallization. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (n.d.). 5 questions with answers in KETO ACIDS | Science topic.
  • National Center for Biotechnology Information. (2024). Chromatography. In StatPearls.
  • Wang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • recrystallization-2.doc.pdf. (n.d.).
  • PubMed. (2013). The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography.

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Technical Support Center: Optimizing Amidation of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 2-(4-fluorophenyl)-2-oxoacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific α-keto acid amidation. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction conditions and achieve high-yield, high-purity α-ketoamide products.

Section 1: Troubleshooting Low or No Product Yield

Low product yield is the most frequently encountered issue. The cause often lies in one of three areas: inefficient activation of the carboxylic acid, competing side reactions, or issues with the amine nucleophile.

Q1: My reaction yield is very low. How do I know if the carboxylic acid activation is the problem?

Answer: Inefficient activation of the α-keto acid is a primary culprit for poor yields. The most common method involves using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[1][2] If this intermediate does not form efficiently or is consumed by side reactions before reacting with your amine, the overall yield will suffer.

Troubleshooting Steps & Causality:

  • Confirm Reagent Quality: Ensure your coupling agents (EDC, DCC) and additives are not hydrolyzed from improper storage. Carbodiimides are moisture-sensitive. Using a freshly opened bottle or material from a desiccator is advisable.

  • Optimize Stoichiometry: Start with 1.1 to 1.5 equivalents of the coupling agent relative to the carboxylic acid. Using a slight excess ensures complete activation.

  • Incorporate Additives: The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, which is a common cause of low yields.[1][3] To prevent this, include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine while suppressing the N-acylurea rearrangement.[4][5] A catalytic amount (10 mol%) of HOBt can be effective, though using it stoichiometrically (1.1 eq) is common practice for difficult couplings.[4]

  • Consider a Stronger Coupling Agent: If standard carbodiimide methods fail, especially with unreactive amines, consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents.[6] HATU, for instance, reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which is particularly effective for challenging amide bond formations.

Experimental Protocol: Standard EDC/HOBt Coupling

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-30 minutes. This is the "activation" period.

  • Add your amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq) to liberate the free amine.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

Q2: I see a major byproduct in my analysis that isn't starting material. What could it be?

Answer: The two most likely side products in this reaction are the N-acylurea and a product resulting from decarboxylation.

  • N-acylurea Formation: As mentioned, this arises from the intramolecular rearrangement of the O-acylisourea intermediate.[1] This pathway is competitive with the desired amine attack. It is favored in polar protic solvents and by longer reaction times before the amine is introduced. Using additives like HOBt is the primary method to mitigate this.[4]

  • Decarboxylation: α-keto acids can undergo decarboxylation, especially under certain oxidative conditions or elevated temperatures, to form an aldehyde.[8][9] While standard amidation conditions are typically mild, the lability of the α-keto acid should be considered.

Troubleshooting Steps & Causality:

  • Minimize Activation Time: Add the amine shortly after the coupling agent (e.g., after 15 minutes of pre-activation at 0 °C). Do not let the activated acid sit for an extended period before adding the nucleophile.

  • Solvent Choice: Use anhydrous aprotic solvents like DCM, THF, or DMF. Solvents with low dielectric constants, such as DCM or chloroform, can minimize the rearrangement to the N-acylurea.[1]

  • Control Temperature: Run the reaction at 0 °C to room temperature. Avoid excessive heating unless absolutely necessary for a particularly unreactive amine, as this can promote both rearrangement and decarboxylation.

Diagram: Carbodiimide Activation Pathway and Side Reaction

This diagram illustrates the central role of the O-acylisourea intermediate and the competing pathways leading to the desired amide product versus the undesired N-acylurea byproduct.

G cluster_main Carbodiimide (EDC) Activation cluster_desired Desired Pathway Acid R-COOH (α-Keto Acid) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Amide Amide Product O_Acyl->Amide + Amine N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement Amine R'-NH2 (Amine) Urea Urea Byproduct

Caption: Carbodiimide activation and competing reaction pathways.

Q3: My amine is sterically hindered or electron-deficient, and the reaction is not working. What should I do?

Answer: The nucleophilicity of the amine is critical. Sterically hindered amines (e.g., di-substituted anilines, secondary amines with bulky groups) and electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly.[4]

Troubleshooting Steps & Causality:

  • Use a More Potent Coupling Reagent: This is the most effective solution. Reagents like HATU or PyBOP are specifically designed for difficult couplings and can overcome the low reactivity of the amine.[6]

  • Increase Reaction Time and/or Temperature: For moderately unreactive amines, extending the reaction time to 24-48 hours or gently heating the mixture (e.g., to 40-50 °C) may be sufficient to drive the reaction to completion. Monitor carefully for byproduct formation.

  • Add DMAP as a Catalyst: For hindered but non-basic amines, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a highly effective acyl transfer catalyst by forming a more reactive acylpyridinium intermediate.[4] Caution: Avoid using DMAP with sensitive chiral substrates as it can increase the risk of racemization. (Note: The starting material in this topic is achiral).

Section 2: Troubleshooting Product Purification

Even with a successful reaction, isolating the pure α-ketoamide can be challenging due to the nature of the reagents and byproducts.

Q1: How do I effectively remove the urea byproduct after using a carbodiimide?

Answer: The choice of carbodiimide directly impacts the ease of purification.

  • If you used DCC: The byproduct, Dicyclohexylurea (DCU), is poorly soluble in most organic solvents. The primary removal method is filtration. However, the product can sometimes co-precipitate with the DCU, reducing the isolated yield. To resolve this, dissolve the crude mixture in a solvent where the product is highly soluble but DCU is not (e.g., DCM), and filter. Sometimes, multiple filtrations or trituration may be necessary.

  • If you used EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. This is a significant advantage of EDC.[4] It can be easily removed during an aqueous workup.

Experimental Protocol: Standard Aqueous Workup (for EDC)

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% HCl solution or 5% citric acid) to remove any unreacted amine, DIPEA, and the EDU byproduct.

  • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

  • Wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can then be purified further by column chromatography or recrystallization.

Diagram: General Amidation Workflow

This flowchart provides a high-level overview of the entire experimental process, from setup to final product.

G start Start reagents 1. Combine Acid, Additive(s), and Anhydrous Solvent start->reagents activate 2. Cool to 0°C & Add Coupling Reagent (EDC) reagents->activate pre_activate Stir for 15-30 min (Activation Step) activate->pre_activate add_amine 3. Add Amine (+ Base if needed) pre_activate->add_amine react 4. Warm to RT Stir 4-24h add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Step-by-step experimental workflow for α-keto amidation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best solvents for this amidation reaction?

A: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) is an excellent first choice due to its low boiling point and ability to minimize some side reactions.[1] Dimethylformamide (DMF) is also widely used, especially if starting materials have poor solubility in DCM. Ensure your DMF is anhydrous, as water will hydrolyze the coupling agents and activated intermediates.

Q2: My α-ketoamide product seems unstable during column chromatography on silica gel. Why?

A: The α-ketoamide moiety contains two electrophilic carbonyl groups.[10] While generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation or hydration of the keto group. If you suspect instability, you can neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N), or switch to a less acidic stationary phase like alumina.

Q3: Can I use thionyl chloride (SOCl₂) to make the acid chloride first?

A: Yes, converting the carboxylic acid to an acid chloride with SOCl₂ or oxalyl chloride is a classic method for amidation.[7][11] This intermediate is highly reactive. However, the high reactivity and harsh conditions (often requiring heat) can lead to more side reactions, including decarboxylation of the sensitive α-keto acid. This method is often considered a "brute-force" approach when modern coupling agents fail.[12]

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

ReagentProsConsTypical Additive(s)Byproduct Removal
EDC Water-soluble byproduct; mild conditions.Moisture sensitive; can form N-acylurea.HOBt, OxymaPureAqueous wash.[4]
DCC Inexpensive; effective.Byproduct (DCU) has low solubility; potent allergen.HOBt, HOSuFiltration.[6]
HATU Very high efficiency; fast reactions; good for hindered amines.Expensive; can cause racemization in sensitive substrates.DIPEA (as base)Aqueous wash.[6]
PyBOP High efficiency; non-toxic byproduct (vs. BOP).Expensive; phosphonium-based byproducts can be tricky to remove.DIPEA (as base)Aqueous wash/chromatography.[6]

Table 2: Quick Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No reaction; only starting materials remain.Inactive (hydrolyzed) coupling agent; amine is protonated (salt form).Use fresh coupling agent; add a non-nucleophilic base (DIPEA) if using an amine salt.[7]
Low yield with a major apolar byproduct.N-acylurea formation from intermediate rearrangement.Add HOBt or OxymaPure to the reaction; minimize activation time before adding the amine.[1][4]
Reaction stalls with unreactive/hindered amine.Poor nucleophilicity of the amine.Switch to a stronger coupling agent (e.g., HATU); increase temperature; add catalytic DMAP.[4][6]
Low isolated yield after workup/purification.Product co-precipitated with DCU (if using DCC); product degradation on silica.Use EDC to avoid DCU; triturate crude product; use neutralized silica gel for chromatography.

References

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.
  • Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry.
  • Kataoka, O., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry.
  • Wikipedia. (n.d.). Carbodiimide.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (2021). Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction.
  • Nefzi, A., et al. (2000). α-Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres for Protease Inhibitor Screening on Solid Support. ACS Combinatorial Science.
  • Shabani, S., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters.
  • Shah, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Du, Y., et al. (2011). Direct Amidation of Aldoses and Decarboxylative Amidation of α-Keto Acids: An Efficient Conjugation Method for Unprotected Carbohydrate Molecules. The Journal of Organic Chemistry.
  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • Bohrium. (1995). mechanism-of-amide-formation-by-carbodiimide-for-bioconjugation-in-aqueous-media.
  • Fujioka, S., et al. (2019). Mechanistic Insight into the TBHP-Mediated Decarboxylative Condensation of α-Ketoacids: Reaction Development and Application to Oligopeptide Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2023). Visible-light-mediated decarboxylation/oxidative amidation of α-keto acids.
  • Aboul Wafa, O. M., et al. (2018). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. American Journal of Organic Chemistry.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.

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Technical Support Center: Crystallization of 2-(4-Fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(4-fluorophenyl)-2-oxoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Understanding Your Compound

Before troubleshooting, it's crucial to understand the fundamental properties of this compound.

Q1: What are the key physical properties of this compound relevant to its crystallization?

Understanding the compound's characteristics is the first step in designing a successful crystallization protocol. This compound is a solid at room temperature, appearing as a white to light yellow powder or crystal. Its structure, featuring a carboxylic acid and a ketone, makes it a polar molecule capable of hydrogen bonding.[1]

PropertyValueSource
Molecular Formula C₈H₅FO₃[1][2]
Molecular Weight 168.12 g/mol [1][2]
Appearance White to Light yellow powder/crystal
Melting Point 92.0 to 96.0 °C
Storage Room temperature, sealed in dry conditions

The relatively low melting point is a critical parameter. It suggests a risk of the compound "oiling out"—coming out of solution as a liquid instead of a solid—if the solution is still too warm during the initial stages of precipitation.[3][4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound.

Issue 1: No Crystals Are Forming

Q2: I've cooled my solution, but no crystals have appeared. What is the most common reason for this, and what should I do?

The most frequent cause of crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[3][4] The compound remains fully dissolved even at low temperatures.

Initial Diagnostic Steps:

  • Check for Supersaturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A solid residue on the rod indicates that the solution contains your compound, but it may not be concentrated enough.[3][5]

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the solution to cool again slowly.[3][5]

Q3: I've reduced the solvent volume, but crystallization still won't start. What techniques can I use to induce nucleation?

If the solution is supersaturated but reluctant to crystallize, it's because the initial energy barrier for crystal nucleation has not been overcome.[6] You can actively induce this process through several methods:

  • Scratching Method: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth to begin.[5][7]

  • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the supersaturated solution. This provides a perfect template for further crystal growth.[5][7]

  • Lower Temperature Cooling: If room temperature and standard ice baths are ineffective, using a lower-temperature bath, such as a salt-ice bath (-10 °C) or a dry ice/acetone bath, can further decrease solubility and promote nucleation.[5][7]

Issue 2: The Compound "Oils Out"

Q4: Instead of crystals, an oily liquid has separated from the solution. What causes this and how can I fix it?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[3][4] Given that the melting point of this compound is relatively low (92-96 °C), this is a common problem, especially if using a high-boiling point solvent.[8] Impurities can also suppress the melting point, exacerbating the issue.[3]

Corrective Protocol:

  • Re-dissolve the Oil: Heat the mixture until the oil fully redissolves into the solution.

  • Add More Solvent: Add a small amount of the primary ("good") solvent to decrease the saturation point slightly.[3][9] This ensures that the solution will need to cool to a lower temperature before precipitation begins.

  • Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. This gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[4][6]

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.[8]

Issue 3: Poor Crystal Quality or Low Yield

Q5: My crystallization worked, but the yield is very low. What went wrong?

A low yield is typically due to one of two reasons:

  • Using excessive solvent: As mentioned, this keeps a significant portion of your compound in the mother liquor.[3]

  • Premature filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product dissolved. Ensure the solution is thoroughly cooled before filtration.

Q6: The crystals that formed are very small, like a fine powder, or appear discolored. How can I improve the purity and crystal size?

  • For Impure/Discolored Crystals: The color indicates the presence of impurities.[11] While crystallization is a purification technique, high concentrations of impurities can become trapped in the crystal lattice.[11][12][13] If the discoloration is significant, consider a pre-purification step. An activated charcoal treatment of the hot solution can often remove colored, non-polar impurities before crystallization.

Section 3: Systematic Troubleshooting Protocols

Protocol 1: Systematic Solvent Selection

Choosing the right solvent is the most critical step. The ideal solvent should dissolve the compound when hot but not when cold.[14]

Step-by-Step Solvent Screening:

  • Initial Assessment: Based on the polar nature of this compound, start with polar solvents. The principle of "like dissolves like" is a good guide.[8][14] Solvents with similar functional groups, like alcohols or other acids, are often good starting points.[15]

  • Small-Scale Testing:

    • Place ~20 mg of your compound into a small test tube.

    • Add the chosen solvent dropwise at room temperature. If it dissolves immediately, the solvent is too good; reject it.[9]

    • If it does not dissolve, heat the test tube gently. If the compound dissolves when hot, you have a potential candidate.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[9]

  • Using a Solvent Pair: If no single solvent is ideal, use a solvent pair.[9] This involves one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two must be miscible.

    • Dissolve the compound in a minimum amount of the hot "solvent."

    • Add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point).

    • Add a drop or two of the "solvent" to make it clear again, then allow it to cool slowly.

Solvent Selection Decision Diagram

start Start: Select a Test Solvent dissolves_rt Does compound dissolve at room temperature? start->dissolves_rt heat Heat the solution dissolves_rt->heat No bad_solvent1 REJECT: Too soluble dissolves_rt->bad_solvent1 Yes dissolves_hot Does compound dissolve when hot? heat->dissolves_hot cool Cool the solution dissolves_hot->cool Yes bad_solvent2 REJECT: Insoluble dissolves_hot->bad_solvent2 No crystals_form Do crystals form upon cooling? cool->crystals_form good_solvent SUCCESS: Good Single Solvent crystals_form->good_solvent Yes try_pair Consider a Solvent Pair crystals_form->try_pair No

Caption: A decision tree for selecting a suitable crystallization solvent.

Protocol 2: General Troubleshooting Workflow

When crystallization fails, a structured approach is more effective than random attempts.

Troubleshooting Workflow Diagram

cluster_0 Troubleshooting: No Crystals cluster_1 Troubleshooting: Oiling Out cluster_2 Troubleshooting: Poor Quality start Crystallization Attempted outcome What is the result? start->outcome no_crystals No Crystals Formed outcome->no_crystals No Crystals oiled_out Compound 'Oiled Out' outcome->oiled_out Oiling poor_yield Poor Yield / Quality outcome->poor_yield Poor Quality success Successful Crystallization outcome->success Success check_sat Is solution supersaturated? no_crystals->check_sat reheat 1. Reheat to re-dissolve 2. Add more solvent oiled_out->reheat check_cooling Was cooling too fast? poor_yield->check_cooling reduce_vol 1. Reduce solvent volume 2. Re-cool slowly check_sat->reduce_vol No induce 1. Scratch flask 2. Add seed crystal 3. Use colder bath check_sat->induce Yes reduce_vol->outcome induce->outcome slow_cool Cool very slowly reheat->slow_cool slow_cool->outcome recrystallize Re-crystallize with slower cooling check_cooling->recrystallize Yes charcoal Consider charcoal treatment for colored impurities check_cooling->charcoal No (Discolored) recrystallize->outcome charcoal->outcome

Caption: A workflow for troubleshooting common crystallization problems.

Section 4: Advanced Considerations

Q7: Could polymorphism be affecting my crystallization?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[16][17] These different forms, or polymorphs, can have different solubilities and stabilities, which can certainly affect crystallization.[16][18] For example, a less stable polymorph might crystallize first, only to slowly convert to a more stable form. While a full polymorphic screen is a complex study, be aware that variations in your crystallization solvent or cooling rate could potentially yield different crystal forms.[19] If you observe inconsistent crystal habits (e.g., needles one day, plates the next) despite using the same procedure, polymorphism could be a factor.

References

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  • ResearchGate. (2025, August 7). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD.
  • ResearchGate. (2025, August 6). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones.
  • Google Patents. (n.d.). US3584005A - Crystallization of acetazolamide and product.
  • NIH. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization.

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minimizing byproduct formation in 2-(4-fluorophenyl)-2-oxoacetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid is a critical building block in the synthesis of various pharmaceutical compounds, where its fluorophenyl moiety can improve metabolic stability and bioavailability.[1] However, its synthesis and subsequent reactions can be prone to the formation of undesirable byproducts, leading to reduced yields and complex purification challenges. This guide is designed to address the common issues encountered during the handling and reaction of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with an appropriate acylating agent, such as oxalyl chloride.[2] While generally effective, this method can lead to several byproducts:

  • Ortho-substituted isomer (2-(2-fluorophenyl)-2-oxoacetic acid): The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. While the para-product is sterically favored, the formation of the ortho-isomer is a common impurity.[3]

  • Diacylated products: Although the first acyl group deactivates the aromatic ring towards further substitution, under certain conditions, diacylation can occur, leading to more complex mixtures.[3]

Another synthetic approach involves the oxidation of 4-fluoroacetophenone.[2][4] This route can also introduce byproducts if the oxidation is not selective, potentially leading to cleavage of the carbon-carbon bond and the formation of 4-fluorobenzoic acid.

Q2: Why is the para-substituted product favored in the Friedel-Crafts acylation of fluorobenzene?

The preference for para-substitution is primarily due to steric hindrance. The incoming electrophile, the acylium ion, is bulky. The ortho positions on the fluorobenzene ring are sterically hindered by the adjacent fluorine atom, making the para position more accessible for attack.[3][5] This steric effect generally leads to high para-selectivity in Friedel-Crafts acylation reactions.[5][6]

Q3: Is this compound susceptible to degradation?

Yes, as an α-keto acid, this compound is prone to decarboxylation, especially when heated.[7][8] This reaction results in the loss of carbon dioxide and the formation of 4-fluorobenzaldehyde. It is crucial to be mindful of reaction temperatures and storage conditions to minimize this degradation pathway.

Q4: What analytical methods are recommended for identifying and quantifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis:

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) An excellent method for separating and quantifying the desired product and its isomers (ortho vs. para), as well as other non-volatile impurities.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile byproducts and impurities, especially after derivatization of the carboxylic acid. It provides both retention time and mass spectral data for structural elucidation.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) A primary method for determining the purity of the final product without the need for a specific reference standard for each impurity. It can also provide structural information about the impurities present.[9]
Thin-Layer Chromatography (TLC) A quick and effective way to monitor the progress of a reaction and get a qualitative assessment of the number of components in the reaction mixture.[3][11][12][13]

Troubleshooting Guide

Issue 1: Low Yield of the Desired para-Isomer and Significant Formation of the ortho-Isomer

Underlying Cause: The selectivity of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Elevated temperatures can provide enough energy to overcome the steric barrier at the ortho position, leading to a decrease in para-selectivity. The choice of Lewis acid catalyst also plays a crucial role.[3][5]

Solutions:

  • Optimize Reaction Temperature: Maintain a lower reaction temperature. The optimal temperature should be determined empirically for your specific acylating agent and catalyst, but starting at a lower temperature (e.g., 0-5 °C) and slowly warming up can improve selectivity.[3]

  • Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to lower selectivity.[5] Consider exploring milder Lewis acids such as FeCl₃ or solid acid catalysts, which may offer improved regioselectivity.[5][14] Rare earth triflates, such as La(OTf)₃, have also been shown to provide excellent para-selectivity in solvent-free conditions.[15]

  • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents often favor the kinetically controlled product, which in this case is the desired para-isomer due to reduced steric hindrance.

Workflow for Optimizing Para-Selectivity

start Low para-selectivity temp Lower Reaction Temperature start->temp catalyst Screen Milder Lewis Acids (e.g., FeCl₃) start->catalyst solvent Use Non-Polar Solvent start->solvent analysis Analyze Isomer Ratio (HPLC, GC-MS) temp->analysis catalyst->analysis solvent->analysis end Optimized para-selectivity analysis->end

Caption: Optimizing para-selectivity in Friedel-Crafts acylation.

Issue 2: Formation of Diacylated Byproducts

Underlying Cause: Diacylation occurs when the product of the initial acylation undergoes a second Friedel-Crafts reaction. Although the first acyl group is deactivating, forcing conditions (e.g., high temperature, long reaction times, or excess acylating agent) can promote this side reaction.[3]

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent (fluorobenzene) relative to the acylating agent. Avoid a large excess of the acylating agent.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction.[3] Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.

  • Gradual Addition: Add the acylating agent or the catalyst portion-wise to maintain a low concentration of the reactive species at any given time.

Issue 3: Significant Decarboxylation of the Product

Underlying Cause: this compound, being an α-keto acid, is thermally labile and can readily lose CO₂ upon heating to form 4-fluorobenzaldehyde.[7][8] This can occur during the reaction, workup, or purification stages if excessive heat is applied.

Solutions:

  • Maintain Low Temperatures: Conduct the reaction and subsequent workup at or below room temperature whenever possible.

  • Avoid High-Temperature Purification: If distillation is used to remove solvents, employ high vacuum to keep the temperature low. For purification of the final product, avoid techniques that require high heat.

  • pH Control during Workup: While not as significant as temperature, extreme pH conditions during the aqueous workup could potentially facilitate decarboxylation. Aim for a neutral or mildly acidic pH.

Logical Flow for Preventing Decarboxylation

start Product Decarboxylation (Formation of 4-fluorobenzaldehyde) heat Excessive Heat (Reaction, Workup, Purification) start->heat solution1 Maintain Low Temperatures (≤ Room Temperature) heat->solution1 solution2 Use High Vacuum for Solvent Removal heat->solution2 solution3 Purify via Non-Thermal Methods (e.g., Recrystallization) heat->solution3 end Minimized Decarboxylation solution1->end solution2->end solution3->end

Caption: Strategies to prevent product decarboxylation.

Experimental Protocols

Protocol 1: High-Selectivity Microwave-Assisted Friedel-Crafts Acylation

This protocol is adapted from a method demonstrating high para-selectivity.[3]

Materials:

  • Fluorobenzene

  • Oxalyl chloride (or other suitable acylating agent)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on, followed by a cooling period).

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add anhydrous diethyl ether to the reaction mixture and filter to remove the solid catalyst.

  • Wash the filtrate with deionized water until the pH of the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by taking advantage of differences in solubility between the desired product and impurities.[16][17]

Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent (like hexane or toluene) is often a good starting point. The presence of the carboxylic acid group suggests that alcoholic solvents or aqueous mixtures may be effective.[18]

General Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a low temperature to avoid decarboxylation.

References

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (2025). BenchChem.
  • identifying side products in Friedel-Crafts acylation of fluorobenzene. (2025). BenchChem.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2024). S Moore and J Amey.
  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2024). S Moore, J Amey.
  • Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). (n.d.). NIH Public Access.
  • Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. (2022).
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025).
  • 4-Fluoroacetophenone synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). MySkinRecipes.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Optimizing Friedel-Crafts Acylation: A Technical Support Center. (2025). BenchChem.
  • This compound. (n.d.). PubChem.
  • EAS Reactions (3)
  • This compound 2251-76-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. (2014).
  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). BenchChem.
  • Decarboxylation in Natural Products Biosynthesis. (2023).
  • Switching the regioselectivity from ortho- to para-selectivity in the aza-Friedel−Crafts reaction. (2023). EurekAlert!.
  • Recrystallization and Crystallization. (n.d.). University of California, Davis.
  • Ch12: Friedel-Crafts limit
  • This compound | 2251-76-5. (n.d.). Sigma-Aldrich.
  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordin
  • Video: Directing and Steric Effects in Disubstituted Benzene Deriv
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • This compound - CAS:2251-76-5. (n.d.). Sunway Pharm Ltd.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2008).
  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (2023).
  • Phenylglyoxylic Acid. (n.d.). PubChem.
  • 2251-76-5 | this compound. (n.d.). ChemScene.
  • The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps.
  • Decarboxyl
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Phenylglyoxylic acid. (n.d.). Wikipedia.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. (n.d.).
  • Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. (2023). NIH.
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (1979). SciSpace.
  • QUALITATIVE AND QUANTITATIVE ANALYSIS OF IMPURITIES IN CHLOROCHOLINE CHLORIDE. (n.d.). BIP-CIC.
  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.).
  • (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025).
  • Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (2023). Springer.

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Technical Support Center: Troubleshooting the Synthesis of 2-(4-Fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this chemical transformation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.

Overview of the Synthesis

The most common and cost-effective method for preparing this compound is through the oxidation of the methyl group of 4'-fluoroacetophenone. Potassium permanganate (KMnO₄) is a powerful and frequently employed oxidizing agent for this purpose. The reaction is typically conducted in an aqueous basic solution, and careful control of reaction parameters is crucial for achieving a high yield and purity.

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Here we address common problems encountered during the synthesis of this compound.

Q1: My reaction mixture remains purple, and TLC analysis shows only the starting material. What's going wrong?

This indicates that the oxidation has not initiated. Several factors could be at play:

  • Insufficient Activation Energy: The oxidation of the methyl group requires heating. If the reaction temperature is too low, the rate of reaction will be negligible.

    • Solution: Ensure your reaction mixture is heated appropriately, typically to reflux, to overcome the activation energy barrier.

  • Incorrect pH: The oxidation with permanganate works best under basic conditions. The base facilitates the formation of the enolate of the acetophenone, which is believed to be the species that is initially attacked by the permanganate ion.

    • Solution: Verify that you have added the correct amount of base (e.g., sodium hydroxide) to make the solution sufficiently alkaline.

  • Reagent Quality: Old or improperly stored potassium permanganate may have reduced oxidizing power.

    • Solution: Use a fresh bottle of potassium permanganate.

Q2: The purple color of the permanganate disappeared, but my yield is very low after work-up.

This is a common issue that can arise from several sources during both the reaction and the purification stages.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot (4'-fluoroacetophenone) is no longer visible. Extend the reaction time if necessary.

  • Suboptimal Stoichiometry: An insufficient amount of potassium permanganate will result in an incomplete reaction. Conversely, a large excess can sometimes lead to unwanted side reactions.

    • Solution: A molar ratio of approximately 2.5 to 3 equivalents of KMnO₄ to 1 equivalent of 4'-fluoroacetophenone is a good starting point.

  • Product Loss During Work-up: The product is a carboxylic acid and will be soluble in its deprotonated (carboxylate) form in the basic aqueous solution. It only precipitates upon acidification.

    • Solution: During the work-up, after filtering off the manganese dioxide (MnO₂), ensure you acidify the filtrate to a pH of approximately 2 with a strong acid like HCl.[1] Check the pH with pH paper. Incomplete acidification will result in a significant loss of product, as the carboxylate salt will remain dissolved in the aqueous layer.

  • Premature Quenching: Adding a quenching agent (like sodium bisulfite) before the reaction is complete will halt the oxidation and leave unreacted starting material.

    • Solution: Only quench the reaction after TLC confirms the consumption of the starting material.

Q3: My final product is a brownish, impure solid. How can I improve its purity?

The brown color is almost certainly due to residual manganese dioxide (MnO₂), a byproduct of the permanganate reduction.

  • Inefficient Filtration: MnO₂ forms as a fine brown precipitate which can be difficult to filter.

    • Solution: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth in a Buchner funnel.[1] This will help to trap the fine MnO₂ particles. Washing the filter cake with hot water will help recover any product that may have been adsorbed onto the MnO₂.

  • Recrystallization: For further purification, recrystallization is an effective technique.

    • Solution: The crude this compound can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or from toluene.[1]

Q4: My NMR spectrum looks complex. What are the likely impurities or byproducts?

Analyzing the NMR spectrum is key to diagnosing the outcome of your reaction.

  • Unreacted Starting Material: The presence of 4'-fluoroacetophenone is a common impurity if the reaction is incomplete.

    • Identification: Look for a sharp singlet around 2.58 ppm in the ¹H NMR spectrum, corresponding to the methyl protons.[2] In the ¹³C NMR, a signal around 26.5 ppm for the methyl carbon and a ketone signal around 196.4 ppm would be present.[2]

  • Over-oxidation Product (4-Fluorobenzoic Acid): Under harsh conditions (e.g., prolonged heating, large excess of KMnO₄), the α-keto acid can undergo decarboxylation followed by further oxidation to yield 4-fluorobenzoic acid.

    • Identification: This byproduct would show a characteristic carboxylic acid proton signal in the ¹H NMR (typically a broad singlet above 10 ppm) and will lack the α-keto carbonyl signal in the ¹³C NMR. The aromatic signals will also be present.

  • Product Instability: α-keto acids can be unstable and may undergo decarboxylation or polymerization, especially if stored improperly or for extended periods in solution.[2]

    • Solution: It is best to use the product relatively quickly after synthesis. For storage, keep it as a solid in a cool, dark, and dry place. Aqueous solutions are not recommended for storage for more than a day.[2]

TroubleshootingFlowchart start_node Reaction Not Working? issue_node1 Reaction not starting? (Mixture stays purple) start_node->issue_node1 Problem issue_node2 Low Yield? start_node->issue_node2 Problem issue_node3 Impure Product? start_node->issue_node3 Problem issue_node issue_node cause_node cause_node solution_node solution_node cause_node1a Low Temperature issue_node1->cause_node1a Possible Cause cause_node1b Incorrect pH issue_node1->cause_node1b Possible Cause solution_node1a Heat to reflux cause_node1a->solution_node1a Solution solution_node1b Ensure basic conditions (NaOH) cause_node1b->solution_node1b Solution cause_node2a Incomplete Reaction issue_node2->cause_node2a Possible Cause cause_node2b Product loss in work-up issue_node2->cause_node2b Possible Cause solution_node2a Increase reaction time (monitor by TLC) cause_node2a->solution_node2a Solution solution_node2b Acidify filtrate to pH ~2 cause_node2b->solution_node2b Solution cause_node3a MnO2 contamination issue_node3->cause_node3a Possible Cause cause_node3b Side products issue_node3->cause_node3b Possible Cause solution_node3a Filter through Celite® cause_node3a->solution_node3a Solution solution_node3b Recrystallize product cause_node3b->solution_node3b Solution

Caption: A troubleshooting decision tree for the synthesis.

Experimental Protocols & Data

Protocol: Oxidation of 4'-Fluoroacetophenone

This protocol is adapted from established procedures for the permanganate oxidation of substituted alkylbenzenes.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-fluoroacetophenone (1.0 eq).

  • Addition of Reagents: Add a solution of sodium hydroxide (2.5 eq) in water, followed by the portion-wise addition of potassium permanganate (2.5-3.0 eq). The addition of KMnO₄ can be exothermic, so it should be done carefully.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

  • Quenching: After the reaction is complete, cool the mixture and quench the excess potassium permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color is no longer visible.

  • Filtration: Filter the hot mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with hot water to recover any adsorbed product.

  • Precipitation: Combine the filtrate and washings, cool the solution in an ice bath, and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • Isolation: Collect the resulting white precipitate of this compound by vacuum filtration. Wash the solid with cold water.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, recrystallize from a suitable solvent like a water/ethanol mixture or toluene.

Data Summary: Reagents and Product
CompoundFormulaMol. Weight ( g/mol )RoleKey Characteristics
4'-FluoroacetophenoneC₈H₇FO138.14Starting MaterialLiquid at room temp.[2]
Potassium PermanganateKMnO₄158.03Oxidizing AgentStrong oxidant, purple solid.
Sodium HydroxideNaOH40.00BaseCreates alkaline conditions.
This compoundC₈H₅FO₃168.12ProductWhite to light yellow solid.[3]
Reference NMR Data

For accurate product identification and purity assessment, compare your NMR spectra with the following reference data.

4'-Fluoroacetophenone (Starting Material)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97-8.00 (q, 2H, Ar-H), 7.13 (t, J = 8.8 Hz, 2H, Ar-H), 2.58 (s, 3H, -CH₃).[2]

  • ¹³C NMR (125 MHz, CDCl₃): δ 196.4 (C=O), 164.7, 166.8 (C-F), 133.6, 131.0, 130.9, 115.7, 115.5 (Ar-C), 26.5 (-CH₃).[2]

This compound (Product)

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region (around 7.0-8.2 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm). The characteristic methyl singlet of the starting material at ~2.58 ppm should be absent.

  • ¹³C NMR (CDCl₃): Expected signals would include those for the aromatic carbons, a carboxylic acid carbonyl (~160-170 ppm), and an α-keto carbonyl (~185-195 ppm). The methyl signal at ~26.5 ppm from the starting material should be absent.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.

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Technical Support Center: Strategies for Increasing the Purity of 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(4-fluorophenyl)-2-oxoacetic acid. Our goal is to equip you with the expertise and validated protocols necessary to achieve high purity in your research and development endeavors.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The profile of impurities is intrinsically linked to the synthetic pathway employed. However, based on common synthetic routes, you can anticipate the following:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 4-fluoroacetophenone or methyl 2-(4-fluorophenyl)-2-oxoacetate.

  • Side-Reaction Byproducts: Over-oxidation or incomplete reactions can lead to related aromatic compounds. For instance, if the synthesis involves oxidation, you might find residual α-hydroxy acid precursors.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethyl acetate, dichloromethane, toluene) are common impurities that must be removed.[2]

  • Water: Due to the use of aqueous solutions in work-up procedures like acid-base extractions, water is a frequent impurity in the crude product.

Q2: What is the most robust and generally applicable strategy for a first-pass purification of crude this compound?

A2: For a typical crude product containing neutral or basic organic impurities, acid-base extraction is the most effective initial purification step.[3] This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the acidic target compound is converted into its water-soluble carboxylate salt, which partitions into the aqueous layer.[4][5] Neutral and basic impurities remain in the organic layer and can be discarded. Subsequent acidification of the aqueous layer regenerates the purified, water-insoluble this compound, which will precipitate out and can be collected.[6][7]

Q3: How can I accurately assess the purity of my final product?

A3: A multi-faceted approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of α-keto acids.[8][9][10] A reverse-phase method using a C18 column with UV detection is typically effective. The purity is often calculated using area normalization.[11]

  • Nuclear Magnetic Resonance (¹H NMR and ¹⁹F NMR): NMR provides structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for fluorinated compounds as it offers a clean spectral window to detect any fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents.[11]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

Q4: My purified this compound appears to be degrading over time. What causes this and how can it be prevented?

A4: α-keto acids can be susceptible to decarboxylation, especially when exposed to heat, light, or certain metal contaminants.[1] The bond between the two carbonyl groups can be cleaved, releasing CO₂. To ensure stability, store the purified solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a practical, problem-solution format.

Issue 1: Low Recovery After Acid-Base Extraction
  • Question: I performed an acid-base extraction, but my final yield of precipitated product is very low. What went wrong?

  • Answer: This is a common issue with several potential causes:

    • Incomplete Extraction: You may not have extracted the organic layer a sufficient number of times with the basic solution. It is often necessary to perform the extraction 2-3 times with fresh aqueous base to ensure all the carboxylic acid is transferred to the aqueous phase.[3]

    • Insufficient Acidification: During the re-acidification step, you must add enough strong acid (e.g., 6M HCl) to bring the pH well into the acidic range (pH 1-2).[12] Use litmus paper or a pH meter to confirm. If the solution is not sufficiently acidic, a significant portion of your product will remain dissolved as the carboxylate salt.

    • Premature Filtration: After acidification, the product precipitates out. For maximum recovery, it's crucial to cool the solution in an ice bath before filtration. The solubility of the acid is significantly lower at colder temperatures, leading to more complete precipitation.

Issue 2: Product "Oils Out" During Recrystallization
  • Question: I dissolved my compound in a hot solvent for recrystallization, but upon cooling, it separated as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid. Here are the corrective actions:

    • Reheat and Add More Solvent: The most common cause is using too little solvent, leading to a highly concentrated, supersaturated solution. Reheat the mixture to dissolve the oil, then add more of the hot solvent until the solution is just shy of being fully saturated at its boiling point.

    • Cool More Slowly: Rapid cooling encourages oiling. After dissolving, allow the flask to cool slowly on the benchtop, insulated with a towel if necessary, before moving it to an ice bath. Slow cooling provides the necessary time for crystal lattice formation.

    • Change Solvent System: The chosen solvent may be unsuitable. If the above steps fail, you may need a different solvent or a two-solvent system.[13] A good two-solvent system consists of a "soluble" solvent in which the compound is very soluble and a "miscible anti-solvent" in which it is poorly soluble.[14] Dissolve the compound in a minimum of the hot "soluble" solvent, then add the anti-solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "soluble" solvent to clarify, then cool slowly.

Issue 3: Persistent Color in the Final Product
  • Question: My this compound is a white solid, but my final product has a persistent yellow or brown tint. How can I remove the color?

  • Answer: Colored impurities are often highly conjugated organic molecules present in trace amounts. They can typically be removed during recrystallization:

    • Use Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (a spatula tip) of activated charcoal (also known as decolorizing carbon).

    • Hot Gravity Filtration: Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal while the solution is still hot.[13] If you allow the solution to cool, your product will crystallize prematurely along with the charcoal. The resulting clear, colorless filtrate can then be cooled to yield pure crystals.

Issue 4: Streaking on Silica Gel TLC Plates
  • Question: When I try to monitor my purification using TLC, my compound appears as a long streak rather than a distinct spot. Why does this happen?

  • Answer: Carboxylic acids are notorious for streaking on standard silica gel plates. This is due to strong polar interactions between the acidic proton of your compound and the slightly acidic silica gel stationary phase, leading to a mix of protonated and deprotonated forms with different affinities for the plate.[3]

  • Solution: To obtain sharp, well-defined spots, you need to suppress the deprotonation of the carboxylic acid. This is easily achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (e.g., ethyl acetate/hexanes).[3] This ensures your compound remains fully protonated and elutes as a single species.

Visualized Workflows and Decision Logic

The following diagrams illustrate key decision-making processes and experimental workflows for purification.

Diagram 1: Purification Strategy Selection

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_neutral_impurity Are neutral/basic impurities suspected? is_solid->is_neutral_impurity Yes chromatography Consider Column Chromatography is_solid->chromatography No (Oil) acid_base Perform Acid-Base Extraction is_neutral_impurity->acid_base Yes recrystallize Perform Recrystallization is_neutral_impurity->recrystallize No acid_base->recrystallize purity_check Assess Purity (HPLC, NMR) recrystallize->purity_check chromatography->purity_check end High-Purity Product purity_check->end

Caption: Decision workflow for selecting the appropriate purification strategy.

Diagram 2: Acid-Base Extraction Workflow

G cluster_org Organic Layer (e.g., EtOAc) cluster_aq Aqueous Layer (H₂O) org_start Crude Product (Acid + Neutral Impurities) org_end Neutral Impurities (Discard) add_base 1. Add aq. NaHCO₃ 2. Shake & Separate org_start->add_base aq_salt Aqueous Salt (Sodium 4-fluorophenylglyoxylate) aq_precipitate Precipitated Pure Acid aq_salt->aq_precipitate Add 6M HCl, Cool in Ice Bath collect 3. Collect Precipitate (Vacuum Filtration) aq_precipitate->collect add_base->org_end add_base->aq_salt

Caption: Visual representation of the acid-base extraction process.

Validated Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with two more portions of fresh NaHCO₃ solution to ensure all the acidic product has been removed.[3] Combine all aqueous extracts in the Erlenmeyer flask. The organic layer, containing neutral impurities, can now be discarded.

  • Re-acidification: Place the flask containing the combined aqueous extracts in an ice bath and stir. Slowly and carefully add 6M hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution becomes strongly acidic. Verify with litmus paper (it should turn red). The purified this compound will precipitate as a white solid.[6]

  • Isolation: Keep the flask in the ice bath for at least 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual salts. Allow the product to air dry on the filter, then transfer it to a desiccator for final drying to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained from extraction or for use as a primary purification method if impurities have similar acidity.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Based on the polarity of this compound, good starting points are water, ethanol, or a two-solvent system like ethyl acetate/hexanes.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while heating (e.g., on a hot plate) until the solid just dissolves.[13] Swirl the flask continuously. Adding excessive solvent will reduce your final yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces. Dry the purified crystals thoroughly in a desiccator.

Data Summary: Purity Assessment Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility, followed by mass-based detection.Intrinsic quantitative relationship between NMR signal intensity and the number of nuclei.
Primary Use Quantifying the main component and non-volatile impurities.Identifying and quantifying volatile impurities (e.g., residual solvents).Primary analytical method for determining absolute purity without a specific reference standard.
Typical Accuracy 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Strengths Robust, versatile, and widely available.[11]High sensitivity and provides structural information of impurities.[11]Highly accurate and precise; provides structural information.[11]
Limitations Potential for co-elution of impurities.Not suitable for non-volatile or thermally labile compounds.[11]Lower sensitivity compared to chromatographic methods.

This table is adapted from comparative guides for similar aromatic compounds.[11]

References
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Carlsson, A., et al. (1985). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed. [Link]
  • Schwarz, H. P., et al. (1980).
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  • Shibuya, M., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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  • University of Rochester, Department of Chemistry. (n.d.).
  • Tanaka, K., et al. (2016). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, RSC Publishing. [Link]
  • Naidu, A., & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Naidu, A., & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • Cytiva. (n.d.).
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  • AA Blocks. (n.d.). This compound. [Link]
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)acetic acid. PubChem. [Link]
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alternative synthetic routes for 2-(4-fluorophenyl)-2-oxoacetic acid to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Fluorophenyl)-2-oxoacetic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound[1][2][3][4][5][6]. This molecule is a crucial building block in the pharmaceutical industry, notably as an intermediate for various active pharmaceutical ingredients (APIs).[7] Traditional synthetic routes often rely on hazardous reagents such as oxalyl chloride, thionyl chloride, or cyanide derivatives, posing significant safety and environmental challenges.

This guide provides researchers, scientists, and drug development professionals with safer, alternative synthetic strategies. We will delve into detailed protocols, explain the chemical reasoning behind experimental choices, and offer comprehensive troubleshooting for issues you may encounter. Our focus is on robust, reproducible methods that align with the principles of green chemistry.[8][9][10][11][12]

Alternative Synthetic Route 1: Oxidation of a Pro-Aromatic Ketone

One of the most direct and greener approaches is the oxidation of the α-methyl group of a readily available precursor, 4'-fluoroacetophenone.[13][14][15][16] This strategy avoids the use of highly toxic acylating agents and cyanides. The primary challenge lies in controlling the oxidation to prevent cleavage of the carbon skeleton. We will explore two reliable oxidizing agents for this transformation.

Workflow: Oxidation of 4'-Fluoroacetophenone

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Workup & Purification cluster_end Final Product Start 4'-Fluoroacetophenone Oxidant Select Oxidant: - KMnO₄ - SeO₂ Start->Oxidant Choose Method Reaction Controlled Oxidation (Solvent, Temp, Time) Oxidant->Reaction Execute Workup Aqueous Workup (e.g., Acidification) Reaction->Workup Post-Reaction Purification Purification (Recrystallization) Workup->Purification Isolate Crude End 2-(4-Fluorophenyl) -2-oxoacetic Acid Purification->End Obtain Pure Product

Caption: General workflow for synthesizing the target acid via oxidation.

Method 1.A: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful, inexpensive oxidant. The reaction requires careful control of stoichiometry and temperature to achieve the desired product without significant degradation.

Experimental Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4'-fluoroacetophenone (1.0 eq) in a 10:1 mixture of pyridine and water.

  • Reaction: Heat the mixture to 80-90°C. Slowly add a solution of potassium permanganate (3.0-3.5 eq) in water via the dropping funnel over 2-3 hours, maintaining the internal temperature below 100°C. The purple color of the permanganate should disappear as it is consumed.

  • Monitoring: Stir the reaction mixture at 90-100°C for an additional 4-6 hours until TLC or HPLC analysis shows complete consumption of the starting material. A persistent purple color indicates the reaction is complete or has stalled.

  • Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washes. Acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.

  • Purification: Cool the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the product with cold water and dry it under vacuum. Recrystallization from hot water or an ethanol/water mixture can be performed for higher purity.

Method 1.B: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is a highly selective reagent for oxidizing α-carbonyl methyl or methylene groups to the corresponding 1,2-dicarbonyl compound.[17][18] While selenium compounds are toxic and require handling in a fume hood with appropriate personal protective equipment (PPE), this method often provides cleaner reactions and higher yields.[19][20]

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4'-fluoroacetophenone (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Reaction: Add selenium dioxide (1.1-1.2 eq) to the solution. Heat the mixture to reflux (typically 100-110°C) and maintain for 6-12 hours. The appearance of a black precipitate (elemental selenium) indicates the reaction is proceeding.

  • Monitoring: Track the reaction's progress using TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the selenium precipitate through a pad of Celite®.

  • Isolation: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude product, which is often an oil or semi-solid, can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system like toluene/hexanes.

Data Summary: Comparison of Oxidation Methods
ParameterPotassium Permanganate (KMnO₄)Selenium Dioxide (SeO₂)
Typical Yield 40-60%65-85%
Reaction Temp. 90-100°C100-110°C (Reflux)
Reaction Time 6-10 hours6-12 hours
Key Hazard Strong Oxidizer, ExothermicHighly Toxic (Handle with care)
Workup Complexity Filtration of large MnO₂ volumeFiltration of selenium, Extraction
Selectivity Moderate (risk of over-oxidation)High for α-methylene oxidation
Troubleshooting & FAQs: Oxidation Route
  • Q1: My KMnO₄ reaction is sluggish, and the purple color remains for a long time even at high temperatures. What's wrong?

    • A1: This suggests the reaction has stalled. The cause could be insufficient mixing (ensure vigorous mechanical stirring) or a pH issue. The pyridine is crucial as it acts as a base and solvent; ensure you are using the correct grade and ratio. You can try adding a small amount of additional water, as the reaction requires it.

  • Q2: After the SeO₂ reaction, I have a low yield and recover a lot of unreacted starting material.

    • A2: The most common causes are insufficient reaction time or temperature. Ensure you are maintaining a steady reflux. Another possibility is the quality of the SeO₂. Use a freshly opened bottle or one that has been stored properly in a desiccator, as it can absorb moisture and lose activity.

  • Q3: The workup for my KMnO₄ reaction is difficult, and filtration is very slow.

    • A3: The manganese dioxide byproduct is often a very fine, gelatinous precipitate. To improve filterability, you can try adding a filter aid like Celite® to the mixture before filtration. Also, ensuring the MnO₂ is washed with hot water is key to recovering all the product, which is water-soluble as its potassium salt.

  • Q4: How can I be sure my product is the keto-acid and not the corresponding α-hydroxy acid?

    • A4: The α-hydroxy acid is a potential byproduct of over-reduction during workup or incomplete oxidation. Characterization is key. In ¹H NMR, you will not see a signal for the α-proton if the product is the desired keto-acid. In ¹³C NMR, the ketone carbonyl will be present (~190 ppm) along with the carboxylic acid carbonyl (~165 ppm). IR spectroscopy will show two distinct carbonyl stretches.

Alternative Synthetic Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[21][22] To synthesize this compound, fluorobenzene can be acylated using an oxalyl chloride derivative in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[23][24][25] While traditional methods use highly reactive and hazardous acylating agents, using a mono-esterified derivative like ethyl oxalyl chloride is a safer alternative, which yields the corresponding ester that can be easily hydrolyzed.

Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization & Hydrolysis Reagents Ethyl Oxalyl Chloride + AlCl₃ Acylium [EtO-CO-C⁺=O ↔ EtO-CO-C≡O⁺] Resonance-Stabilized Acylium Ion + AlCl₄⁻ Reagents->Acylium Lewis Acid Activation Fluorobenzene Fluorobenzene Sigma Sigma Complex (Arenium Ion) Fluorobenzene->Sigma Attack by π-system Ester Ethyl 2-(4-fluorophenyl)-2-oxoacetate Sigma->Ester Deprotonation by AlCl₄⁻ Acid Final Product (After Hydrolysis) Ester->Acid H₃O⁺

Caption: Key steps in the Friedel-Crafts acylation pathway.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Slowly add ethyl oxalyl chloride (1.0 eq) to the AlCl₃ suspension. Stir for 30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Acylation: Add fluorobenzene (1.1 eq) dropwise, keeping the internal temperature below 5°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring: Follow the consumption of fluorobenzene by GC analysis.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complexes.

  • Extraction & Saponification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and then stir vigorously with an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) for 2-4 hours to saponify the ester.

  • Isolation: Separate the aqueous layer (which now contains the sodium salt of the product) and wash it with a small amount of ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with cold, concentrated HCl to precipitate the final product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs: Friedel-Crafts Route
  • Q1: The reaction is not working, and I only recover my starting materials.

    • A1: The most critical factor in a Friedel-Crafts reaction is the exclusion of moisture. Your glassware must be perfectly dry, and your reagents (AlCl₃, solvent, fluorobenzene) must be anhydrous. AlCl₃ is extremely hygroscopic and will be deactivated by water. Secondly, ensure your AlCl₃ is of high quality; old or poorly stored catalyst may be inactive.

  • Q2: I'm getting a mixture of ortho and para isomers. How can I improve selectivity for the para product?

    • A2: The fluorine atom is an ortho-, para-director. While the para product is sterically favored and usually major, the ortho isomer can be a significant byproduct. Running the reaction at a lower temperature (e.g., maintaining it at 0°C or even -10°C for longer) can sometimes improve para-selectivity. Changing the solvent to something bulkier might also help, but this requires re-optimization.

  • Q3: The workup is very exothermic and difficult to control.

    • A3: The quench of a Friedel-Crafts reaction is highly exothermic due to the reaction of excess AlCl₃ with water. It is absolutely critical to perform the quench by adding the reaction mixture slowly to a large excess of ice. Never add water to the reaction mixture. Ensure good stirring and have an ice bath ready to cool the quenching vessel if needed.

General FAQs & Best Practices

  • Q: What are the best analytical methods to confirm the final product's identity and purity?

    • A: A combination of techniques is recommended. ¹H NMR will show the characteristic aromatic signals for a 1,4-disubstituted benzene ring. ¹⁹F NMR will show a singlet for the fluorine atom. ¹³C NMR is very informative, showing signals for both the ketone and carboxylic acid carbonyls. Mass Spectrometry will confirm the molecular weight (168.12 g/mol ).[2] Purity is best assessed by HPLC or by measuring the melting point and comparing it to the literature value.

  • Q: My final product is off-color (yellow or brown). How can I purify it?

    • A: A slight yellow tint is common. For significant discoloration, recrystallization is the best method. If that fails, you can try dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), treating it with a small amount of activated carbon, filtering the carbon off, and then re-precipitating the acid with HCl.

  • Q: What are some key "green chemistry" principles that apply to these alternative routes?

    • A: Several principles are relevant.[9][11] The oxidation route exemplifies using safer reagents by avoiding highly toxic cyanides. Both methods aim for high atom economy by incorporating most of the atoms from the reactants into the final product.[12] Further green improvements could involve using catalytic oxidation methods, exploring solvent-free reaction conditions, or using biocatalysis, which are emerging areas in pharmaceutical synthesis.[8][10]

References

  • Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
  • An efficient synthesis of aryl a-keto esters. (n.d.).
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  • Grignard Reaction. (n.d.).
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  • Nimitz, J. S. (1980). A new synthesis of .alpha.-keto esters and acids.
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  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.).
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. (n.d.).
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • PubMed. (2022). Green Chemistry in the Synthesis of Pharmaceuticals.
  • Green chemistry approaches in pharmaceutical manufacturing. (2019).
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  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • NIH. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents.
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  • Recent advances in VOC elimination by catalytic oxidation technology onto various nanoparticles catalysts. (2020).
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  • ResearchGate. (n.d.). Organic Solvent Controlling the Oxidativity of Potassium Permanganate.
  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (n.d.).
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Validation & Comparative

A Comparative Guide to 2-(4-fluorophenyl)-2-oxoacetic Acid and Other α-Keto Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among these, α-keto acids have carved a significant niche as valuable synthons for the construction of a diverse array of complex molecules and heterocyclic scaffolds. Their dual reactivity, stemming from the adjacent ketone and carboxylic acid functionalities, allows for their participation in a multitude of chemical transformations, most notably in multicomponent reactions (MCRs).

This guide provides an in-depth comparison of 2-(4-fluorophenyl)-2-oxoacetic acid with other commonly employed α-keto acids, such as phenylglyoxylic acid and pyruvic acid. We will delve into the nuanced effects of the fluorine substituent on reactivity and explore its implications for synthetic outcomes, supported by experimental data and mechanistic insights.

The Strategic Advantage of the α-Keto Acid Moiety

α-Keto acids are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This unique arrangement confers upon them a rich chemical reactivity, making them indispensable precursors in various synthetic endeavors.[1] They serve as acylating agents and are pivotal in the synthesis of pharmaceuticals, agrochemicals, and natural product analogs.[2] Their utility is particularly pronounced in MCRs like the Biginelli, Passerini, and Ugi reactions, which enable the rapid assembly of complex molecular architectures from simple starting materials.[3][4][5]

This compound: A Closer Look

This compound, a white to off-white crystalline solid, has garnered increasing attention in synthetic chemistry. The presence of a fluorine atom at the para-position of the phenyl ring is not a trivial substitution. Fluorine's high electronegativity and relatively small size can significantly influence the electronic properties of the molecule, thereby modulating its reactivity and, in the context of drug discovery, its metabolic stability and binding affinity.[6]

The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the adjacent carbonyl carbons, potentially leading to faster reaction rates and higher yields in nucleophilic additions. This electronic perturbation can be a decisive factor in the efficiency of multicomponent reactions where the α-keto acid is a key electrophilic component.

Comparative Performance in Multicomponent Reactions

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the known reactivity principles and existing data allow for a reasoned analysis of the expected performance of this compound relative to its non-fluorinated and aliphatic counterparts.

The Ugi Reaction: A Gateway to Peptide Mimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[7] The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.

The enhanced electrophilicity of the carbonyl carbons in this compound is anticipated to accelerate the initial formation of the iminium ion and the subsequent nucleophilic attack by the isocyanide. This can translate to shorter reaction times and potentially higher yields compared to phenylglyoxylic acid. Furthermore, the incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the biological activity and metabolic stability of peptides.[8] For instance, the synthesis of gem-difluorinated pseudo-peptides via the Ugi reaction has been reported to proceed in high yields (up to 95%).[8]

The Passerini Reaction: A Direct Route to α-Acyloxy Amides

The Passerini three-component reaction provides a direct route to α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[5] Similar to the Ugi reaction, the rate and efficiency of the Passerini reaction are influenced by the electrophilicity of the carbonyl component. The electron-withdrawing fluorine atom in this compound is expected to render the carbonyl carbon more susceptible to nucleophilic attack by the isocyanide, thereby favoring the reaction.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to afford dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.[9] While α-keto acids are not the traditional carbonyl component in the classical Biginelli reaction, their use has been explored in Biginelli-like reactions.[3] The electronic nature of the substituents on the aromatic ring of the aldehyde component is known to affect the reaction outcome, with electron-withdrawing groups often leading to better yields. By analogy, the electron-withdrawing fluorine in this compound would likely have a positive impact on the reaction efficiency.

Table 1: Qualitative Comparison of α-Keto Acids in Multicomponent Reactions

α-Keto AcidStructureExpected Reactivity in MCRsKey AdvantagesPotential Limitations
This compound F-Ph-CO-COOHHighEnhanced electrophilicity, potential for improved biological activity and metabolic stability of products.Higher cost and availability compared to simpler α-keto acids.
Phenylglyoxylic acid Ph-CO-COOHModerate to HighReadily available, well-established reactivity.Lacks the electronic activation and potential biological benefits of the fluorinated analog.
Pyruvic acid CH₃-CO-COOHModerateSimple, inexpensive, and readily available.Lower electrophilicity compared to aromatic α-keto acids, may lead to lower yields or require harsher conditions.

Experimental Protocol: A Representative Ugi Reaction

The following protocol describes a general procedure for the Ugi four-component reaction using an α-keto acid. This can be adapted for this compound.

Materials:

  • α-Keto acid (e.g., this compound) (1.0 mmol)

  • Amine (e.g., benzylamine) (1.0 mmol)

  • Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing methanol (5 mL), add the α-keto acid (1.0 mmol) and the amine (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aldehyde (1.0 mmol) to the mixture and continue stirring for another 10-15 minutes.

  • Finally, add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it is polar and protic, which facilitates the formation of the initial iminium ion intermediate.[4]

  • Order of Addition: While the Ugi reaction is a one-pot process, a sequential addition of reagents can sometimes be beneficial to allow for the formation of the imine intermediate before the addition of the isocyanide.

  • Monitoring: TLC is a crucial technique to determine the completion of the reaction and to identify the formation of the desired product.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for a multicomponent reaction involving an α-keto acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve α-Keto Acid and Amine in Solvent B Add Aldehyde A->B Stir C Add Isocyanide B->C Stir D Stir at Room Temperature C->D E Monitor by TLC D->E Periodically F Solvent Removal E->F Reaction Complete G Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: A generalized workflow for a Ugi-type multicomponent reaction.

Conclusion

This compound emerges as a highly promising building block in modern organic synthesis, particularly for the construction of complex molecules and libraries of potential drug candidates through multicomponent reactions. The strategic incorporation of a fluorine atom is anticipated to enhance its reactivity compared to non-fluorinated analogs like phenylglyoxylic acid, potentially leading to improved reaction efficiencies. While more direct comparative studies are warranted to quantify these benefits, the underlying principles of physical organic chemistry strongly support its utility. For researchers and drug development professionals, this compound represents a valuable tool to expand chemical space and accelerate the discovery of novel bioactive compounds.

References

  • (Reference to a general review on cycloaddition reactions for heterocycle synthesis)
  • (Reference to a review on Ugi reactions with α-ketoglutaric acid)
  • (Reference to a review on fluorinated dioxo acids in heterocycle synthesis)
  • (Reference to a review on the synthesis of fluorin
  • (Reference to a general overview of the Ugi reaction)
  • (Reference to a publication on the synthesis of fluorin
  • (Reference to a publication on altern
  • (Reference to a review on recent advances in Ugi reactions)
  • (Reference to a general protocol for the Biginelli reaction)
  • (Reference to a review on α-keto acids as acyl
  • (Reference to a general overview of the Passerini reaction)
  • (Reference to a review on the Biginelli reaction)
  • (Reference to a comparative analysis of chemical and biochemical synthesis of keto acids)
  • (Reference to a publication on the Ugi reaction for the synthesis of oxazoles)
  • (Reference to a review celebrating 100 years of the Passerini reaction)
  • (Reference to an educational resource on the Passerini reaction)
  • (Reference to a publication on the development and applic
  • (Reference to a publication on enantioselective Biginelli reactions)
  • (Reference to a publication on a five-component Biginelli-Diels-Alder cascade reaction)
  • (Reference to a publication on the use of biogenic carboxylic acids as c
  • (Reference to a review on recent advances in Ugi reactions, including fluorin
  • (Reference to a study on the impact of fluorine on physicochemical properties)
  • (Reference to a review on advances in Ugi reactions and their applic
  • (Reference to a public
  • (Reference to a publication on enantioselective Ugi and Ugi-azide reactions)

Sources

A Comparative Analysis of 2-(4-fluorophenyl)-2-oxoacetic Acid's Biological Activity in the Context of Kynurenine Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the nuanced modulation of metabolic pathways offers a fertile ground for therapeutic innovation. This guide provides a detailed comparative analysis of the biological activity of 2-(4-fluorophenyl)-2-oxoacetic acid, primarily contextualized through its potential role as an inhibitor of kynurenine aminotransferase II (KAT-II). We will explore its putative mechanism of action, compare its structural and functional characteristics with established KAT-II inhibitors, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is the principal metabolic route for the essential amino acid L-tryptophan in mammals.[1] Beyond its role in tryptophan degradation, this pathway produces a cascade of neuroactive metabolites, collectively known as kynurenines. Dysregulation of the kynurenine pathway has been implicated in a spectrum of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease.[2][3][4]

One of the most critical enzymes in this pathway is kynurenine aminotransferase (KAT), which exists in several isoforms (KAT-I, KAT-II, KAT-III, and KAT-IV).[3] These enzymes catalyze the irreversible transamination of L-kynurenine to kynurenic acid (KYNA).[4][5] KYNA is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[2][5][6] Elevated levels of KYNA in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia, making the enzymes responsible for its synthesis, particularly KAT-II which is predominant in the brain, attractive therapeutic targets.[4][5][7]

Kynurenine_Pathway cluster_neurotransmission Impact on Neurotransmission Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective/Excitotoxicity) Kynurenine->KYNA KATs (I, II, III, IV) Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO KYNA_effect NMDA Receptor Antagonist α7nAChR Antagonist KYNA->KYNA_effect Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNU

Caption: Simplified diagram of the Kynurenine Pathway highlighting the role of KATs in the synthesis of Kynurenic Acid (KYNA).

Structural Analogs and the Inhibition of KAT-II

While direct biological activity data for this compound is sparse in the public domain, its structure bears a striking resemblance to a class of known KAT-II inhibitors. The defining feature of these inhibitors is an α-keto acid moiety, which is crucial for their mechanism of action. Many potent KAT-II inhibitors act irreversibly by forming a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.[5][6]

A prime example of a well-characterized, potent, and selective KAT-II inhibitor is PF-04859989.[6][8] This compound has demonstrated the ability to reduce brain kynurenic acid levels in vivo.[6] A comparative analysis of the structures of this compound and other known KAT-II inhibitors reveals a common pharmacophore.

CompoundStructureKey Features
This compoundC8H5FO3α-keto acid, fluorophenyl group
PF-04859989C10H8N2O4Cyclic hydroxamic acid, irreversible inhibitor
BFF-122C16H11F3N2O3Irreversible inhibitor
(S)-ESBAC9H9NO5Substrate-like competitive inhibitor

The presence of the α-keto acid in this compound suggests its potential to interact with the PLP cofactor of KAT-II, similar to established inhibitors. The 4-fluorophenyl group likely contributes to binding affinity and specificity within the enzyme's active site.

Comparative Biological Activity Data

The following table summarizes the inhibitory activity of several known KAT-II inhibitors. While no specific IC50 value for this compound is readily available in the literature, its structural similarity allows for a hypothetical placement within this landscape, likely as a reversible, competitive inhibitor, pending experimental validation.

CompoundTargetIC50 (µM)Mode of InhibitionReference
PF-04859989 Human KAT-II0.017Irreversible[6]
BFF-122 Human KAT-II0.1Irreversible[5]
(S)-ESBA Rat KAT-II10Competitive[5]
BFF-816 Human KAT-II0.03Irreversible[5]
2-alaninoyl-5-(4-fluorophenyl)thiazole Human KAT-II0.097Irreversible[5]

Experimental Protocol: In Vitro KAT-II Inhibition Assay

To ascertain the biological activity of this compound and compare it to other compounds, a robust in vitro KAT-II inhibition assay is essential. The following protocol is based on a well-established fluorescence-based method.[5]

Objective: To determine the IC50 value of this compound for human KAT-II.

Materials:

  • Recombinant human KAT-II (hKAT-II)

  • L-α-aminoadipic acid (AAD)

  • α-ketoglutarate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Glutamic dehydrogenase

  • Pyridoxal phosphate (PLP)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Test compound: this compound

  • Reference compound (e.g., PF-04859989)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and reference compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer containing 0.1 M phosphate buffer (pH 7.5), 5 µM PLP, 3 mM NAD+, and 88 µg/mL glutamic dehydrogenase.

    • Prepare substrate solutions: 0.3 mM AAD and 50 µM α-ketoglutarate in the assay buffer.

  • Enzyme and Compound Incubation:

    • Add 5 µL of varying concentrations of the test compound or reference compound to the wells of a 384-well plate. For the control, add 5 µL of the solvent.

    • Add 10 µL of 0.75 µM hKAT-II to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution (AAD and α-ketoglutarate) to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the decrease in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at 37°C.[5]

    • Record measurements every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

KATII_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer - Substrates (AAD, α-KG) - Test Compound Dilutions incubation Incubate hKAT-II with Test Compound (15 min, 37°C) reagents->incubation initiation Add Substrates to Initiate Reaction incubation->initiation measurement Measure Fluorescence (Ex: 340 nm, Em: 390 nm) initiation->measurement analysis Calculate Reaction Velocity and Determine IC50 measurement->analysis

Caption: Workflow for the in vitro KAT-II inhibition assay.

Conclusion and Future Directions

While this compound is not a widely recognized biologically active molecule, its structural characteristics strongly suggest a potential role as a modulator of the kynurenine pathway, specifically as a KAT-II inhibitor. Its simple structure, featuring the key α-keto acid moiety, makes it an interesting candidate for further investigation and a valuable tool for structure-activity relationship (SAR) studies.

Future research should focus on experimentally validating its inhibitory activity against KAT-II and other KAT isoforms to determine its potency and selectivity. Further modifications of the phenyl ring and the carboxylic acid group could lead to the development of more potent and specific inhibitors with therapeutic potential for neurological and psychiatric disorders. The experimental protocol provided in this guide offers a clear path for researchers to embark on these investigations.

References

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]
  • Heni, M., et al. (2020).
  • Yoshitake, S., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 9574. [Link]
  • Holtan, A., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 102, 42–47. [Link]
  • Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K. Journal of Medicinal Chemistry, 51(23), 7435–7444. [Link]
  • Al-Karmalawy, A. A., et al. (2023). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200895. [Link]
  • Rossi, F., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. International Journal of Molecular Sciences, 17(6), 946. [Link]
  • PubChem. This compound. [Link]
  • Guidetti, P., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences, 6, 10. [Link]

Sources

Validating the Structure of 2-(4-fluorophenyl)-2-oxoacetic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, fluorinated organic compounds have garnered significant attention.[1][2] The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making molecules like 2-(4-fluorophenyl)-2-oxoacetic acid and its derivatives valuable synthons and intermediates.[3][4] The precise structural elucidation of these α-keto acid derivatives is a critical, non-negotiable step in ensuring the safety, efficacy, and reproducibility of subsequent research and development efforts.

This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of this compound derivatives. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Challenge of α-Keto Acids

Alpha-keto acids, including this compound, present unique analytical challenges. These compounds can be highly reactive and susceptible to degradation during sample processing and analysis.[5] Their inherent instability necessitates robust analytical strategies to ensure that the characterized structure is a true representation of the synthesized molecule. This guide will focus on two primary, yet complementary, analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), including a crucial derivatization step for Gas Chromatography-Mass Spectrometry (GC-MS).

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR offers a powerful and direct window into the molecule's structure.[1][2]

Expertise & Experience: Why NMR is Indispensable

The ¹⁹F nucleus possesses several advantageous properties for NMR analysis: 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[1][3] Furthermore, the absence of endogenous fluorine in biological systems provides a clean background for analysis.[1][6] Coupling patterns between ¹⁹F, ¹H, and ¹³C nuclei provide definitive evidence of through-bond connectivity, allowing for the precise mapping of the molecular framework.[2]

Experimental Protocol: ¹H and ¹⁹F NMR of this compound

Objective: To confirm the presence and connectivity of the fluorophenyl and oxoacetic acid moieties.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹⁹F NMR spectrum.

  • (Optional but recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) to confirm assignments.

Data Presentation: Expected NMR Spectral Data
Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H~10.0 - 12.0Singlet (broad)Carboxylic acid proton (-COOH)
¹H~8.0 - 8.2Multiplet (doublet of doublets)Aromatic protons ortho to the carbonyl group
¹H~7.2 - 7.4Multiplet (doublet of doublets)Aromatic protons meta to the carbonyl group
¹⁹F-105 to -115MultipletFluorine on the phenyl ring

Pillar 2: Mass Spectrometry - Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.[5] For volatile and thermally labile compounds like α-keto acids, derivatization followed by GC-MS is often the most effective approach.[7][8]

Expertise & Experience: The Rationale for Derivatization with PFBHA

Direct analysis of this compound by GC-MS is problematic due to its low volatility and potential for thermal degradation. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) addresses these issues.[7][8] PFBHA reacts with the keto-carbonyl group to form a stable and volatile oxime derivative.[7][9] The pentafluorobenzyl group significantly enhances the molecule's volatility and introduces a highly electronegative moiety, making it amenable to sensitive detection by electron capture or mass spectrometry.[9]

Mandatory Visualization: Derivatization Workflow

DerivatizationWorkflow Derivatization of this compound for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Analyte This compound in Solution PFBHA PFBHA Reagent Addition Analyte->PFBHA Reacts with keto-carbonyl Incubation Incubate at 60-80°C PFBHA->Incubation Forms oxime Extraction Liquid-Liquid Extraction (e.g., with Hexane) Incubation->Extraction Isolate derivative GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for PFBHA derivatization and subsequent GC-MS analysis.

Experimental Protocol: PFBHA Derivatization and GC-MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of the derivatized this compound.

Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water or buffer)[8]

  • Organic solvent (e.g., Hexane, Ethyl Acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To 100 µL of the sample solution containing this compound, add 100 µL of the PFBHA solution.

  • Vortex the mixture and incubate at 70°C for 60 minutes to facilitate the formation of the oxime derivative.[7]

  • Cool the reaction mixture to room temperature.

  • Extract the derivative with 500 µL of hexane. Vortex vigorously and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Inject 1 µL of the dried organic layer into the GC-MS.

Data Presentation: Expected Mass Spectral Data

The mass spectrum of the PFBHA derivative will exhibit characteristic fragments. The molecular ion peak will confirm the overall mass of the derivative. Key fragment ions will arise from the cleavage of the molecule, providing further structural evidence.

m/z (mass-to-charge ratio) Proposed Fragment Significance
[M]+Molecular ion of the PFBHA derivativeConfirms the successful derivatization and molecular weight.
[M-181]+Loss of the pentafluorobenzyl group (C₆F₅CH₂)A characteristic fragmentation of PFBHA derivatives.
181Pentafluorobenzyl cation (C₆F₅CH₂⁺)A prominent peak confirming the presence of the derivatizing agent.
[M-COOH]+Loss of the carboxyl groupIndicates the presence of the carboxylic acid functionality.[10]
1234-Fluorobenzoyl cation (FC₆H₄CO⁺)A key fragment confirming the 4-fluorophenyl-carbonyl substructure.
Mandatory Visualization: Fragmentation Pathway

Fragmentation Key Fragmentation Pathways in EI-MS M [M]⁺˙ (PFBHA Derivative) F1 [M-181]⁺ (Loss of C₆F₅CH₂) M->F1 -C₆F₅CH₂ F2 [C₆F₅CH₂]⁺ m/z = 181 M->F2 α-cleavage F3 [FC₆H₄CO]⁺ m/z = 123 F1->F3 Further fragmentation

Caption: Simplified key fragmentation pathways for the PFBHA derivative.

Comparative Analysis: NMR vs. GC-MS

Technique Strengths Limitations Best For
NMR Spectroscopy - Unambiguous structure determination[1] - Provides detailed connectivity information - Non-destructive- Lower sensitivity compared to MS - Requires higher sample concentration - Can be complex for mixtures- Definitive structural proof - Isomer differentiation - Purity assessment
GC-MS (with Derivatization) - High sensitivity and selectivity[7] - Provides molecular weight information - Excellent for trace analysis- Indirect analysis (requires derivatization) - Potential for side reactions or incomplete derivatization - Destructive technique- Confirmation of molecular weight - Analysis of complex mixtures - Quantification at low concentrations

Conclusion: An Integrated Approach for Trustworthy Validation

For robust and irrefutable structural validation of this compound derivatives, a multi-technique, orthogonal approach is paramount. NMR spectroscopy serves as the primary tool for definitive structural elucidation, providing a detailed atomic-level map of the molecule. This is then corroborated by GC-MS analysis of a PFBHA derivative, which confirms the molecular weight and provides complementary structural information through predictable fragmentation patterns. By integrating these self-validating systems, researchers can ensure the highest degree of scientific integrity, building a trustworthy foundation for subsequent stages of drug discovery and development.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry.PubMed.[Link]
  • Active Nuclei Fluorine-19 NMR Spectroscopy.Anasazi Instruments.[Link]
  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment.University of Toronto T-Space.[Link]
  • An Overview of Fluorine NMR.
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.Chemical Papers.[Link]
  • 2-(4-Fluorophenyl)

Sources

Introduction to 2-(4-fluorophenyl)-2-oxoacetic acid and the Imperative for Robust Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of two robust methodologies for developing a biological assay to characterize the activity of 2-(4-fluorophenyl)-2-oxoacetic acid. Lacking a defined biological target for this molecule, we will proceed under the working hypothesis that it functions as an enzyme inhibitor, a common modality for small molecules with its α-keto acid structure. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate assay for their research goals.

This compound is a small molecule belonging to the α-keto acid class of compounds. Such molecules are known to be biologically active, with some demonstrating potential as enzyme inhibitors. For instance, α-keto acid metabolites of certain organoselenium compounds have been shown to inhibit histone deacetylases (HDACs). The development of a reliable biological assay is a critical first step in characterizing the compound's potency, specificity, and mechanism of action, which are essential parameters in any drug discovery and development pipeline.

This guide will compare two fundamental and widely applicable assay platforms: a direct, fluorescence-based enzyme inhibition assay and a cell-based lactate dehydrogenase (LDH) release assay for cytotoxicity. The former provides a direct measure of the compound's interaction with a purified enzyme, while the latter assesses its impact on cell viability, a crucial downstream consequence of inhibiting an essential cellular enzyme.

Comparison of Assay Methodologies

Choosing the right assay is a critical decision that influences the entire discovery cascade. The following table provides a comparative overview of a direct enzymatic assay and a cell-based cytotoxicity assay.

FeatureFluorescence-Based Enzyme Inhibition Assay Cell-Based LDH Release Assay
Principle Measures the direct inhibition of a purified enzyme's activity by the test compound. A fluorogenic substrate is used, and a decrease in fluorescence indicates inhibition.Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity. Increased LDH in the supernatant corresponds to decreased cell viability.
Pros - High sensitivity and specificity.[1][2]- Provides direct information on enzyme-inhibitor interaction.- Amenable to high-throughput screening (HTS).[1][2]- Allows for detailed mechanistic studies (e.g., determining Ki values).- More physiologically relevant as it is performed in a cellular context.[3][4]- Assesses the overall effect of the compound, including cell permeability and off-target effects.- Can identify compounds that are toxic through various mechanisms.
Cons - Requires a purified and active enzyme, which may be challenging to produce.- In vitro results may not always translate to a cellular environment due to factors like cell permeability and metabolism.[4][5]- Indirect measure of target engagement.- Can be confounded by non-specific cytotoxicity.- Generally has lower throughput than biochemical assays.
Typical Output IC50 (half-maximal inhibitory concentration)EC50 (half-maximal effective concentration) for cytotoxicity
Best For Primary screening, lead optimization, and mechanism of action studies.Secondary screening, toxicity profiling, and validating hits from primary screens.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for both a generic fluorescence-based enzyme inhibition assay and a cell-based LDH release assay.

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific enzyme of interest. As a hypothetical example, we will consider a generic dehydrogenase enzyme.

Materials:

  • Purified dehydrogenase enzyme

  • Fluorogenic substrate for the dehydrogenase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • DMSO (for dissolving compounds)

  • Black 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the compounds in assay buffer to create a concentration-response curve.

  • Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in cold assay buffer.

  • Assay Reaction: a. Add 2 µL of the diluted compounds to the wells of the microplate. b. Add 48 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. Take kinetic readings every minute for 30-60 minutes.

  • Data Analysis: a. For each concentration of the test compound, calculate the rate of the enzymatic reaction (change in fluorescence over time). b. Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based LDH Release Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of the compound on a relevant cell line.

Materials:

  • Human cell line (e.g., HeLa or a cell line relevant to the presumed target)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Positive control for cytotoxicity (e.g., staurosporine)

  • Lysis buffer (provided with LDH assay kit)

  • LDH assay kit (commercially available kits provide the necessary reagents)[6]

  • Clear 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound and the positive control in cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • LDH Measurement: a. Prepare controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release). b. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate. c. Add the LDH reaction mixture from the kit to each well. d. Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light. e. Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100 c. Plot the percent cytotoxicity against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Data Interpretation and Visualization

The data from these assays will provide complementary information. The fluorescence-based assay will yield an IC50 value, indicating the concentration of the compound required to inhibit the purified enzyme by 50%. The LDH assay will provide an EC50 value for cytotoxicity, representing the concentration that causes 50% cell death. A significant difference between these two values can be informative; a much higher EC50 for cytotoxicity compared to the IC50 for enzyme inhibition may suggest a good therapeutic window, while similar values could indicate that the compound's toxicity is directly linked to its on-target activity.

Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for an inhibitor screening and validation campaign, incorporating both biochemical and cell-based assays.

G cluster_0 Primary Screening cluster_1 Hit Validation & Triage cluster_2 Secondary Screening & Lead Optimization cluster_3 Candidate Selection a High-Throughput Screening (HTS) (e.g., Fluorescence-Based Enzyme Assay) b Identify 'Hits' (Compounds showing significant inhibition) a->b c Dose-Response Confirmation (Determine IC50 values) b->c d Orthogonal Assays (e.g., different assay format) c->d e Select 'Validated Hits' d->e f Cell-Based Assays (e.g., LDH Cytotoxicity Assay) e->f g Assess Cellular Potency (EC50) and Toxicity f->g h Structure-Activity Relationship (SAR) Studies g->h i In Vivo Efficacy and Toxicology Studies h->i j Preclinical Candidate i->j

Caption: A typical workflow for small molecule inhibitor discovery.

References

  • Heltweg, M. L., & Clark, S. J. (2009). Alpha-keto acid metabolites of naturally occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells. Cancer Research, 69(22), 8805–8812. [Link]
  • D'Arcy, B. M., & Tirella, A. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7606. [Link]
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher)
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
  • RayBiotech. (n.d.). Lactate Dehydrogenase (LDH) Activity Assay Kit (Colorimetric).

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A Comparative Guide to the Synthetic Efficiency of Methods for 2-(4-fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of various pharmaceuticals. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and manufacturing processes. This guide provides an in-depth comparison of various synthetic methodologies for this compound, offering a critical analysis of their efficiencies, mechanistic underpinnings, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific laboratory capabilities and project goals.

Synthetic Strategies: A Comparative Overview

Several distinct synthetic strategies have been developed for the preparation of this compound. This guide will focus on four primary approaches:

  • Oxidation of 4'-fluoroacetophenone: A direct approach involving the oxidation of a readily available starting material.

  • Hydrolysis of 4-fluorobenzoyl cyanide: A two-step sequence involving the formation and subsequent hydrolysis of an acyl cyanide intermediate.

  • Grignard Reaction with Diethyl Oxalate: A classic organometallic approach for carbon-carbon bond formation.

  • Friedel-Crafts Acylation of Fluorobenzene: An electrophilic aromatic substitution to introduce the desired keto-acid functionality.

Each of these methods will be evaluated based on their reported yields, reaction conditions, and mechanistic principles.

Method 1: Oxidation of 4'-fluoroacetophenone

The oxidation of the methyl group of 4'-fluoroacetophenone offers a direct route to the desired α-keto acid. This transformation can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a prominent choice.

Mechanism of Selenium Dioxide Oxidation (Riley Oxidation)

The Riley oxidation of ketones proceeds through a well-established mechanism.[1] The reaction is initiated by the enol form of the ketone attacking the electrophilic selenium center of selenium dioxide. This is followed by a series of steps including rearrangement and loss of water to form a selenium-containing intermediate. Subsequent hydrolysis of this intermediate yields the 1,2-dicarbonyl compound, in this case, 4-fluorophenylglyoxal, and elemental selenium.[1][2] The glyoxal can then be further oxidized to the carboxylic acid.

Experimental Protocol: Two-Step Oxidation via 4-fluorophenylglyoxal

Step 1: Synthesis of 4-fluorophenylglyoxal

This procedure is adapted from the synthesis of phenylglyoxal.[3]

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 111 g (1 mole) of selenium dioxide, 600 mL of dioxane, and 20 mL of water is heated to 50–55°C with stirring until the solid dissolves.[3]

  • To this solution, 138.14 g (1 mole) of 4'-fluoroacetophenone is added in one portion.[3]

  • The resulting mixture is refluxed with continuous stirring for four hours.[3]

  • The hot solution is decanted from the precipitated selenium, and the dioxane and water are removed by distillation.

  • The crude 4-fluorophenylglyoxal is then purified by vacuum distillation.

Step 2: Oxidation of 4-fluorophenylglyoxal to this compound

Note: Detailed experimental conditions and yield for the second step require further investigation.

Synthetic Efficiency and Considerations

The first step of this method, the oxidation of acetophenone to phenylglyoxal, has a reported yield of 69-72%.[3] The overall efficiency of this route is dependent on the yield of the second oxidation step. A significant advantage of this method is the use of a relatively inexpensive and readily available starting material. However, the toxicity of selenium compounds necessitates careful handling and waste disposal procedures.[4]

Diagram of the Oxidation Workflow

4'-fluoroacetophenone 4'-fluoroacetophenone 4-fluorophenylglyoxal 4-fluorophenylglyoxal 4'-fluoroacetophenone->4-fluorophenylglyoxal SeO₂, Dioxane/H₂O, Reflux Yield: 69-72% This compound This compound 4-fluorophenylglyoxal->this compound Oxidation (e.g., H₂O₂) Yield: Not Reported

Caption: Workflow for the two-step oxidation of 4'-fluoroacetophenone.

Method 2: Hydrolysis of 4-fluorobenzoyl cyanide

This two-step approach involves the synthesis of an acyl cyanide intermediate, 4-fluorobenzoyl cyanide, followed by its hydrolysis to the target α-keto acid.

Mechanism of Acyl Cyanide Formation and Hydrolysis

The synthesis of 4-fluorobenzoyl cyanide can be achieved by the reaction of 4-fluorobenzoyl chloride with a cyanide source, such as trimethylsilyl cyanide, catalyzed by a Lewis acid like tin(IV) chloride. The subsequent hydrolysis of the acyl cyanide to the carboxylic acid can be performed under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide ion on the carbonyl carbon, followed by the elimination of the cyanide ion and subsequent protonation to yield the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-fluorobenzoyl cyanide

This protocol is based on a reported procedure for the synthesis of 4-fluorobenzoyl cyanide.[5]

  • In a dry 100-mL round-bottom flask under a nitrogen atmosphere, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride, 30 mL of dry methylene chloride, and 1.8 mL (13 mmol) of trimethylsilyl cyanide.[5]

  • To this solution, add 0.29 mL (2.5 mmol) of tin(IV) chloride.[5]

  • Stir the reaction mixture at room temperature for 2 hours.[5]

  • Quench the reaction with 90 mL of ice-cold water and extract with two 90-mL portions of methylene chloride.[5]

  • Combine the organic extracts, wash with ice-cold water, dry over MgSO₄, and filter.

  • Remove the solvent by rotary evaporation and purify the product by Kugelrohr vacuum distillation to yield 4-fluorobenzoyl cyanide.[5]

Step 2: Hydrolysis of 4-fluorobenzoyl cyanide

A general procedure for the hydrolysis of a related nitrile, benzyl cyanide, can be adapted.[6]

  • In a high-pressure reaction kettle, add deionized water and 4-fluorobenzoyl cyanide (mass ratio of 2:1 to 8:1).[6]

  • Heat the mixture to boiling.

  • Introduce ammonia water to maintain a specific concentration and increase the temperature to 180-250°C for 5-120 minutes to effect hydrolysis.[6]

  • After cooling, adjust the pH to 3-4 to precipitate the crude phenylacetic acid, which is then filtered and purified.[6]

Note: The yield for the hydrolysis of 4-fluorobenzoyl cyanide specifically to the α-keto acid needs to be experimentally determined.

Synthetic Efficiency and Considerations

The reported yield for the synthesis of 4-fluorobenzoyl cyanide is 39%.[5] The overall efficiency of this route will depend on the yield of the subsequent hydrolysis step. This method offers a clear two-step pathway, but the use of toxic cyanide reagents requires stringent safety precautions. The hydrolysis conditions may need optimization to favor the formation of the α-keto acid over potential side products.

Diagram of the Hydrolysis Workflow

4-fluorobenzoyl chloride 4-fluorobenzoyl chloride 4-fluorobenzoyl cyanide 4-fluorobenzoyl cyanide 4-fluorobenzoyl chloride->4-fluorobenzoyl cyanide TMSCN, SnCl₄, CH₂Cl₂ Yield: 39% This compound This compound 4-fluorobenzoyl cyanide->this compound Hydrolysis (Acid or Base) Yield: Not Reported

Caption: Workflow for the synthesis via hydrolysis of 4-fluorobenzoyl cyanide.

Method 3: Grignard Reaction with Diethyl Oxalate

This classic organometallic approach utilizes a Grignard reagent, 4-fluorophenylmagnesium bromide, which acts as a nucleophile to attack diethyl oxalate, a commercially available electrophile.

Mechanism of the Grignard Reaction

The reaction is initiated by the formation of the Grignard reagent from 1-bromo-4-fluorobenzene and magnesium metal. This organomagnesium compound then adds to one of the carbonyl groups of diethyl oxalate. The resulting intermediate is then hydrolyzed in an acidic workup to yield the ethyl ester of the α-keto acid, which can be further hydrolyzed to the final carboxylic acid.

Experimental Protocol

Step 1: Preparation of 4-fluorophenylmagnesium bromide

This procedure is based on a reported synthesis of the Grignard reagent.[7]

  • Flame-dry magnesium turnings (1.08 g, 44.35 mmol) in a flask under an argon atmosphere with 40 mL of anhydrous ether.[7]

  • With vigorous stirring, add 1-bromo-4-fluorobenzene (40.3 mmol) dropwise to the magnesium suspension. The reaction can be initiated using an ultrasound bath.[7]

  • After the addition is complete, stir the reaction mixture at room temperature for 20 minutes, followed by refluxing and then cooling to room temperature.[7]

Step 2: Reaction with Diethyl Oxalate and Hydrolysis

This part of the protocol is adapted from a similar synthesis of 2-oxo-4-phenylbutyrate.[8]

  • Cool the prepared Grignard solution to -15 to 20°C.

  • Slowly add a solution of diethyl oxalate in an appropriate solvent (e.g., methyl tert-butyl ether) to the Grignard reagent.[8]

  • After the addition, allow the reaction to proceed for a specified time.

  • Hydrolyze the reaction mixture with a cold aqueous acid solution (e.g., 10% HCl).[8]

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

  • Hydrolyze the ester to the final carboxylic acid using standard procedures (e.g., with K₂CO₃ in ethanol under microwave irradiation, as demonstrated for similar esters).[9]

Synthetic Efficiency and Considerations

A similar Grignard reaction to produce a 2-oxo-4-phenylbutyrate reported a yield of 88%.[8] This suggests that the Grignard approach can be highly efficient. The starting materials are readily available. However, Grignard reactions are sensitive to moisture and require anhydrous conditions, which can be a practical challenge.

Diagram of the Grignard Reaction Workflow

1-bromo-4-fluorobenzene 1-bromo-4-fluorobenzene 4-fluorophenylmagnesium bromide 4-fluorophenylmagnesium bromide 1-bromo-4-fluorobenzene->4-fluorophenylmagnesium bromide Mg, anhydrous ether Ethyl 2-(4-fluorophenyl)-2-oxoacetate Ethyl 2-(4-fluorophenyl)-2-oxoacetate 4-fluorophenylmagnesium bromide->Ethyl 2-(4-fluorophenyl)-2-oxoacetate 1. Diethyl oxalate 2. Acidic workup Yield: ~88% (estimated) This compound This compound Ethyl 2-(4-fluorophenyl)-2-oxoacetate->this compound Hydrolysis Yield: Not Reported

Caption: Workflow for the synthesis via Grignard reaction.

Method 4: Friedel-Crafts Acylation of Fluorobenzene

This method involves the direct acylation of fluorobenzene with an appropriate acylating agent, such as oxalyl chloride or its monoester monoacid chloride, in the presence of a Lewis acid catalyst.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., ethyl oxalyl chloride) by coordinating to a chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The aromatic ring of fluorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores the aromaticity of the ring and yields the acylated product.[10] The fluorine atom is an ortho-, para-director, so a mixture of isomers is possible, although the para-substituted product is often favored due to steric hindrance.

Experimental Protocol

While a specific, detailed protocol for the Friedel-Crafts acylation of fluorobenzene with an oxalyl derivative to directly yield this compound or its ester was not found in the initial search, a general procedure can be outlined based on known Friedel-Crafts acylations.

  • In a reaction vessel under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane).

  • Cool the suspension and add fluorobenzene.

  • Slowly add the acylating agent (e.g., ethyl oxalyl chloride) to the mixture.

  • Allow the reaction to stir at a controlled temperature for a set period.

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash, dry, and concentrate to obtain the crude product, which would then be purified.

  • If an ester is formed, a subsequent hydrolysis step would be required.

Synthetic Efficiency and Considerations

The efficiency of Friedel-Crafts acylation can be high, but it is highly dependent on the specific substrates, catalyst, and reaction conditions. A key advantage is the direct introduction of the desired functionality onto the aromatic ring. However, the reaction can be complicated by the need for stoichiometric amounts of the Lewis acid catalyst, which can form a complex with the product ketone.[5] This necessitates an aqueous workup and can generate significant waste. The regioselectivity of the acylation (para vs. ortho substitution) is another important consideration.

Diagram of the Friedel-Crafts Acylation Workflow

Fluorobenzene Fluorobenzene Ethyl 2-(4-fluorophenyl)-2-oxoacetate Ethyl 2-(4-fluorophenyl)-2-oxoacetate Fluorobenzene->Ethyl 2-(4-fluorophenyl)-2-oxoacetate Ethyl oxalyl chloride, AlCl₃ Yield: Not Reported This compound This compound Ethyl 2-(4-fluorophenyl)-2-oxoacetate->this compound Hydrolysis Yield: Not Reported

Caption: A potential workflow for the synthesis via Friedel-Crafts acylation.

Comparative Analysis and Conclusion

To facilitate a direct comparison of the synthetic efficiencies, the available data is summarized in the table below. It is important to note that for some steps, yields were not explicitly reported for the exact target molecule and are either estimated based on similar reactions or require experimental determination.

Synthetic MethodKey StepsReported/Estimated YieldAdvantagesDisadvantages
Oxidation of 4'-fluoroacetophenone 1. SeO₂ oxidation of 4'-fluoroacetophenone2. Oxidation of 4-fluorophenylglyoxalStep 1: 69-72%[3]Step 2: Not ReportedReadily available starting material; direct approach.Use of toxic selenium compounds; overall yield depends on the second step.
Hydrolysis of 4-fluorobenzoyl cyanide 1. Synthesis of 4-fluorobenzoyl cyanide2. Hydrolysis to the acidStep 1: 39%[5]Step 2: Not ReportedClear two-step process.Use of highly toxic cyanide reagents; potentially harsh hydrolysis conditions.
Grignard Reaction 1. Formation of Grignard reagent2. Reaction with diethyl oxalate3. Hydrolysis of the esterStep 2: ~88% (estimated)[8]Step 3: Not ReportedPotentially high-yielding; utilizes common and powerful C-C bond formation.Requires strictly anhydrous conditions; multi-step process.
Friedel-Crafts Acylation 1. Acylation of fluorobenzene2. Hydrolysis of the ester (if applicable)Not ReportedDirect functionalization of the aromatic ring.Stoichiometric Lewis acid required; potential for isomer formation; waste generation.

Based on the available data, the Grignard reaction appears to be the most promising route in terms of potential yield for the key carbon-carbon bond-forming step. However, the requirement for anhydrous conditions may present a practical challenge in some laboratory settings. The oxidation of 4'-fluoroacetophenone with selenium dioxide is also a viable option with a decent yield in the first step, though the efficiency of the second step needs to be established. The hydrolysis of 4-fluorobenzoyl cyanide is a clear, albeit lower-yielding in its initial step, pathway that is hampered by the use of hazardous reagents. The Friedel-Crafts acylation , while conceptually direct, requires significant optimization to control regioselectivity and manage the large amounts of Lewis acid catalyst typically needed.

Ultimately, the choice of synthetic method will depend on a variety of factors including the scale of the synthesis, the availability of specific reagents and equipment, safety considerations, and the desired purity of the final product. This guide provides a foundation of comparative data and mechanistic understanding to aid researchers in making an informed and strategic decision for the synthesis of the important pharmaceutical intermediate, this compound. Further experimental validation is recommended to determine the optimal route for a given application.

References

  • PrepChem. Synthesis of 4-fluorobenzoyl cyanide. [Link]
  • Wikipedia.
  • BYJU'S.
  • Organic Syntheses.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google P
  • Organic Syntheses. Glyoxal, phenyl-. [Link]
  • PrepChem. Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]
  • CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google P
  • Organic Syntheses. -Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-fluorophenyl)-2-oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 2-oxoacetic acid moiety serves as a versatile and privileged scaffold. Its derivatives have been explored for a range of therapeutic applications, from metabolic disorders to oncology and inflammation. The introduction of a 4-fluorophenyl group creates the 2-(4-fluorophenyl)-2-oxoacetic acid core, a structure that offers a unique combination of electronic properties and metabolic stability, making it an attractive starting point for drug discovery. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid and influence binding interactions, while its small size often allows it to serve as a bioisostere for a hydrogen atom, potentially enhancing target affinity and improving pharmacokinetic profiles.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various analogs derived from this core structure. We will delve into the structure-activity relationships (SAR) that govern their biological effects, examine the experimental designs used to evaluate their performance, and bridge the critical gap between cell-based assays and whole-organism efficacy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental data, to inform the rational design of next-generation therapeutics.

Section 1: In Vitro Efficacy: From Molecular Targets to Cellular Consequences

The initial evaluation of any new chemical entity begins with in vitro testing. These assays are indispensable for determining mechanism of action, potency, and selectivity in a controlled environment. For analogs of this compound, in vitro studies have primarily focused on their potential as anticancer and anti-inflammatory agents.

Rationale for Assay Selection: Choosing the Right Tools

The choice of an in vitro assay is dictated by the therapeutic hypothesis. For anticancer drug discovery, the primary goal is to identify compounds that selectively kill cancer cells or inhibit their proliferation.

  • Cytotoxicity Assays (MTS/MTT): These are the workhorse assays for initial screening. They measure the metabolic activity of a cell population, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatics). The selection of cell lines is crucial; for instance, the PC3 prostate carcinoma and MCF-7 breast carcinoma cell lines are commonly used as they represent prevalent and well-characterized cancers[1][2].

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, a direct enzyme inhibition assay is the most rigorous method to determine potency. For example, 2-oxoamide-based compounds, which share structural similarity with our core molecule, have been evaluated for their ability to inhibit Group IVA cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade that produces eicosanoids[3].

Comparative Analysis of Analog Performance: A Tale of Two Moieties

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. Even minor chemical modifications can have profound impacts on biological activity. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a close analog series, provides a clear example of this principle[1][2]. Researchers synthesized and tested two subsets of compounds against PC3 and MCF-7 cancer cell lines: one featuring an electron-withdrawing nitro group (NO₂) and the other an electron-donating methoxy group (OCH₃) on the N-phenyl ring[1][2].

Table 1: In Vitro Cytotoxicity (IC₅₀) of 2-(4-fluorophenyl)-N-phenylacetamide Analogs [1][2]

Compound IDN-Phenyl SubstituentPC3 Cell Line IC₅₀ (µM)MCF-7 Cell Line IC₅₀ (µM)
2a 2-Nitro>100>100
2b 3-Nitro52>100
2c 4-Nitro80100
2d 2-Methoxy>100>100
2e 3-Methoxy>100>100
2f 4-Methoxy>100>100
Imatinib Reference Drug4098

Data synthesized from Aliabadi et al., 2013.[1][2]

The results are striking: compounds bearing the nitro moiety (2b, 2c) demonstrated significantly higher cytotoxic effects, particularly against the PC3 cell line, compared to their methoxy-substituted counterparts, which were largely inactive.[1][2] This suggests that the electronic properties of the N-phenyl ring are a critical determinant of anticancer activity in this scaffold. The electron-withdrawing nature of the nitro group may enhance binding to the biological target or participate in a crucial step of the mechanism of action. Notably, compound 2b , with its nitro group at the meta position, was the most active against the PC3 cell line, with an IC₅₀ of 52 µM.[1][2]

Mechanism of Action: Inducing Apoptosis

Many effective chemotherapeutic agents exert their effects by inducing apoptosis, or programmed cell death.[1] This is a preferred mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis. The ability of phenylacetate and related aromatic fatty acids to induce both differentiation and apoptosis in cancer cells is well-documented, suggesting that analogs of this compound may share this mechanism.[1]

Compound Anticancer Compound (e.g., 2-oxoacetic acid analog) Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often triggered by chemotherapeutic agents.

Detailed Protocol: In Vitro MTS Cytotoxicity Assay

This protocol is a self-validating system for assessing the cytotoxic or cytostatic effects of compounds on an adherent cancer cell line like PC3 or MCF-7.

  • Cell Seeding:

    • Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal window.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X stock solution of each analog in culture media from a 100X DMSO stock. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old media from the cells and add 100 µL of the 2X compound dilutions. Include "vehicle control" (DMSO only) and "no-cell" blank wells.

    • Causality: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, making it possible to observe both acute toxicity and anti-proliferative effects.

  • MTS Reagent Addition & Incubation:

    • After 72 hours, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C. The reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.

    • Causality: The incubation time is critical; it must be long enough for a detectable color change but short enough to remain within the linear range of the assay.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Section 2: In Vivo Efficacy: From Cell Culture to Complex Biology

While in vitro assays are essential for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies are the critical next step to evaluate a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Preclinical Models: Simulating Human Disease

The choice of an animal model is paramount for generating clinically relevant data.

  • Inflammation and Pain Models: For anti-inflammatory agents, models like carrageenan-induced paw edema in rats are used.[3] In this model, an inflammatory agent is injected, and the compound's ability to reduce the resulting swelling is measured, providing a clear and quantifiable efficacy endpoint.

  • Tumor Xenograft Models: For anticancer research, the gold standard is the murine xenograft model.[4] Human cancer cells (e.g., MCF-7, PC3) are implanted subcutaneously into immunocompromised mice. This allows the tumor to grow in a living system, and the efficacy of a drug is measured by its ability to inhibit tumor growth.

  • Causality: The use of immunocompromised mice (e.g., nude or SCID mice) is a critical experimental choice. It prevents the mouse's immune system from rejecting the human cancer cells, allowing for the formation of a human-derived tumor on which to test the compound's direct anti-proliferative effects.[4]

In Vivo Performance of 2-Oxoacetic Acid Analogs

Translating in vitro potency to in vivo efficacy is the ultimate goal. Studies on related 2-oxoamide compounds have shown this to be achievable. Two specific inhibitors of cPLA2, which demonstrated high potency in vitro, were subsequently found to have potent therapeutic effects in animal models of pain and inflammation at dosages well below those of standard nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This successful translation underscores the potential of this chemical class. Similarly, a fluorinated benzothiazole analog, selected for its enhanced in vitro efficacy, showed superior potency in vivo against human breast and ovarian tumor xenografts.[4]

Caption: Typical experimental workflow for a murine cancer xenograft study.

Detailed Protocol: Murine Cancer Xenograft Efficacy Study

This protocol describes a self-validating system to assess the in vivo antitumor efficacy of a lead compound.

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., PC3) during their exponential growth phase. Wash with sterile, serum-free PBS.

    • Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel.

    • Causality: Matrigel is a basement membrane matrix that provides a supportive scaffold for the cancer cells, promoting more consistent tumor formation and growth after implantation.

    • Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of 6-8 week old male athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow. Monitor tumor volume (V) twice weekly using calipers, calculated as V = (length x width²)/2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group). This includes a vehicle control group and one or more compound treatment groups.

    • Causality: Randomization based on tumor volume is critical to ensure that each group starts with a similar average tumor size, which minimizes bias and increases the statistical power of the study.

  • Compound Administration and Monitoring:

    • Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO).

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for 21-28 days.

    • Record tumor volumes and body weights 2-3 times per week.

    • Causality: Monitoring body weight is a primary indicator of compound toxicity. Significant weight loss (>15-20%) is a key humane endpoint and signals that the compound may be too toxic for clinical development at that dose.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice. Excise the tumors and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine if the observed TGI is statistically significant.

Conclusion: Synthesizing the Evidence for Future Directions

The exploration of this compound analogs reveals a scaffold of considerable therapeutic promise. The available data, particularly from the closely related N-phenylacetamide series, demonstrates that potent and selective anticancer activity can be achieved through rational chemical modification.[1][2] The superior performance of nitro-substituted analogs in vitro highlights the critical role of electronics in driving biological activity.[1][2] Furthermore, successful translation from in vitro potency to in vivo efficacy in related 2-oxoamide compounds provides confidence that these molecules can overcome the challenges of a complex biological system.[3]

Future research should focus on a more integrated approach. Promising analogs identified through in vitro screening, such as those with potent anti-proliferative IC₅₀ values, should be systematically evaluated in relevant in vivo models. This parallel assessment will provide a more complete picture of a compound's potential, correlating its cellular effects with its pharmacokinetic behavior and therapeutic efficacy. By bridging the gap between in vitro and in vivo data, the scientific community can accelerate the development of novel therapeutics derived from this versatile and powerful chemical scaffold.

References

  • Riendeau, D., et al. (2007). Structure-activity Relationship of 2-oxoamide Inhibition of Group IVA Cytosolic Phospholipase A2 and Group V Secreted Phospholipase A2. Journal of Medicinal Chemistry, 50(17), 4222-35.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
  • Armirotti, A., et al. (2013). Synthesis and Structure-Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. ResearchGate.
  • Armirotti, A., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed.
  • Demian, Y., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336.
  • Khudhir, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design.
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  • AA Blocks. (n.d.). This compound.
  • Ohwada, J., et al. (2015). Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists. Chemical & Pharmaceutical Bulletin, 63(8), 591-602.
  • Shi, D. F., et al. (2003). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 88(7), 1166-1175.
  • Kaminskyy, D., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-36.
  • Patel, H., et al. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. World Journal of Pharmaceutical Research, 6(10), 637-641.
  • El-Gohary, N., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(18), 6653.
  • Tadiparthi, S., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 104, 129709.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114757.

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structure-activity relationship of 2-(4-fluorophenyl)-2-oxoacetic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(4-fluorophenyl)-2-oxoacetic Acid Derivatives

Introduction: The Versatile Scaffold of this compound

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The 2-oxoacetic acid moiety, particularly when attached to a phenyl ring, represents one such versatile scaffold.[1][2] Specifically, the this compound core has emerged as a foundational structure for a diverse array of biologically active compounds.[3][4][5] The introduction of a fluorine atom at the para-position of the phenyl ring often enhances metabolic stability and binding affinity, making this a strategic starting point for library synthesis.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8][9] This guide provides a comprehensive comparison of these derivatives, delving into the critical structure-activity relationships (SAR) that govern their biological performance. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how specific structural modifications influence efficacy and selectivity.

The Core Scaffold: A Platform for Chemical Exploration

The this compound molecule is characterized by a 4-fluorophenyl group linked to a glyoxylic acid (oxoacetic acid) unit.[4][10] This arrangement presents several key positions that are amenable to chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.

Figure 1: Core structure and key modification points.

The primary points for modification are:

  • R1 (Phenyl Ring): Introduction of additional substituents or alteration of the fluorine position.

  • R2 (Oxo Group): Modification or incorporation into heterocyclic systems.

  • R3 (Carboxylic Acid): Conversion into esters, amides, or other bioisosteres.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following sections dissect the impact of chemical modifications at each key position, supported by experimental data from various studies.

A. Phenyl Ring Modifications (R1)

The substitution pattern on the phenyl ring is a critical determinant of activity. The para-fluoro substituent itself often confers an advantage over non-fluorinated analogues.

  • Role of Fluorine: The presence of a fluorine atom, particularly at the 4-position, generally enhances potency. For instance, in a series of aryl acetamide triazolopyridazines studied for anti-cryptosporidium activity, 4-fluoro substitution resulted in potent compounds (EC50 = 0.86 μM), comparable in efficacy to 4-chloro (EC50 = 0.66 μM) and 4-bromo (EC50 = 1.1 μM) analogs.[11] This suggests that for this particular target, a halogen at the para position is beneficial, likely due to its electronic properties and ability to form favorable interactions within the binding pocket.

  • Impact of Other Substituents: The introduction of other groups leads to varied outcomes. In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing a nitro moiety (2a-2c) demonstrated higher cytotoxicity against the PC3 prostate cancer cell line than those with a methoxy group (2d-2f).[9] Specifically, compound 2b (with a nitro group) showed an IC50 of 52 μM, making it one of the most active in the series.[9] This highlights the significant influence of electronic effects, where the electron-withdrawing nitro group enhances anticancer activity compared to the electron-donating methoxy group.

Table 1: Comparison of Phenyl Ring Substitutions on Biological Activity

Compound ClassR1 SubstituentBiological ActivityTarget/AssayReference
Aryl Acetamide Triazolopyridazines4-FEC50 = 0.86 μMCryptosporidium parvum[11]
Aryl Acetamide Triazolopyridazines4-ClEC50 = 0.66 μMCryptosporidium parvum[11]
Aryl Acetamide Triazolopyridazines4-BrEC50 = 1.1 μMCryptosporidium parvum[11]
2-(4-Fluorophenyl)-N-phenylacetamidesNitro (various positions)IC50 = 52-80 μMPC3 Cancer Cell Line[9]
2-(4-Fluorophenyl)-N-phenylacetamidesMethoxy (various positions)Lower activityPC3 Cancer Cell Line[9]
B. Oxoacetic Acid Moiety Modifications (R2 & R3)

Modifying the 2-oxoacetic acid portion of the scaffold has led to the discovery of derivatives with novel mechanisms and improved potency.

  • Carboxylic Acid to Amide/Ester Conversion (R3): The conversion of the carboxylic acid to an amide is a common strategy to improve cell permeability and introduce new interaction points. The aforementioned anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives are a prime example, where the amide linkage is crucial for their cytotoxic activity.[9] In a different context, carbamic acid esters derived from a related oxetanyl scaffold were identified as potent nanomolar inhibitors of N-acylethanolamine acid amidase (NAAA), a therapeutic target for inflammation.[12] This demonstrates that ester and carbamate functionalities can effectively engage with enzyme active sites.

  • Incorporation into Heterocycles (R2 & R3): A more profound modification involves incorporating the oxoacetic acid backbone into a larger heterocyclic system. This strategy has yielded compounds with diverse biological activities.

    • Antiviral Pyridazinones: A pyridazin-3(2H)-one derivative incorporating a 2-(4-fluorophenyl)-2-oxoethyl moiety was synthesized and investigated as a potential antiviral agent against SARS-CoV-2.[7] Molecular docking studies suggested its potential as a protease inhibitor.[7]

    • Antimicrobial Oxadiazoles and Triazines: Researchers have synthesized s-triazine derivatives linked to a 4-fluorophenyl-1,3,4-oxadiazole core, which showed promising antimicrobial activity against bacterial strains like B. subtilis and E. coli.[13] Similarly, other quinoline-oxadiazole hybrids have been developed as dual anticancer and antimicrobial agents.[14]

Table 2: Comparison of Oxoacetic Acid Moiety Modifications

Derivative ClassModificationBiological ActivityTarget/AssayReference
PhenylacetamidesCarboxylic acid → AmidePotent anticancer activity (IC50 = 52 μM)PC3 Cancer Cell Line[9]
PyridazinonesScaffold incorporated into pyridazinone ringPotential antiviral activitySARS-CoV-2 Protease (in silico)[7]
Oxadiazole-TriazinesScaffold linked to oxadiazole-triazine coreGood antimicrobial activityB. subtilis, S. aureus, E. coli[13]
Oxetanyl CarbamatesCarboxylic acid → Carbamate esterPotent enzyme inhibition (IC50 = 7 nM)NAAA Enzyme[12]

Hypothetical Mechanism of Action: Enzyme Inhibition

Many derivatives of the this compound scaffold function as enzyme inhibitors. The α-keto acid moiety is a key pharmacophore that can interact with active site residues. For instance, these compounds can act as competitive inhibitors by mimicking the structure of the natural substrate.

The diagram below illustrates a generalized mechanism where a derivative binds to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the catalytic reaction.

Enzyme_Inhibition Enzyme Enzyme (e.g., Protease, DHFR) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Natural Substrate Substrate->Enzyme_Substrate Binds to Active Site Product Product Inhibitor 2-(4-fluorophenyl)-2-oxoacetic acid Derivative Inhibitor->Enzyme_Inhibitor Competitive Binding Enzyme_Substrate->Enzyme Enzyme_Substrate->Product Catalysis Enzyme_Inhibitor->Product Reaction Blocked No_Product No_Product

Figure 2: Generalized mechanism of competitive enzyme inhibition.

Experimental Protocols: Methodologies for Synthesis and Evaluation

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-defined. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.

Protocol 1: General Synthesis of 2-(4-fluorophenyl)-N-phenylacetamide Derivatives

This protocol is adapted from procedures used to create amide libraries for anticancer screening.[9]

Objective: To synthesize an amide derivative from this compound and a substituted aniline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-nitroaniline)

  • Dry Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer, round-bottom flask, reflux condenser, dropping funnel

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1.0 equivalent of this compound in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add 2.0 equivalents of thionyl chloride dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-fluorophenyl)-2-oxoacetyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired substituted aniline and 1.5 equivalents of triethylamine (as a base) in dry DCM.

    • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure N-substituted 2-(4-fluorophenyl)-2-oxoacetamide derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of synthesized compounds.[6]

Objective: To determine the susceptibility of bacterial strains to the synthesized derivatives.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Standard antibiotic discs (e.g., Gemifloxacin) as positive control

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of an MHA plate with the prepared bacterial inoculum.

  • Disc Preparation and Application:

    • Dissolve the synthesized compounds in DMF to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone diameter indicates greater sensitivity of the bacterium to the compound. Compare the results to the positive and negative controls.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that:

  • Phenyl Ring Substitution is a powerful tool for modulating potency, with electron-withdrawing groups often enhancing activity in anticancer contexts and halogens being generally favorable.[9][11]

  • Modification of the Carboxylic Acid to amides, esters, or carbamates is crucial for improving pharmacokinetic properties and achieving high-affinity interactions with biological targets.[9][12]

  • Incorporation into Heterocyclic Systems dramatically broadens the accessible chemical space and has yielded potent antiviral and antimicrobial agents.[7][13]

Future research should focus on multi-target drug design, creating hybrids that combine the this compound core with other known pharmacophores.[14] Furthermore, computational methods, such as molecular docking and ADMET prediction, should be integrated early in the design process to rationalize SAR data and prioritize the synthesis of compounds with the highest potential for clinical success.[7][15] The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

  • Chandra, S., Ghogare, B. N., Gupta, L. K., & Shinde, C. P. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. Department of Chemistry, Zakir Husain College (University of Delhi).
  • (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI.
  • (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry.
  • (n.d.). Chemistry of 2-Oxoaldehydes and 2-Oxoacids. DOKUMEN.PUB.
  • (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya.
  • (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC.
  • (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • (n.d.). Antiviral activity found for the stereoisomers of... ResearchGate.
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  • (2022). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate.
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  • (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res.
  • (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.
  • (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing.
  • (n.d.). Glyoxylic acid. Wikipedia.
  • (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. ResearchGate.
  • (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed.
  • (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH.
  • (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC - NIH.
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  • (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. ScienceOpen.
  • (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI.
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A Senior Application Scientist's Guide to Benchmarking 2-(4-fluorophenyl)-2-oxoacetic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, purity, and economic viability of producing an Active Pharmaceutical Ingredient (API).[1] Phenylglyoxylic acid and its derivatives are a well-established class of intermediates, serving as versatile building blocks for a range of pharmaceuticals, including antineoplastic compounds.[2][3] This guide provides an in-depth comparative analysis of 2-(4-fluorophenyl)-2-oxoacetic acid, a fluorinated analog, against two industry-standard intermediates used in the synthesis of blockbuster drugs: the biaryl-hydrazine unit of the HIV protease inhibitor Atazanavir, and a crucial β-lactam intermediate for the cholesterol-lowering drug Ezetimibe. Through a detailed examination of synthetic protocols, yield, purity, and strategic application, this document serves as a technical resource for researchers, chemists, and drug development professionals to make informed decisions in intermediate selection.

Introduction: The Strategic Importance of Intermediates

The journey from a laboratory concept to a life-saving medication is built upon a series of precise chemical transformations. Pharmaceutical intermediates are the foundational chemical compounds that form the building blocks of these complex syntheses.[1] Their quality, stability, and reactivity directly influence the safety and efficacy of the final drug product.[1] Key characteristics of a high-quality intermediate include high purity (often exceeding 99%), batch-to-batch consistency, stability under storage, and high reaction yields to ensure economic feasibility.[]

This guide focuses on this compound (CAS 2251-76-5), a member of the phenylglyoxylic acid family.[5][6][7] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[][8] We will benchmark this intermediate's performance by comparing its synthetic accessibility and utility against established, high-stakes intermediates from two different therapeutic areas: antiviral and cardiovascular medicine.

Profiles of Selected Intermediates

A successful benchmarking process requires comparison against relevant and well-understood standards.[9][10] We have selected two intermediates that are integral to the synthesis of major pharmaceuticals, representing complex synthetic challenges where intermediate quality is paramount.

Subject of Analysis: this compound
  • Structure: C₈H₅FO₃

  • Molecular Weight: 168.12 g/mol [5]

  • Description: A solid, crystalline compound belonging to the α-keto acid class.[6] Its structure is analogous to phenylglyoxylic acid, with a fluorine atom at the para-position of the phenyl ring. This substitution is known to modulate the electronic properties of the molecule, which can influence reaction kinetics and pathway selectivity. It is a key building block in synthesizing fluorinated organic compounds.[8][11]

Comparator 1: Biaryl-Hydrazine Unit of Atazanavir (Antiviral)
  • Application: A key building block for Atazanavir, an HIV protease inhibitor.[12][13] The synthesis of Atazanavir is a complex, multi-step process, and the efficient formation of this biaryl unit is critical to the overall yield.[14]

  • Description: This intermediate connects the pyridine and phenyl rings of Atazanavir and incorporates the crucial hydrazine moiety. Its synthesis often involves a challenging Suzuki-Miyaura cross-coupling followed by hydrazone formation and hydrogenation.[12][13]

Comparator 2: (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one Intermediate (Ezetimibe Intermediate)
  • Application: A late-stage intermediate in the synthesis of Ezetimibe, a cholesterol absorption inhibitor.[1][15] The synthesis of Ezetimibe is stereochemically complex, and the purity of its intermediates is vital for the efficacy and safety of the final API.[1]

  • Description: This is a β-lactam ring structure, which forms the core of Ezetimibe. Its synthesis involves multiple steps, including condensation and cyclization reactions, where precise control of stereochemistry is essential.[15][16]

Benchmarking Framework: A Multi-Pillar Approach

To provide a holistic comparison, we will evaluate the intermediates based on three core pillars: Synthetic Accessibility, Purity & Analytical Profile, and Strategic Utility.

dot

Framework Benchmarking Framework Pillar1 Pillar 1: Synthetic Accessibility Framework->Pillar1 Pillar2 Pillar 2: Purity & Analytical Profile Framework->Pillar2 Pillar3 Pillar 3: Strategic Utility Framework->Pillar3 Metric1a Reaction Yield (%) Pillar1->Metric1a Metric1b Process Simplicity (Number of Steps) Pillar1->Metric1b Metric1c Cost & Availability of Reagents Pillar1->Metric1c Metric2a Purity by HPLC (%) Pillar2->Metric2a Metric2b Structural Confirmation (NMR, MS) Pillar2->Metric2b Metric2c Stability Pillar2->Metric2c Metric3a Versatility in Key Reactions Pillar3->Metric3a Metric3b Safety & Handling Pillar3->Metric3b

Caption: Core pillars of the intermediate benchmarking framework.

Experimental Protocols & Data

The following protocols are presented as standardized methods to allow for objective comparison. All reactions should be conducted in a controlled laboratory environment by trained personnel.

Synthesis Protocols

Protocol 1: Synthesis of this compound

  • Rationale: This protocol follows a standard oxidation route from a readily available acetophenone derivative. The choice of potassium permanganate is a classic, robust method for this transformation.

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in a 3:1 mixture of pyridine and water, add potassium permanganate (4.0 eq) portion-wise over 1 hour, maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove manganese dioxide, washing the solid with hot water.

  • Combine the filtrates and acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of Atazanavir Biaryl-Hydrazine Intermediate

  • Rationale: This protocol employs a modern continuous flow method, which offers advantages in safety, efficiency, and scalability for multi-step syntheses.[13][14] The Pd-catalyzed Suzuki coupling is the industry standard for biaryl bond formation.

  • Step A (Suzuki Coupling): In a continuous flow reactor, combine a stream of 4-(2-pyridyl)-benzaldehyde and a stream of the appropriate boronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., Toluene/EtOH/H₂O).

  • Step B (Hydrazone Formation): The output from Step A is directly mixed with a stream of hydrazine hydrate in ethanol at an elevated temperature (e.g., 80°C).[17]

  • Step C (Hydrogenation): The resulting hydrazone stream is then passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the final intermediate.[17] Overall yields for such continuous processes can reach 74%.[13]

Protocol 3: Synthesis of Ezetimibe β-Lactam Intermediate

  • Rationale: This protocol highlights a key cyclization step. The use of tetrabutylammonium fluoride (TBAF) is a common method for catalyzing this type of ring formation.[15]

  • Dissolve the acyclic precursor, 3-(4-(benzyloxy)phenyl)-3-((4-fluorophenyl)amino)-2-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)propanoic acid ethyl ester (1.0 eq), and N,O-Bis(trimethylsilyl)acetamide (BSA) (4.8 eq) in dichloromethane.[15]

  • Heat the mixture to reflux (approx. 50°C) for 3 hours.

  • Add TBAF (catalytic amount) and continue to reflux for an additional 3 hours.[15]

  • Upon completion (monitored by TLC), cool the reaction, wash twice with water, and separate the organic phase.

  • Remove the solvent under reduced pressure and recrystallize the crude product from toluene to yield the desired β-lactam intermediate.[15]

Analytical Protocols
  • Purity Analysis (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

    • Quantification: Purity is determined by the area percentage of the main peak.

  • Structural Verification (¹H NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Frequency: 400 MHz or higher.

    • Analysis: Verify characteristic peaks, chemical shifts, and integration values against reference spectra.

Comparative Data Analysis

The following table summarizes expected performance metrics based on literature and established process chemistry principles.

Performance Metric This compound Atazanavir Intermediate Ezetimibe Intermediate
Synthetic Steps (Typical) 1-2 steps from commercial materials3+ steps (often in continuous flow)[12][13]4+ steps (complex stereochemistry)[15][16]
Typical Overall Yield 70-85%~64-74%[13][17]~50-60% (for multi-step sequence)
Typical Purity (Post-Purification) >97%[7]>99% (required for API synthesis)[17]>99% (chiral purity is critical)[1]
Reagent Complexity/Cost Low (uses common oxidants/precursors)High (Pd catalysts, boronic acids)High (chiral auxiliaries, specific catalysts)
Process Scalability High (simple batch processing)Moderate-High (requires specialized flow equipment)Moderate (requires strict stereochemical control)

Discussion: Field-Proven Insights

Expertise & Causality
  • Synthetic Accessibility: this compound demonstrates superior synthetic accessibility. Its preparation involves fewer steps from readily available starting materials compared to the complex, multi-step syntheses required for the Atazanavir and Ezetimibe intermediates. The latter two require specialized reagents like palladium catalysts or chiral auxiliaries, which increases cost and process complexity.[12][15] The synthesis of the Atazanavir intermediate, while achievable in high yield via continuous flow, necessitates significant investment in specialized equipment.[13][14]

  • Purity and Control: While all three intermediates can be produced at high purity (>99%), the effort required varies significantly. The synthesis of the Ezetimibe intermediate demands rigorous control over stereochemistry at multiple points, as incorrect enantiomers can lead to ineffective or harmful final drug products.[1] The Atazanavir intermediate synthesis involves managing impurities from the Suzuki coupling, which can be challenging to remove. In contrast, this compound is a simple, achiral molecule that can be readily purified by standard recrystallization, making quality control a more straightforward process.

  • Strategic Utility & Versatility: The primary advantage of this compound lies in its versatility as a building block.[8] As an α-keto acid, it contains two reactive centers (the ketone and the carboxylic acid) that can be selectively targeted. This makes it a valuable precursor for a wide array of heterocyclic and fluorinated compounds, which are prevalent in modern drug discovery.[][8] The intermediates for Atazanavir and Ezetimibe are highly specialized and designed for a single synthetic pathway. They lack the broad applicability of a foundational building block like this compound.

dot

Start {Start | this compound} Reaction1 Amidation R-NH₂ Start->Reaction1 Targets Carboxylic Acid Reaction2 Esterification R-OH Start->Reaction2 Targets Carboxylic Acid Reaction3 Reductive Amination R-NH₂, [H] Start->Reaction3 Targets Ketone Reaction4 Heterocycle Formation e.g., Diamines Start->Reaction4 Targets Both Carbonyls Product1 Amide Derivative Reaction1->Product1 Product2 Ester Derivative Reaction2->Product2 Product3 α-Amino Acid Derivative Reaction3->Product3 Product4 Quinoxaline, etc. Reaction4->Product4

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of 2-(4-fluorophenyl)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as 2-(4-fluorophenyl)-2-oxoacetic acid and its derivatives, which are valuable building blocks in medicinal chemistry, the ability to accurately quantify the enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the principles, experimental considerations, and relative merits of each approach.

Introduction: The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric composition of chiral drugs. For researchers and drug development professionals working with this compound derivatives, selecting the most appropriate analytical method to confirm enantiomeric purity is a crucial step in the journey from discovery to clinical application. This guide will explore and compare three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1] The direct approach, utilizing a chiral stationary phase (CSP), is the most common method for resolving enantiomers.[2]

Principle of Separation

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These transient diastereomeric complexes have different binding energies, leading to different retention times and, consequently, separation.

Experimental Workflow

Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Key Considerations for this compound Derivatives
  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical and often empirical.[1] For acidic compounds like this compound, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point. Protein-based CSPs, such as those with α1-acid glycoprotein (AGP), have also been successfully used for the separation of acidic chiral compounds.[3]

  • Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier (like acetonitrile or methanol) for reversed-phase chromatography, plays a crucial role in achieving optimal separation. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.

  • Derivatization: While direct separation is preferred, derivatization of the carboxylic acid group to form an ester or amide can sometimes enhance separation efficiency on certain CSPs.[4] However, this adds a step to the workflow and requires careful validation to ensure no racemization occurs. For α-keto acids, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed to introduce a fluorescent tag, enhancing detection sensitivity.[5]

Performance Comparison
Parameter Chiral HPLC
Resolution Generally high, baseline separation is often achievable.
Sensitivity High, especially with UV or fluorescence detection.
Analysis Time Typically 10-30 minutes per sample.
Method Development Can be time-consuming due to the empirical nature of CSP selection.
Sample Throughput Moderate, suitable for routine analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like this compound, derivatization is a mandatory prerequisite.

Principle of Separation

Similar to chiral HPLC, chiral GC relies on the formation of transient diastereomeric interactions between the derivatized enantiomers and a chiral stationary phase, which is typically a cyclodextrin derivative coated on the inside of a capillary column.[6]

Experimental Workflow

Caption: Chiral GC workflow, including the essential derivatization step.

Key Considerations for this compound Derivatives
  • Derivatization: The carboxylic acid and ketone functionalities of the analyte must be derivatized to increase volatility and thermal stability.[7] A common approach is esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) followed by protection of the keto group if necessary. This two-step derivatization must be carefully controlled to prevent racemization.

  • Chiral Stationary Phase: Modified cyclodextrins are the most common CSPs for chiral GC.[8] The choice of the specific cyclodextrin derivative will depend on the structure of the derivatized analyte.

  • Temperature Program: The oven temperature program is a critical parameter for optimizing the separation of the diastereomeric derivatives.

Performance Comparison
Parameter Chiral GC
Resolution Can provide very high resolution, often superior to HPLC for suitable analytes.
Sensitivity High, especially with a flame ionization detector (FID) or mass spectrometer (MS).
Analysis Time Generally faster than HPLC, with run times often under 15 minutes.
Method Development The derivatization step adds complexity and potential for error.
Sample Throughput High, making it suitable for screening applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage in that it is a non-separative technique for determining enantiomeric purity. The method relies on the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce a chemical shift difference between the signals of the two enantiomers.

Principle of Diastereomeric Differentiation

In the presence of a chiral auxiliary, the enantiomers of the analyte form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA). These diastereomers are no longer chemically equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their individual quantification.[9][10]

Experimental Workflow (using a Chiral Solvating Agent)

Caption: NMR workflow for enantiomeric excess determination using a CSA.

Key Considerations for this compound Derivatives
  • Choice of Chiral Auxiliary:

    • Chiral Solvating Agents (CSAs): These are added directly to the NMR tube and form weak, transient diastereomeric complexes with the analyte.[11] For an acidic analyte like this compound, a basic CSA such as a chiral amine or alcohol would be a suitable choice.[12] The advantage of CSAs is the simplicity of sample preparation.[11]

    • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. This often results in larger chemical shift differences but requires a reaction and purification step, which can be time-consuming and introduce potential for kinetic resolution.

  • Nucleus for Observation: The presence of the fluorine atom in the analyte provides an excellent opportunity to use ¹⁹F NMR. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, and the formation of diastereomeric complexes can lead to well-resolved ¹⁹F signals for the two enantiomers. ¹H NMR is also commonly used, monitoring the protons on the phenyl ring or a derivatized group.

  • Concentration and Molar Ratio: The concentration of the analyte and the molar ratio of the chiral auxiliary to the analyte can significantly impact the observed chemical shift difference and should be optimized.[9]

Performance Comparison
Parameter NMR Spectroscopy
Resolution Dependent on the magnetic field strength and the choice of chiral auxiliary.
Sensitivity Lower than chromatographic methods.
Analysis Time Rapid data acquisition, but sample preparation (especially with CDAs) can be longer.
Method Development Screening for an effective chiral auxiliary can be required.
Sample Throughput Moderate, but can be automated.
Key Advantage Provides structural information and can be non-destructive (with CSAs).

Conclusion and Recommendations

The selection of the optimal method for confirming the enantiomeric purity of this compound derivatives depends on several factors, including the available instrumentation, the required sensitivity, the desired sample throughput, and the stage of drug development.

  • Chiral HPLC is the most robust and widely applicable method, offering a good balance of resolution, sensitivity, and throughput. It is the go-to technique for routine quality control and release testing.

  • Chiral GC is an excellent alternative if the analyte can be derivatized without racemization. It often provides faster analysis times and higher resolution than HPLC.

  • NMR Spectroscopy is a powerful tool, particularly for initial screening and mechanistic studies. The use of ¹⁹F NMR with a suitable chiral solvating agent can provide a rapid and elegant solution for determining enantiomeric excess.

For comprehensive and unambiguous confirmation of enantiomeric purity, it is often advisable to employ two orthogonal methods. For instance, an initial determination by chiral HPLC could be confirmed by NMR spectroscopy. This dual-method approach provides a high degree of confidence in the analytical results, a cornerstone of scientific integrity in pharmaceutical development.

References

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  • Dobó, M., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1033. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(4-fluorophenyl)-2-oxoacetic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects, arising from unintended interactions with biological molecules, can lead to adverse drug reactions (ADRs) and diminish therapeutic efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-(4-fluorophenyl)-2-oxoacetic acid, a compound of interest in various pharmaceutical contexts. As senior application scientists, we emphasize a logic-driven, evidence-based approach to experimental design and data interpretation, ensuring the generation of robust and reliable safety profiles.

Understanding the Molecule: this compound

This compound, also known as (4-Fluorophenyl)glyoxylic acid, is an organic compound with the molecular formula C8H5FO3[1][2][3][4]. Its structure features a fluorophenyl group attached to an alpha-keto acid moiety. This structural motif is present in various biologically active molecules, making a thorough understanding of its potential cross-reactivity crucial.

The Imperative of Cross-Reactivity and Off-Target Assessment

The primary goal of cross-reactivity studies is to identify and characterize unintended interactions of a drug candidate with proteins other than its intended therapeutic target. These "off-target" interactions are a significant cause of drug attrition during development and post-market withdrawal[5]. Regulatory bodies like the FDA provide detailed frameworks for conducting toxicology and safety studies to ensure the production of reliable data to support the safety assessment of new drugs[6][7].

A comprehensive assessment of cross-reactivity involves a multi-faceted approach, integrating computational, in vitro, and in vivo methodologies. This tiered strategy allows for early identification of potential liabilities and informs the design of more definitive, resource-intensive later-stage studies.

Methodological Approaches to Elucidating Cross-Reactivity

A robust investigation into the cross-reactivity of this compound necessitates a combination of predictive and experimental techniques.

In Silico Profiling: The First Line of Inquiry

Computational methods serve as an essential starting point for identifying potential off-targets based on structural similarity to known ligands of various proteins[5].

  • Rationale: By comparing the structure of this compound to vast databases of compounds with known biological activities, we can generate a preliminary list of potential interacting proteins. This approach is cost-effective and can rapidly highlight potential areas of concern.

  • Workflow:

    in_silico_workflow cluster_input Input cluster_analysis Analysis cluster_output Output compound_structure This compound Structure database_screening Screening against Ligand-Target Databases (e.g., ChEMBL, PubChem) compound_structure->database_screening structural_similarity Structural Similarity Searching database_screening->structural_similarity pharmacophore_modeling Pharmacophore Modeling structural_similarity->pharmacophore_modeling potential_off_targets Prioritized List of Potential Off-Targets pharmacophore_modeling->potential_off_targets

    Caption: In Silico Off-Target Prediction Workflow.

In Vitro Assays: Experimental Validation

In vitro assays provide the first experimental evidence of direct interactions between the test compound and potential off-targets identified through computational screening. These tests are crucial for confirming or refuting in silico predictions before moving to more complex biological systems[8][9][10][11].

  • Rationale: These assays directly measure the interaction of this compound with purified proteins (e.g., enzymes, receptors). They provide quantitative data on binding affinity (Kd, Ki) and functional activity (IC50, EC50).

  • Experimental Protocol: Enzyme Inhibition Assay (Generic)

    • Preparation: Prepare a solution of the purified target enzyme and its specific substrate.

    • Incubation: Incubate the enzyme with varying concentrations of this compound.

    • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

    • Detection: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: Plot the reaction rate against the concentration of the test compound to determine the IC50 value.

  • Rationale: Cell-based assays assess the effect of the compound on cellular pathways and functions in a more physiologically relevant context. They can reveal functional consequences of off-target engagement that may not be apparent in biochemical assays.

  • Experimental Protocol: T-Cell Activation Assay

    • Cell Culture: Culture primary T-lymphocytes or a relevant T-cell line.

    • Treatment: Treat the cells with varying concentrations of this compound.

    • Stimulation: Stimulate the T-cells with a known activator (e.g., anti-CD3/CD28 antibodies).

    • Marker Analysis: Measure the expression of activation markers (e.g., CD25, CD69) on the cell surface using flow cytometry[12].

    • Data Analysis: Quantify the percentage of activated T-cells at each compound concentration.

Metabolite Profiling: Uncovering Hidden Interactions

The biotransformation of a drug candidate can lead to metabolites with different pharmacological profiles and potential for cross-reactivity[13][14]. Therefore, identifying and characterizing the metabolites of this compound is a critical step.

  • Rationale: Understanding the metabolic fate of the compound helps to identify potential reactive metabolites that could be responsible for off-target effects. This is a key aspect of safety testing as emphasized by regulatory guidelines[15].

  • Analytical Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most powerful tool for detecting, elucidating the structure of, and quantifying drug metabolites in biological fluids[13][14].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for identifying and quantifying metabolites[16].

  • Workflow:

    metabolite_profiling_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification biological_sample Biological Sample (e.g., Plasma, Urine, Microsomes) extraction Extraction biological_sample->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms nmr NMR Spectroscopy extraction->nmr data_processing Data Processing & Structure Elucidation lc_ms->data_processing nmr->data_processing metabolite_id Identified Metabolites data_processing->metabolite_id

    Caption: Metabolite Identification Workflow.

In Vivo Studies: Assessing Systemic Effects

In vivo animal models provide the ultimate test of a compound's safety profile in a whole biological system[17]. These studies are essential for understanding the integrated physiological response to the drug and its metabolites.

  • Rationale: Animal models allow for the assessment of pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicities that cannot be fully recapitulated in vitro. The selection of an appropriate animal model is critical and should be based on similarities in metabolic pathways to humans[17].

  • Study Design Considerations:

    • Species Selection: Choose a species with a metabolic profile for this compound that is as close as possible to humans.

    • Dose Selection: Doses should be selected based on in vitro potency and preliminary tolerability studies.

    • Endpoints: Monitor for a range of endpoints, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of key organs.

Comparative Analysis: Benchmarking Against Alternatives

To provide a meaningful assessment of the cross-reactivity profile of this compound, it is essential to compare its performance against relevant alternative compounds. These could include structural analogs or compounds with similar therapeutic indications.

Table 1: Comparative In Vitro Cross-Reactivity Profile

TargetThis compound (IC50/Ki, µM)Compound A (IC50/Ki, µM)Compound B (IC50/Ki, µM)
Primary Target ValueValueValue
Off-Target 1>100ValueValue
Off-Target 225ValueValue
Off-Target 3>100ValueValue

Table 2: Comparative In Vivo Safety Profile

ParameterThis compoundCompound ACompound B
NOAEL (No Observed Adverse Effect Level) Value (mg/kg/day)Value (mg/kg/day)Value (mg/kg/day)
Target Organ Toxicities Observed EffectsObserved EffectsObserved Effects
Metabolite Profile Major Metabolites IdentifiedMajor Metabolites IdentifiedMajor Metabolites Identified

Conclusion and Future Directions

A thorough investigation of the cross-reactivity of this compound is a critical component of its preclinical safety assessment. The multi-pronged approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for identifying and characterizing potential off-target interactions. By adhering to rigorous scientific principles and regulatory guidelines, researchers can generate the high-quality data necessary to make informed decisions about the continued development of this and other promising therapeutic candidates.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluorophenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and application. However, the responsible management of chemical reagents from cradle to grave is a non-negotiable aspect of our work that underpins laboratory safety and regulatory compliance. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(4-Fluorophenyl)-2-oxoacetic acid (CAS No. 2251-76-5), a common building block in organic synthesis.

The procedures outlined here are designed to be a self-validating system, integrating causality with action to ensure that every step is understood and executed with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound that, while not classified as acutely toxic, presents tangible risks that dictate our handling and disposal strategy.

Based on aggregated GHS information, this compound is known to cause skin and serious eye irritation[1]. While some reports indicate potential harm if swallowed, the primary risks in a laboratory setting are dermal and ocular exposure[1]. The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds, which have specific regulatory considerations for disposal under the U.S. Environmental Protection Agency (EPA)[2][3].

Table 1: Hazard Profile and Regulatory Information

ParameterIdentifierSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Chemical Class Halogenated Organic Compound[2][3][4]
Physical State Solid (White to Light yellow powder)[5]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, strong reducing agents[6][7]

The causality is clear: the compound's irritant nature necessitates robust personal protective equipment, and its classification as a halogenated organic dictates its final disposal pathway, typically high-temperature incineration, to ensure the complete destruction of the carbon-halogen bond and prevent the formation of persistent environmental pollutants[2].

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Staging

Safe disposal begins with safe handling. The following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

Step-by-Step PPE Protocol:
  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield. Standard safety glasses are insufficient to protect against potential splashes of solutions or fine dust particles.

  • Skin Protection: Wear nitrile gloves. Given the compound's classification as a skin irritant, ensure gloves are inspected for integrity before use. For tasks with a higher risk of splash, consider double-gloving. A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Under normal handling conditions in a well-ventilated area or chemical fume hood, respiratory protection is not typically required. However, if there is a risk of generating dust (e.g., during a large spill cleanup), a NIOSH-approved particulate respirator (e.g., N95) should be used.

  • Work Area Preparation: All handling and segregation of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills[8].

Waste Characterization and Segregation: The Critical Decision Point

Proper disposal is contingent on correct waste stream segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper classification can result in regulatory violations[9][10][11][12]. This compound waste must be treated as halogenated organic waste .

Segregation Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and kept closed when not in use[9][13].

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents (e.g., solvents).

  • Incompatibility Prevention: Under no circumstances should this waste be mixed with strong oxidizing agents, bases, or non-halogenated organic waste streams. Store the segregated waste container in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent the mixing of incompatible wastes in the event of a leak[14].

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 cluster_1 cluster_2 cluster_3 Waste_ID Identify Waste Containing This compound Solid Is the waste primarily solid? (e.g., surplus reagent, contaminated wipes) Waste_ID->Solid Solid_Container Place in container labeled: 'HAZARDOUS WASTE: Halogenated Organic Solids' Solid->Solid_Container Yes Liquid_Container Place in container labeled: 'HAZARDOUS WASTE: Halogenated Organic Liquids' Solid->Liquid_Container No (Liquid Solution) Final_Disposal Arrange for pickup by Environmental Health & Safety (EH&S) Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Procedures

The specific form of the waste dictates the precise disposal method.

Protocol 4.1: Unused or Expired Solid Reagent
  • Container Management: If the original container is intact and properly labeled, designate it as waste. Do not consolidate solids into a larger waste container unless directed by your institution's Environmental Health & Safety (EH&S) department.

  • Labeling: Affix a "Hazardous Waste" label directly to the original container, ensuring the original chemical name is not obscured.

  • Segregation: Place the container in the designated SAA for halogenated organic solids.

Protocol 4.2: Contaminated Labware (e.g., Weigh Boats, Wipes, Gloves)
  • Gross Decontamination: Remove as much solid residue as possible by scraping it into the halogenated organic solids waste container.

  • Disposal: Place all contaminated disposable items directly into the designated "Halogenated Organic Solids" waste container. Do not overfill the container.

  • Glassware: For reusable glassware, decontaminate by rinsing with a small amount of a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste.

Protocol 4.3: Aqueous or Organic Solutions
  • Collection: Collect all solutions containing this compound in a dedicated, capped "Halogenated Organic Liquids" waste container.

  • pH Neutralization Caution: Do not attempt to neutralize acidic solutions with a base inside a closed container, as this can generate heat and pressure. If neutralization is required by your facility's procedures, it must be done carefully in an open beaker within a fume hood before being added to the waste container.

  • Container Filling: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion and prevent spills[13].

Emergency Procedures: Spill Management

A prepared response is the best defense against laboratory accidents.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand). Avoid raising dust. For liquid spills, surround the area with absorbent pads or booms.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use a plastic dustpan and scraper; avoid metal that could cause a spark.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste and must be disposed of in the halogenated solids waste container[6].

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, in accordance with institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. These protocols are not merely procedural; they are a reflection of scientific responsibility, ensuring that our pursuit of innovation does not come at the cost of safety or compliance.

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Mastering the Safe Handling of 2-(4-Fluorophenyl)-2-oxoacetic acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the integrity of your work and your personal safety are paramount. 2-(4-Fluorophenyl)-2-oxoacetic acid is a key building block in various synthetic pathways, but its acidic and reactive nature demands meticulous handling. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) and safety protocols required, ensuring both the protection of laboratory personnel and the preservation of experimental validity.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound, a solid organic acid, presents several primary risks that dictate our PPE and handling strategies.

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

The primary routes of exposure are through skin contact, eye contact, and inhalation of the powder.[2] As a corrosive solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation and potential chemical burns.[3] Therefore, our safety protocols are designed to create a comprehensive barrier against these exposure routes.

Key Chemical Properties at a Glance
PropertyValueSource
Molecular Formula C₈H₅FO₃[1][4][5]
Molecular Weight 168.12 g/mol [1][4][5]
Physical State Solid (White to light yellow powder)
Primary Hazards Skin Irritant, Serious Eye Irritant[1]

The Core Defense: Selecting the Right Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is critical. The following recommendations are tailored to the specific hazards of this compound.

A. Eye and Face Protection: The Non-Negotiable First Line

Given its classification as a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: Chemical safety goggles with side shields that provide a complete seal around the eyes.

  • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a full-face shield worn over chemical safety goggles is required.[6] A face shield alone does not provide adequate protection.[3]

B. Hand Protection: Choosing the Correct Glove Material

Protecting the skin is paramount. The choice of glove material must be based on chemical compatibility.

  • Recommended Material: Nitrile or Neoprene gloves are recommended for handling organic acids.[7][8] Nitrile gloves, in particular, offer good resistance to acids, caustics, and organic solvents.[8]

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with solutions, double gloving is a field-proven best practice. The outer glove can be removed if contaminated, protecting the inner glove and the wearer's skin.[2]

  • Inspection is Key: Always inspect gloves for tears, pinholes, or signs of degradation before use.[9]

C. Body Protection: Shielding Against Spills and Dust

A lab coat is standard, but the nature of this corrosive solid requires specific considerations.

  • Lab Coat: A clean, flame-resistant lab coat with tight-fitting cuffs is essential.[10][11] Cuffs should be tucked under the inner glove to prevent dust from settling on the skin.

  • Chemical-Resistant Apron: When transferring larger quantities of the solid or working with its solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[3][6]

D. Respiratory Protection: Preventing Inhalation of Particulate Matter

The fine, powdered nature of this compound makes it an inhalation hazard.[2]

  • Engineering Controls First: All handling of the solid powder should be performed within a certified chemical fume hood to minimize airborne particles.[3][12]

  • When Respirators are Necessary: If a fume hood is not available or if engineering controls are insufficient to control dust, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with an organic vapor/acid gas cartridge combined with a P100 particulate filter is recommended.[13][14][15] The P100 filter will remove fine dust particles, while the organic vapor/acid gas cartridge will provide protection against any volatile components.

Operational Plans: Step-by-Step Procedural Guidance

Trust in safety protocols is built on clear, repeatable, and logical procedures. The following workflows are designed to be self-validating systems for safe handling.

A. PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Diagram: PPE Donning & Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Remove Personal Items & Tie Back Hair don2 2. Put on Lab Coat (Fasten Completely) don1->don2 don3 3. Put on Respirator (If Required) don2->don3 don4 4. Put on Goggles & Face Shield don3->don4 don5 5. Put on Inner Gloves don4->don5 don6 6. Put on Outer Gloves (Over Cuffs) don5->don6 doff1 1. Remove Outer Gloves (Glove-to-Glove) doff2 2. Remove Face Shield & Goggles (From Back) doff1->doff2 doff3 3. Remove Lab Coat (Turn Inside Out) doff2->doff3 doff4 4. Remove Inner Gloves (Skin-to-Skin) doff3->doff4 doff5 5. Remove Respirator (If Worn) doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Logical sequence for donning and doffing PPE to minimize contamination.

Donning (Putting On) Protocol: [10][16][17]

  • Preparation: Remove all personal items (jewelry, watches). Tie back long hair. Inspect all PPE for damage.

  • Body Protection: Don the lab coat and fasten all buttons or snaps.

  • Respiratory Protection: If required, put on your respirator and perform a seal check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Hand Protection: Don the first pair of nitrile gloves (inner layer).

  • Final Layer: Don the second pair of nitrile gloves (outer layer), ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Protocol: [16][18]

  • Outer Gloves: Remove the outer, most contaminated gloves using a "glove-to-glove" technique (pinching the outside of one glove with the other gloved hand). Dispose of them in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces.

  • Lab Coat: Unfasten the lab coat and roll it outwards, turning it inside out as you remove it to contain any surface contamination.

  • Inner Gloves: Remove the inner gloves using a "skin-to-skin" technique (hooking a clean finger under the cuff of the remaining glove).

  • Respirator: If worn, remove the respirator without touching the front.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[10][18]

B. Weighing and Transferring the Solid Chemical

This procedure is designed to minimize dust generation and potential exposure.

  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with disposable bench paper.

  • Tare Container: Place a sealable container (e.g., a vial with a screw cap) on an analytical balance located near, but not inside, the fume hood and tare it.[19][20] The air currents inside a fume hood can interfere with accurate measurements.

  • Transfer in Hood: Move the tared, open container and the stock bottle of this compound into the fume hood.

  • Aliquot: Using a clean spatula, carefully transfer the desired amount of powder from the stock bottle to your tared container. Avoid pouring directly from the bottle to prevent dust accumulation on the bottle threads.[19]

  • Seal and Re-weigh: Securely cap your container inside the hood. Remove it and re-weigh it on the balance to determine the exact mass transferred.

  • Iteration: If necessary, repeat steps 3-5 until the target mass is achieved. Keep the container sealed when outside the fume hood.[19]

  • Dissolution: If preparing a solution, add the solvent to the sealed container inside the fume hood.[20]

Emergency and Disposal Plans: Managing the Unexpected

Preparedness is the cornerstone of laboratory safety. Having clear, immediate action plans for emergencies and waste disposal is non-negotiable.

A. Emergency Procedures for Exposure

Immediate and correct first aid is critical to mitigating injury.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[4][13] Remove contact lenses if present. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

B. Spill Cleanup Protocol

A swift and organized response can prevent a minor spill from becoming a major incident. This protocol is for small, incidental spills that can be managed by trained laboratory personnel.

  • Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Evaluate the extent of the spill and ensure you have the necessary cleanup materials. If the spill is large or you are unsure, evacuate and contact your institution's emergency response team.

  • Don PPE: Wear the full PPE ensemble as described in Section 2, including respiratory protection.

  • Contain: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[21]

  • Neutralize: Slowly apply a weak base, such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inward.[21][22][23] This process may generate heat and gas, so proceed with caution.[22]

  • Verify Neutralization: Use pH paper to test the slurry. The target pH should be between 6 and 8.[23]

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent. Carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[23] All cleanup materials, including used PPE, must be disposed of as hazardous waste.

Diagram: Acid Spill Response Workflow

Spill_Response start Spill Occurs alert 1. Alert & Secure Area start->alert assess 2. Assess Spill Size (Small vs. Large) alert->assess ppe 3. Don Full PPE assess->ppe Small evacuate Evacuate & Call Emergency Response assess->evacuate Large contain 4. Contain Spill (Build Dike) ppe->contain neutralize 5. Neutralize with Weak Base contain->neutralize verify 6. Verify pH (6-8) neutralize->verify collect 7. Absorb & Collect for Disposal verify->collect decon 8. Decontaminate Area collect->decon end Cleanup Complete decon->end

Caption: Decision-making and action sequence for a chemical spill.

C. Waste Disposal Plan

Proper disposal is a legal and ethical responsibility. As a fluorinated organic compound, this compound requires special consideration.

  • Segregation: All waste containing this compound, including contaminated solids (absorbents, PPE, weighing paper) and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[24] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).

  • Container Integrity: Use a corrosion-resistant container with a secure, screw-top lid. Store the container in a designated satellite accumulation area, preferably within secondary containment.[25]

  • Rinsate: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[26]

  • Pickup: Follow your institution's specific procedures for hazardous waste collection. Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[27] The evaporation of hazardous waste is illegal.[25]

By integrating these expert-level protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

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  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
  • North Industrial Chemicals. (2024). Discover the step-by-step cleaning for sulfuric acid spills.
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  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges.
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  • Zaera Research Group. (2016). SOP for Chemicals (S to Z).
  • CymitQuimica. (n.d.). 2-(3-Fluorophenyl)-2-Oxoacetic Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.